Product packaging for Fmoc-Glu-ODmab(Cat. No.:)

Fmoc-Glu-ODmab

Cat. No.: B557587
M. Wt: 680.8 g/mol
InChI Key: NPQLJRFJRUQEMA-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Glu-ODmab, also known as this compound, is a useful research compound. Its molecular formula is C40H44N2O8 and its molecular weight is 680.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H44N2O8 B557587 Fmoc-Glu-ODmab

Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQLJRFJRUQEMA-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu-ODmab: A Key Reagent for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab), a specialized amino acid derivative crucial for the synthesis of complex peptides, particularly cyclic and side-chain modified peptides. This document details its chemical and physical properties, provides in-depth experimental protocols for its use, and illustrates its application in a logical workflow for advanced solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a quasi-orthogonally protected glutamic acid derivative.[1][2] The key feature of this reagent is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester protecting the γ-carboxyl group of glutamic acid. This strategic protection allows for its selective removal under mild conditions, which is a significant advantage in the multi-step process of peptide synthesis.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.

PropertyValue
Synonyms Fmoc-Glu(ODmab)-OH, N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[2][3]
CAS Number 268730-86-5[2], 172611-75-5 (for the α-ester)
Molecular Formula C₄₀H₄₄N₂O₈
Molecular Weight 680.79 g/mol
Appearance White to off-white or beige powder
Purity (HPLC) ≥96.0%
Purity (TLC) ≥98%
Enantiomeric Purity ≥99.5% (a/a)
Storage Conditions 15-25°C

Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) for the production of cyclic peptides and peptides with modified side chains. The Dmab group is stable to the piperidine solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, establishing its orthogonality.

Orthogonal Deprotection Strategy

The selective deprotection of the Dmab group is achieved using a 2% hydrazine solution in dimethylformamide (DMF). This reaction proceeds in two steps:

  • Hydrazinolysis of the N-ivDde (a component of the Dmab group) moiety.

  • A subsequent 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid side chain of the glutamic acid residue.

This selective deprotection allows for on-resin cyclization or modification of the glutamic acid side chain while the rest of the peptide remains protected and anchored to the solid support.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound in the synthesis of a side-chain-to-side-chain cyclized peptide.

Protocol 1: Dmab Group Deprotection

This protocol details the selective removal of the Dmab protecting group from the glutamic acid side chain of a resin-bound peptide.

Materials:

  • Peptidyl-resin containing a Glu(ODmab) residue

  • 2% (v/v) hydrazine monohydrate in DMF

  • DMF for washing

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DMF

Procedure (Batchwise):

  • Swell the peptidyl-resin in DMF in a reaction vessel.

  • Drain the DMF and add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

  • Agitate the suspension at room temperature. The progress of the deprotection can be monitored by taking small aliquots of the solution and measuring the UV absorbance at 290 nm, which corresponds to the release of an indazole by-product.

  • Once the reaction is complete (typically indicated by a stable UV absorbance), drain the hydrazine solution and wash the resin thoroughly with DMF (5 x resin volume).

  • To convert the resulting hydrazinium salt of the glutamic acid to a more reactive form for cyclization, wash the resin with 5% DIPEA in DMF.

  • Finally, wash the resin again with DMF to remove excess DIPEA.

Protocol 2: On-Resin Side-Chain-to-Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the deprotected glutamic acid side chain and an amino group of another residue (e.g., lysine) on the same peptide chain.

Materials:

  • Peptidyl-resin with deprotected Glu side chain and a free amino side chain (e.g., from a Lys(Boc) residue after Boc removal, or a Lys(ivDde) residue after simultaneous deprotection with Glu(ODmab))

  • N,N'-Diisopropylcarbodiimide (DIC) or Diisopropylcarbodiimide (DIPCDI)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • DMF

Procedure:

  • Swell the resin from the previous step in DMF.

  • In a separate vessel, prepare the activation solution. For a 0.1 mmol scale synthesis, dissolve 1.1 equivalents of DIC/DIPCDI and 1.1 equivalents of HOAt in DMF.

  • Add the activation solution to the resin.

  • Allow the reaction to proceed at room temperature for 18 hours.

  • After the cyclization is complete, drain the reaction solution and wash the resin extensively with DMF.

Protocol 3: Final Cleavage from the Resin

This protocol outlines the cleavage of the final cyclic peptide from the solid support and the removal of any remaining side-chain protecting groups.

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail (e.g., TFA/triisopropylsilane (TIS)/water, 95:2.5:2.5 v/v/v)

Procedure:

  • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Agitate the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Diagrams

The following diagram illustrates the experimental workflow for the synthesis of a side-chain cyclized peptide using this compound.

G Workflow for Cyclic Peptide Synthesis using this compound cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage and Purification A 1. Resin Swelling B 2. Iterative Fmoc-SPPS (Chain Elongation) A->B C 3. Incorporation of Fmoc-Glu(ODmab)-OH B->C D 4. Completion of Linear Peptide Synthesis C->D E 5. Dmab Removal (2% Hydrazine in DMF) D->E Proceed to Deprotection F 6. N-terminal Fmoc Removal (if required for head-to-tail cyclization) G 7. Activation of Carboxyl Group E->G Proceed to Cyclization H 8. Intramolecular Lactam Bridge Formation G->H I 9. Final Cleavage from Resin (TFA Cocktail) H->I Proceed to Final Steps J 10. Precipitation and Purification (HPLC) I->J

Caption: Workflow for cyclic peptide synthesis using this compound.

Conclusion

This compound is an invaluable tool for chemists and drug development professionals engaged in the synthesis of complex peptides. Its unique Dmab protecting group allows for a reliable orthogonal strategy in Fmoc-SPPS, facilitating the efficient on-resin production of cyclic peptides and other modified peptide structures. The detailed protocols and workflow provided in this guide offer a practical framework for the successful implementation of this compound in advanced peptide synthesis projects. Careful consideration of potential side reactions, such as pyroglutamate formation, and appropriate monitoring of the deprotection steps are key to achieving high yields and purity of the target peptide.

References

An In-depth Technical Guide to the Dmab Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the construction of complex biomolecules. The success of SPPS relies heavily on an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. Within the widely used Fmoc/tBu strategy, the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a key protecting group for the side-chain carboxyl functions of aspartic acid (Asp) and glutamic acid (Glu). Its unique cleavage mechanism provides an additional layer of orthogonality, making it invaluable for the synthesis of cyclic peptides, branched peptides, and other complex conjugates like glycopeptides.[1][2][3]

The Dmab group is stable to the basic conditions used for Nα-Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., TFA).[4][5] It is selectively cleaved under mild hydrazinolysis conditions, a property that defines its strategic importance in complex peptide synthesis.

Core Mechanism of the Dmab Protecting Group

The utility of the Dmab group is rooted in its two-stage deprotection mechanism. This process is initiated by the selective removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) moiety, which then triggers the collapse of the resulting p-aminobenzyl ester.

Deprotection Pathway
  • Hydrazinolysis of the ivDde Group: The synthesis begins with the peptide chain assembled and the target Asp or Glu residue protected as a Dmab ester. Treatment with a dilute solution of hydrazine (typically 2% in DMF) selectively attacks the ivDde portion of the Dmab group. This reaction cleaves the ivDde moiety, which is released as an indazole by-product. The formation of this by-product can be monitored spectrophotometrically at 290 nm to track the progress of the reaction.

  • 1,6-Elimination and Release: The removal of the ivDde group unmasks a free aniline (p-aminobenzyl) functionality. This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction. The electron-donating amino group facilitates the collapse of the benzyl ester, liberating the free carboxylic acid side-chain of the amino acid residue and releasing a quinone methide-type species.

Dmab_Deprotection_Mechanism Peptide_Dmab Peptide-Asp(ODmab) Intermediate Peptide-Asp(O-p-aminobenzyl) Peptide_Dmab->Intermediate Step 1: Hydrazinolysis Indazole Indazole By-product (monitored at 290 nm) Peptide_Dmab->Indazole Hydrazine 2% Hydrazine in DMF Final_Peptide Peptide-Asp(OH) (Free Carboxylic Acid) Intermediate->Final_Peptide Step 2: Collapse Quinone Quinone Methide By-product Intermediate->Quinone Elimination Spontaneous 1,6-Elimination

Caption: Mechanism of Dmab group removal.

Data Presentation: Properties and Performance

Quantitative data regarding the Dmab group's stability, cleavage conditions, and associated side reactions are summarized below.

Table 1: Orthogonality and Stability of the Dmab Group

PropertyCondition/ReagentStabilityReference
Nα-Fmoc Deprotection 20% Piperidine in DMFStable
tBu-based Group Deprotection Trifluoroacetic Acid (TFA)Stable
Selective Cleavage 2% Hydrazine in DMFLabile
Palladium(0) Catalysis Pd(Ph₃P)₄ ConditionsStable
DBU Treatment 2% DBU in DMFStable

Table 2: Comparison of Side Reactions for Aspartic Acid Protection

Side ProductAsp(ODmab)Asp(OtBu)Conditions / Model PeptideReference
Aspartimide Formation 72%0% (100% desired peptide)Fmoc-SPPS of a galanin fragment analogue
Aspartyl Methyl Ester 27%Not ReportedFmoc-SPPS of a galanin fragment analogue
Desired Aspartyl Peptide 12%100%Fmoc-SPPS of a galanin fragment analogue

Table 3: Reported Issues and Mitigation Strategies

IssueObservationRecommended SolutionReference
Sluggish Cleavage Incomplete 1,6-elimination after hydrazine treatment.Add a wash step with 20% DIEA in DMF/water (90:10).
Pyroglutamate Formation Nα-pyroglutamyl chain termination observed with Glu(ODmab).Use of alternative protecting groups like t-butyl or Allyl esters.
Fmoc Group Removal Hydrazine can also remove the N-terminal Fmoc group.Complete peptide backbone assembly and protect the N-terminus with Boc before Dmab cleavage.

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Dmab Group

This protocol details the standard procedure for removing the Dmab protecting group from a peptide synthesized on a solid support.

Reagents and Materials:

  • Peptidyl-resin containing an Asp(ODmab) or Glu(ODmab) residue.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Hydrazine monohydrate.

  • Solution A: 2% (v/v) hydrazine in DMF.

  • Washing solvent: DMF.

  • Shaking vessel.

Procedure:

  • Resin Swelling: Swell the dry peptidyl-resin in DMF for 30-60 minutes in a shaking vessel.

  • Initial Wash: Drain the DMF and wash the resin thoroughly with fresh DMF (3 x 1-minute washes).

  • Hydrazine Treatment: Add the 2% hydrazine solution (Solution A) to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the resin slurry at room temperature. The reaction is typically rapid, with the initial hydrazinolysis step often complete within minutes. It is common practice to perform repeated treatments. A standard protocol involves two treatments of 15 minutes each.

  • Monitoring (Optional): Collect the filtrate from the hydrazine treatment. The presence of the indazole by-product can be confirmed by measuring its absorbance at 290 nm. Continue treatments until no further increase in absorption is observed.

  • Washing: After the final hydrazine treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and by-products.

  • Proceed with Synthesis: The resin, now bearing a deprotected carboxylic acid side-chain, is ready for the subsequent synthetic step (e.g., on-resin cyclization or side-chain modification).

Dmab_Deprotection_Workflow start_end start_end process process reagent reagent decision decision wash wash start Start: Peptidyl-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 add_hydrazine Add 2% Hydrazine in DMF wash1->add_hydrazine react Agitate (e.g., 2 x 15 min) add_hydrazine->react monitor Monitor Filtrate at 290 nm? react->monitor monitor->add_hydrazine Incomplete wash2 Wash with DMF (5-7x) monitor->wash2 Complete end End: Resin with Free Carboxylic Acid wash2->end

Caption: Experimental workflow for Dmab deprotection.

Mandatory Considerations and Side Reactions

While powerful, the use of the Dmab group is associated with significant side reactions that must be carefully managed.

  • Aspartimide Formation: The most critical side reaction when using Asp(ODmab) is the formation of aspartimide. This base-catalyzed intramolecular cyclization of the peptide backbone is significantly more pronounced with Dmab protection compared to t-butyl protection. The resulting succinimide ring can subsequently open to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, complicating purification and reducing yield. This risk is highest in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.

  • Pyroglutamate Formation: When using Glu(ODmab), intramolecular cyclization between the Nα-amino group and the side-chain carboxyl can occur, leading to the formation of a pyroglutamyl residue at the N-terminus. This side reaction terminates the peptide chain elongation.

  • Incomplete Cleavage: The second step of the deprotection, the 1,6-elimination, can sometimes be sluggish. This can lead to the persistence of the p-aminobenzyl ester intermediate, which may interfere with subsequent reactions. As noted, washing with a mild base like DIEA can help drive this elimination to completion.

Dmab_Side_Reactions Dmab_Use Use of Asp(ODmab) or Glu(ODmab) in SPPS Aspartimide Aspartimide Formation (at Asp-Xxx sequences) Dmab_Use->Aspartimide Risk Pyroglutamate Pyroglutamate Formation (at N-terminal Glu) Dmab_Use->Pyroglutamate Risk Sluggish Sluggish 1,6-Elimination Dmab_Use->Sluggish Potential Issue Consequence1 Yield Loss & β-Peptide Impurity Aspartimide->Consequence1 Consequence2 Chain Termination Pyroglutamate->Consequence2 Consequence3 Incomplete Deprotection Sluggish->Consequence3

Caption: Key side reactions associated with Dmab use.

References

An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthogonal protection strategy employing N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab). It is intended for professionals in peptide chemistry and drug development who are engaged in the synthesis of complex peptides, such as cyclic and side-chain modified peptides.

Introduction to Orthogonal Protection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), orthogonal protection strategies are essential for the synthesis of complex peptides. These strategies involve the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. This allows for the selective modification of amino acid side chains, on-resin cyclization, and the synthesis of branched peptides.

The Fmoc/tBu strategy is a widely used orthogonal system in SPPS. The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group of the amino acid, is labile to piperidine. In contrast, the tert-butyl (tBu) based protecting groups on the amino acid side chains are stable to piperidine but are cleaved by trifluoroacetic acid (TFA). The this compound derivative introduces a further layer of orthogonality, as the Dmab ester is stable to both piperidine and TFA but can be selectively removed by hydrazine.[1]

The this compound Protecting Group

This compound is a quasi-orthogonally protected glutamic acid derivative.[2] The γ-carboxyl group of glutamic acid is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) ester. This protecting group was developed to facilitate the Fmoc solid-phase synthesis of side-chain modified and cyclic peptides.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonym N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
Molecular Formula C₄₀H₄₄N₂O₈
Molecular Weight 680.79 g/mol
Appearance White to slight yellow or beige powder
Purity (HPLC) ≥96.0%
Storage Temperature 15-25°C

Mechanism of Deprotection

The selective deprotection of the Dmab group is a key feature of this strategy. The Dmab ester is stable to the piperidine used for Fmoc group removal and the TFA used for cleavage from the resin and removal of tBu-based side-chain protecting groups. It is, however, quantitatively cleaved by treatment with 2% hydrazine in dimethylformamide (DMF).

The removal of the Dmab group is a two-step process:

  • Hydrazinolysis of the N-ivDde moiety: The initial step involves the removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group by hydrazine.

  • 1,6-Elimination: The resulting p-aminobenzyl ester undergoes a spontaneous 1,6-elimination, which releases the free carboxylic acid of the glutamic acid side chain.

A significant advantage of this deprotection reaction is the generation of a UV-active indazole byproduct, which allows for real-time monitoring of the reaction progress by spectrophotometry at 290 nm.

Deprotection_Mechanism Fmoc-Glu(ODmab)-Resin Fmoc-Glu(ODmab)-Resin Intermediate p-Aminobenzyl Ester Intermediate Fmoc-Glu(ODmab)-Resin->Intermediate Hydrazinolysis of N-ivDde 2% Hydrazine in DMF 2% Hydrazine in DMF 2% Hydrazine in DMF->Fmoc-Glu(ODmab)-Resin Free Carboxyl Group Fmoc-Glu(COOH)-Resin Intermediate->Free Carboxyl Group 1,6-Elimination Indazole Byproduct UV-Active Indazole Byproduct (290 nm) Intermediate->Indazole Byproduct

Dmab group deprotection workflow.

Applications in Peptide Synthesis

The primary application of this compound is in the on-resin synthesis of cyclic peptides. The orthogonal nature of the Dmab protecting group allows for the selective deprotection of the glutamic acid side chain, which can then be reacted with a deprotected amino group from another amino acid side chain (e.g., from Lys(ivDde)) to form a lactam bridge.

The combination of Glu(ODmab) and Lys(ivDde) is particularly advantageous as both protecting groups can be removed simultaneously with 2% hydrazine in DMF.

On_Resin_Cyclization cluster_synthesis Peptide Synthesis on Resin cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization Start Start with Resin Elongation Peptide Chain Elongation (Fmoc SPPS) Start->Elongation Incorporate_Glu Incorporate Fmoc-Glu(ODmab)-OH Elongation->Incorporate_Glu Incorporate_Lys Incorporate Fmoc-Lys(ivDde)-OH Incorporate_Glu->Incorporate_Lys Protected_Peptide Fully Protected Linear Peptide on Resin Incorporate_Lys->Protected_Peptide Deprotection Treat with 2% Hydrazine in DMF Protected_Peptide->Deprotection Deprotected_Peptide Peptide with Free Glu and Lys Side Chains Deprotection->Deprotected_Peptide Cyclization Add Coupling Reagents (e.g., DIPCDI/HOAt) Deprotected_Peptide->Cyclization Cyclic_Peptide Cyclic Peptide on Resin Cyclization->Cyclic_Peptide Final_Cleavage Final Cleavage and Deprotection Cyclic_Peptide->Final_Cleavage Cleavage from Resin (e.g., TFA) Purified_Peptide Purified Cyclic Peptide Final_Cleavage->Purified_Peptide

Workflow for on-resin peptide cyclization.

Experimental Protocols

The following are detailed methodologies for the deprotection of the Dmab group.

Batch-wise Deprotection

This method is suitable for small-scale synthesis.

  • Place the peptidyl-resin in a suitable reaction vessel.

  • Add 2% hydrazine monohydrate in DMF (e.g., 25 mL/g of resin).

  • Stopper the vessel and allow it to stand at room temperature for 3 minutes.

  • Drain the solution and repeat the treatment with fresh deprotection solution.

  • The progress of the deprotection can be monitored by taking a sample of the filtrate and measuring the absorbance at 290 nm.

  • Once the deprotection is complete (indicated by the absorbance returning to baseline), wash the resin thoroughly with DMF.

Continuous Flow Deprotection

This method is suitable for automated peptide synthesizers.

  • Pack the peptidyl-resin in a reaction column.

  • Flow a solution of 2% hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

  • Monitor the absorbance of the eluant at 290 nm using a UV flow-cell.

  • Continue the flow until the absorbance returns to its original baseline value, indicating the completion of the reaction.

  • Flush the column with DMF to remove any remaining deprotection solution and byproducts.

Important Considerations and Potential Side Reactions

Several factors should be considered when using the this compound strategy:

  • Completion of Backbone Assembly: Since hydrazine can also remove the Fmoc group, the entire peptide backbone must be assembled before the deprotection of the Dmab side chain. The N-terminus of the peptide should be protected, for instance with a Boc group, before Dmab removal.

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue should not be left with an unprotected α-amino group, as this can lead to the formation of pyroglutamate.

  • Aspartimide Formation: Similar to other aspartic acid esters, Asp(ODmab) residues can be susceptible to aspartimide formation. This side reaction can be minimized by using an Hmb-derivative for the introduction of the preceding residue.

  • Sluggish Cleavage: In some cases, particularly depending on the peptide sequence, the cleavage of the p-aminobenzyl moiety after the initial hydrazinolysis can be slow. If this occurs, washing the resin with 20% DIPEA in DMF/water (90:10) or 5 mM sodium hydroxide in methanol has been reported to be effective.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound.

ParameterValue/ConditionNotes
Deprotection Reagent 2% hydrazine monohydrate in DMF
Monitoring Wavelength 290 nmFor tracking the release of the indazole byproduct.
Batch Deprotection Time 3 minutes per treatmentMultiple treatments may be necessary.
Continuous Flow Rate ~3 mL/minFor a 1 cm diameter column.
Resin Loading (Example) 0.25 - 0.40 mmol/gFor Fmoc-Glu(Wang)-ODmab Resin (LL).

Conclusion

The orthogonal protection strategy utilizing this compound offers a robust and efficient method for the synthesis of complex peptides, particularly those requiring on-resin cyclization. The key advantages of this strategy are the mild and selective deprotection conditions, the ability to monitor the reaction in real-time, and its compatibility with standard Fmoc-based solid-phase peptide synthesis. By understanding the underlying chemistry and adhering to the outlined protocols and considerations, researchers can successfully employ this valuable tool in the development of novel peptide-based therapeutics and research agents.

References

The Strategic Application of Fmoc-Glu-ODmab in the Synthesis of Side-Chain Modified Peptides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with modified side-chains is a cornerstone of modern drug discovery and chemical biology. These modifications, including cyclization and the introduction of functional moieties, can significantly enhance peptide stability, bioactivity, and cell permeability. A key reagent in the solid-phase peptide synthesis (SPPS) toolbox for achieving such modifications is Fmoc-Glu-ODmab, a protected glutamic acid derivative. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, enabling researchers to effectively leverage this versatile building block for the creation of complex and potent peptidic molecules.

Core Principles of this compound in Peptide Synthesis

This compound, or N-α-Fmoc-L-glutamic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, is a quasi-orthogonally protected glutamic acid derivative.[1] Its utility in Fmoc-based SPPS stems from the unique properties of the Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) protecting group. The Dmab ester is stable to the piperidine solutions used for the removal of the N-terminal Fmoc group, as well as to the trifluoroacetic acid (TFA) cocktails typically used for final peptide cleavage from the resin.[1][2] However, the Dmab group can be selectively cleaved on the solid support using a mild solution of 2% hydrazine in dimethylformamide (DMF).[1][3]

This orthogonality allows for the selective deprotection of the glutamic acid side-chain carboxyl group while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (e.g., t-butyl) remain intact. This feature is particularly advantageous for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, often in combination with a lysine residue protected with the complementary ivDde group, which is also cleaved by hydrazine.

Quantitative Data on Peptide Synthesis Utilizing this compound

The efficiency of peptide synthesis and cyclization using this compound is a critical consideration for researchers. The following table summarizes available quantitative data.

PeptideSynthesis ScaleCoupling ConditionsCyclization ConditionsCrude PurityReference
Cyclorasin ANot SpecifiedHigh-Efficiency Solid Phase Synthesis (HE-SPPS)Head-to-tail cyclization following simultaneous ODmab and final Fmoc deprotection82%
cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)Not SpecifiedNot SpecifiedOn-resin cyclization with DIPCDI (1.1 eq.) and HOAt (1.1 eq.) for 18 hNot Specified

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the standard steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes, then repeat for another 5-7 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (or this compound) and coupling reagent in DMF.

    • Add DIPEA or collidine to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.

Protocol for On-Resin Side-Chain Deprotection of Dmab

This protocol details the selective removal of the Dmab protecting group from the glutamic acid side-chain.

Materials:

  • Peptidyl-resin containing Glu(ODmab)

  • 2% (v/v) Hydrazine monohydrate in DMF

  • DMF

  • UV-Vis Spectrophotometer

Procedure:

  • Resin Preparation: After completion of the linear peptide synthesis, ensure the N-terminal Fmoc group is either intact or has been replaced with a Boc group to prevent side reactions.

  • Hydrazine Treatment (Batchwise):

    • Treat the peptidyl-resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin).

    • Stopper the reaction vessel and allow it to stand at room temperature for 3 minutes.

    • Repeat the treatment 4 more times.

  • Hydrazine Treatment (Continuous Flow):

    • Flow 2% hydrazine monohydrate in DMF through the peptidyl-resin packed in a column at a flow rate of 3 ml/min.

  • Monitoring Deprotection:

    • The deprotection reaction releases a UV-active indazole byproduct.

    • Monitor the absorbance of the filtrate or column eluant at 290 nm.

    • The reaction is complete when the absorbance returns to its baseline value.

  • Washing: Flush the resin thoroughly with DMF to remove residual hydrazine and the indazole byproduct.

Protocol for On-Resin Lactam Bridge Formation

This protocol describes the formation of a side-chain to side-chain lactam bridge between a deprotected glutamic acid and a deprotected lysine residue.

Materials:

  • Peptidyl-resin with deprotected Glu and Lys side-chains

  • Coupling reagents (e.g., PyBOP, HBTU, or DIPCDI/HOAt)

  • DIPEA

  • DMF

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin has selectively deprotected glutamic acid and lysine side-chains.

  • Cyclization:

    • Swell the resin in DMF.

    • Prepare a solution of the coupling reagent (e.g., 3 eq. PyBOP and 3 eq. HOBt) and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and shake at room temperature for 4-24 hours.

  • Monitoring Cyclization: Monitor the completion of the cyclization by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Final Cleavage and Peptide Purification

Procedure:

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Analysis: Characterize the purified peptide by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis of a Side-Chain Lactam-Bridged Peptide

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps start Start with Rink Amide Resin spps_cycle Iterative Fmoc-SPPS Cycles (Coupling & Deprotection) start->spps_cycle incorporation Incorporate Fmoc-Glu(ODmab)-OH & Fmoc-Lys(ivDde)-OH spps_cycle->incorporation linear_peptide Linear Protected Peptide on Resin incorporation->linear_peptide deprotection Selective Deprotection (2% Hydrazine in DMF) linear_peptide->deprotection cyclization On-Resin Lactamization (e.g., PyBOP, DIPEA) deprotection->cyclization cyclic_peptide Cyclic Protected Peptide on Resin cyclization->cyclic_peptide cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) cyclic_peptide->cleavage purification RP-HPLC Purification cleavage->purification final_product Purified Side-Chain Lactam-Bridged Peptide purification->final_product

Caption: Workflow for the synthesis of a side-chain lactam-bridged peptide.

Logical Relationship of Orthogonal Protecting Groups in Fmoc-SPPS

orthogonal_protection cluster_deprotection Deprotection Conditions Fmoc N-α-Fmoc Piperidine 20% Piperidine/DMF Fmoc->Piperidine Cleaved by Hydrazine 2% Hydrazine/DMF Fmoc->Hydrazine Unstable TFA TFA Cocktail Fmoc->TFA Stable Dmab Glu Side-Chain (ODmab) Dmab->Piperidine Stable Dmab->Hydrazine Cleaved by Dmab->TFA Stable tBu Other Side-Chains (e.g., tBu) tBu->Piperidine Stable tBu->Hydrazine Stable tBu->TFA Cleaved by Resin Peptide-Resin Linkage Resin->TFA Cleaved by

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

Signaling Pathway of a GPCR Activated by a Lactam-Bridged Peptide

GPCR_signaling Peptide Lactam-Bridged Peptide Agonist GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds to G_protein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Caption: A generic GPCR signaling pathway activated by a peptide agonist.

Conclusion

This compound is an invaluable tool for the synthesis of side-chain modified peptides, particularly for the construction of lactam-bridged cyclic peptides. Its key advantage lies in the orthogonal nature of the Dmab protecting group, which allows for selective on-resin deprotection and subsequent modification. By understanding the principles of its use and adhering to optimized experimental protocols, researchers can efficiently synthesize complex peptidic structures with enhanced biological properties. The ability to create conformationally constrained peptides opens up new avenues for investigating biological processes, such as protein-protein interactions and GPCR signaling, and for the development of novel peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of innovative peptide-based research and drug discovery.

References

The Role of Novabiochem's Fmoc-Glu-ODmab in Advanced Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the development, mechanism, and application of Fmoc-Glu-ODmab, a key reagent from Novabiochem® (now part of Merck Millipore) that has significantly advanced the field of solid-phase peptide synthesis (SPPS), particularly in the creation of cyclic and side-chain modified peptides.

Introduction: A Collaboration for Orthogonal Chemistry

This compound is a quasi-orthogonally protected glutamic acid derivative developed through a collaboration between Novabiochem® and researchers Professor B.W. Bycroft and Dr. W. Chan at the University of Nottingham.[1] This reagent was designed to facilitate the Fmoc solid-phase peptide synthesis of complex peptides. The key innovation lies in the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl (Dmab) ester protecting group for the side-chain carboxyl function of glutamic acid.

The Dmab group is labile to hydrazine, rendering it orthogonal to the standard acid-labile tert-butyl (tBu)-based side-chain protecting groups and the base-labile Fmoc N-alpha-protecting group used in Fmoc SPPS.[1] This orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support, a crucial step for on-resin cyclization and side-chain modifications.

Physicochemical Properties and Specifications

This compound is a white to slightly yellow or beige powder.[2] Key specifications for the Novabiochem® product are summarized in the table below.

PropertySpecification
Appearance White to slight yellow to beige powder
Enantiomeric Purity ≥ 99.5 % (a/a)
Purity (TLC) ≥ 98 %
Purity (HPLC) ≥ 96.0 % (a/a)
Assay (Acidimetric) ≥ 95.0 %
Water (K.F.) ≤ 1.0 %
Solubility Clearly soluble (1 mmole in 2 ml DMF)

Data sourced from Sigma-Aldrich product specifications for Novabiochem® Fmoc-Glu(ODmab)-OH.[2]

The Dmab Deprotection Mechanism

The selective removal of the Dmab protecting group is a two-step process initiated by treatment with 2% hydrazine in dimethylformamide (DMF).[1]

  • Hydrazinolysis of the ivDde Moiety: The first step involves the removal of the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group by hydrazine. This reaction releases a UV-active indazole by-product, which allows for the spectrophotometric monitoring of the reaction's progress at 290 nm.

  • 1,6-Elimination: The removal of the ivDde group exposes a p-aminobenzyl ester, which then undergoes a spontaneous 1,6-elimination to release the free carboxylic acid of the glutamic acid side chain.

While this deprotection is generally rapid and quantitative, occurring within minutes, instances of sluggish cleavage of the aminobenzyl moiety have been observed and appear to be sequence-dependent. In such cases, washing the resin with 20% DIPEA in DMF/water (90:10) or 2 mM HCl in dioxane has been found to be effective.

Dmab_Deprotection Peptide_Dmab Peptide-Glu(ODmab) Intermediate p-Aminobenzyl Ester Intermediate Peptide_Dmab->Intermediate Hydrazinolysis of ivDde Hydrazine 2% Hydrazine in DMF Hydrazine->Peptide_Dmab Indazole Indazole By-product (UV active) Intermediate->Indazole Release Free_Carboxyl Peptide-Glu(OH) Intermediate->Free_Carboxyl 1,6-Elimination

Deprotection mechanism of the Dmab group.

Experimental Protocols

On-Resin Peptide Cyclization using this compound

This protocol provides a general methodology for the synthesis of a head-to-tail cyclic peptide on a solid support using this compound.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Appropriate solid-phase resin (e.g., ClTrt resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Hydrazine monohydrate

  • Diisopropylethylamine (DIPEA)

  • Diisopropylcarbodiimide (DIPCDI)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Ethylenedithiol (EDT)

Procedure:

  • Linear Peptide Synthesis: The linear peptide is assembled on the solid support using standard Fmoc SPPS protocols. This compound is incorporated at the desired position for cyclization.

  • Dmab Deprotection:

    • Wash the peptidyl-resin with DMF.

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF. This can be done in a batchwise manner (e.g., 25 ml/g of resin, 3 minutes, repeated until completion) or using a continuous flow system.

    • Monitor the deprotection by measuring the UV absorbance of the filtrate at 290 nm for the release of the indazole by-product. The reaction is complete when the absorbance returns to baseline.

    • Wash the resin thoroughly with DMF.

  • Salt Conversion:

    • The resulting resin-bound hydrazine salt of the glutamic acid is converted to a DIPEA salt by washing the resin with 5% DIPEA in DMF.

  • On-Resin Cyclization:

    • Treat the resin with a solution of DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents) in DMF for 18 hours to effect the intramolecular head-to-tail cyclization.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and then with a suitable solvent for cleavage (e.g., dichloromethane).

    • Treat the resin with a cleavage cocktail such as TFA/TIS/water/EDT (90:1:5:4) for 2 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.

  • Analysis:

    • The crude cyclic peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. For example, in the synthesis of cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu), the expected mass [M+H]+ was 1107.2 and the found mass was 1107.7.

On_Resin_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Start Resin Elongation Peptide Chain Elongation (Fmoc SPPS) Start->Elongation Incorporate_Glu Incorporate Fmoc-Glu(ODmab) Elongation->Incorporate_Glu Linear_Peptide Resin-Bound Linear Peptide Incorporate_Glu->Linear_Peptide Dmab_Deprotection Dmab Deprotection (2% Hydrazine/DMF) Linear_Peptide->Dmab_Deprotection Salt_Conversion Salt Conversion (5% DIPEA/DMF) Dmab_Deprotection->Salt_Conversion Cyclization Intramolecular Cyclization (DIPCDI/HOAt) Salt_Conversion->Cyclization Cyclic_Peptide_Resin Resin-Bound Cyclic Peptide Cyclization->Cyclic_Peptide_Resin Cleavage Cleavage from Resin (TFA cocktail) Cyclic_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Workflow for on-resin peptide cyclization.

Key Considerations and Potential Side Reactions

When using this compound, several factors should be taken into account to ensure successful synthesis:

  • Completion of Peptide Backbone: Since hydrazine will also remove the Fmoc group, the entire linear peptide sequence must be assembled before proceeding with the Dmab deprotection.

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue should not be left with an unprotected α-amino group for extended periods, as this can lead to the formation of a pyroglutamate side product.

  • Aspartimide Formation: Similar to other ester-based protecting groups for aspartic acid, Asp(ODmab) residues can be susceptible to aspartimide formation. This side reaction can be minimized by using an Hmb-protected amino acid derivative for the preceding residue in the sequence.

Conclusion

The development of this compound by Novabiochem® represents a significant contribution to the field of peptide chemistry. Its unique orthogonality to standard Fmoc SPPS protecting groups provides a robust and efficient method for the on-resin synthesis of cyclic and side-chain modified peptides. The ability to monitor the deprotection reaction spectrophotometrically adds a layer of control to the synthesis process. By understanding the mechanism, following established protocols, and being mindful of potential side reactions, researchers can effectively utilize this valuable tool in the design and synthesis of complex and biologically active peptides for a wide range of applications in research and drug development.

References

A Technical Guide to Fmoc-Glu(ODmab)-OH: A Key Reagent for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester, commonly known as Fmoc-Glu(ODmab)-OH. This specialized amino acid derivative is a critical tool in modern solid-phase peptide synthesis (SPPS), particularly for the production of complex cyclic and side-chain modified peptides.

Core Compound Data

Fmoc-Glu(ODmab)-OH is a quasi-orthogonally protected glutamic acid derivative. The γ-carboxyl group is protected by a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester, which is labile to hydrazine but stable to the piperidine used for Fmoc group removal and the trifluoroacetic acid (TFA) used for final cleavage from the resin with tert-butyl based side-chain protecting groups.[1][2][3] This orthogonality is fundamental to its application in complex peptide synthesis strategies.[3]

Two closely related structures are commercially available, differing in the position of the Dmab ester on the glutamic acid. For clarity in peptide synthesis, the gamma-protected version, Fmoc-Glu(ODmab)-OH, is predominantly utilized for side-chain protection and subsequent modification or cyclization.

ParameterFmoc-Glu(ODmab)-OH (γ-ester)Fmoc-Glu-ODmab (α-ester)
CAS Number 268730-86-5[4]172611-75-5
Molecular Weight 680.79 g/mol 680.79 g/mol
Molecular Formula C₄₀H₄₄N₂O₈C₄₀H₄₄N₂O₈
Synonym N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl esterN-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester
Primary Application Fmoc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Form PowderPowder
Storage Temperature 15-25°C15-25°C

Experimental Protocols

The primary utility of Fmoc-Glu(ODmab)-OH lies in its selective deprotection, enabling on-resin cyclization or side-chain modification.

On-Resin Deprotection of the Dmab Group

The removal of the Dmab protecting group is a two-stage process initiated by hydrazine.

Reagents:

  • Deprotection Solution: 2% hydrazine monohydrate in N,N-Dimethylformamide (DMF) (v/v).

  • Wash Solution: DMF.

  • Neutralization/Wash Solution (for sluggish cleavage): 5% Diisopropylethylamine (DIPEA) in DMF or 20% DIPEA in DMF/water (90:10).

Batchwise Protocol:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with the deprotection solution (e.g., 25 mL/g of resin) for 3 minutes at room temperature.

  • Filter the solution from the resin.

  • Repeat the hydrazine treatment two to four more times.

  • Monitor the deprotection by taking a sample of the filtrate and measuring the absorbance at 290 nm. The release of an indazole by-product indicates the progress of the reaction.

  • Once the deprotection is complete (no further increase in absorbance at 290 nm), wash the resin thoroughly with DMF.

Continuous Flow Protocol:

  • Pack the peptidyl-resin in a reaction column.

  • Flow the deprotection solution through the resin bed at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

  • Continuously monitor the absorbance of the eluant at 290 nm using a UV flow cell.

  • Continue the flow until the absorbance returns to the baseline, indicating complete removal of the protecting group.

  • Wash the resin with DMF.

On-Resin Side-Chain to Side-Chain Cyclization (Lactam Bridge Formation)

This protocol describes the cyclization between a deprotected glutamic acid side-chain and a lysine side-chain (protected with a similarly labile group like ivDde).

Prerequisites:

  • The peptide has been fully assembled on the resin.

  • The N-terminal Fmoc group has been removed, and the free amine is either reprotected (e.g., with Boc) or the cyclization is the final step before cleavage.

  • The side-chains of Glu(ODmab) and a corresponding amino acid (e.g., Lys(ivDde)) have been deprotected simultaneously using the hydrazine protocol described above.

Reagents:

  • Coupling Reagents: Diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

  • Additive: 1-Hydroxy-7-azabenzotriazole (HOAt).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF.

Protocol:

  • Following Dmab deprotection, wash the resin with 5% DIPEA in DMF to ensure the deprotected carboxylate is in a reactive salt form.

  • Swell the resin in DMF.

  • In a separate vessel, pre-activate the coupling reagents. For example, dissolve DIC (1.1 eq.) and HOAt (1.1 eq.) in DMF.

  • Add the activation solution to the resin.

  • Allow the reaction to proceed for 18 hours or until completion, which can be monitored by a Kaiser test.

  • After cyclization, wash the resin thoroughly with DMF.

  • Proceed with the final cleavage of the cyclic peptide from the resin.

Logical and Experimental Workflows

Deprotection Mechanism of the Dmab Group

The cleavage of the Dmab ester is a two-step process. First, hydrazine cleaves the N-ivDde moiety of the Dmab group. This is followed by a 1,6-elimination of the resulting p-aminobenzyl ester, which releases the free carboxylic acid and a stable byproduct.

G cluster_workflow Dmab Deprotection Workflow start Peptidyl-Resin with Glu(ODmab) hydrazine Treat with 2% Hydrazine in DMF start->hydrazine step1 Step 1: Cleavage of N-ivDde moiety hydrazine->step1 intermediate Intermediate: p-aminobenzyl ester step1->intermediate byproduct Indazole Byproduct (UV active at 290 nm) step1->byproduct step2 Step 2: 1,6-Elimination intermediate->step2 end Resin with Deprotected Glu Side-Chain step2->end

Caption: Dmab deprotection workflow.

Workflow for On-Resin Peptide Cyclization

This diagram illustrates the overall process of synthesizing a side-chain cyclized peptide using Fmoc-Glu(ODmab)-OH and a corresponding orthogonally protected amino acid like Fmoc-Lys(ivDde)-OH.

G cluster_cyclization On-Resin Peptide Cyclization Workflow spps 1. Assemble Linear Peptide on Solid Support deprotection 2. Selective Deprotection (2% Hydrazine in DMF) spps->deprotection cyclization 3. On-Resin Cyclization (e.g., DIC/HOAt) deprotection->cyclization cleavage 4. Cleavage from Resin and Global Deprotection (TFA) cyclization->cleavage purification 5. Purification and Analysis (HPLC, Mass Spec) cleavage->purification

Caption: On-resin peptide cyclization workflow.

Signaling Pathways

Fmoc-Glu(ODmab)-OH is a synthetic building block and, as such, is not directly involved in biological signaling pathways. However, its utility is paramount in the synthesis of bioactive cyclic peptides that can modulate such pathways. For example, cyclic peptides designed as antagonists for protein-protein interactions or as mimetics of helical protein domains can be synthesized using this technology. The resulting peptides may target pathways involved in cancer, inflammation, or metabolic diseases. The specific pathway is determined by the sequence and structure of the final cyclic peptide, not by the Fmoc-Glu(ODmab)-OH reagent itself.

Conclusion

Fmoc-Glu(ODmab)-OH is an indispensable reagent for advanced peptide chemistry. Its unique deprotection characteristics allow for the efficient on-resin synthesis of complex peptide architectures, such as side-chain lactam-bridged cyclic peptides. Understanding the specific protocols for its use and the mechanism of the Dmab protecting group is crucial for its successful application in the development of novel peptide-based therapeutics and research tools. Researchers should be aware of potential side reactions, such as pyroglutamate formation, especially with N-terminal glutamic acid residues, and the possibility of sluggish Dmab cleavage in certain sequence contexts.

References

Solubility and stability of Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Glu-ODmab

For researchers and professionals in the field of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of building blocks is paramount. N-α-Fmoc-L-glutamic acid γ-ODmab ester, commonly known as this compound, is a key derivative used for introducing glutamic acid into peptide sequences. Its unique, quasi-orthogonal ODmab (4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino})benzyloxy) side-chain protecting group allows for selective deprotection on-resin, enabling the synthesis of complex cyclic or side-chain modified peptides.[1]

This guide provides a comprehensive overview of the solubility and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in its effective application.

Physicochemical Properties

  • Full Chemical Name: N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester[1]

  • CAS Number: 268730-86-5

  • Molecular Formula: C₄₀H₄₄N₂O₈

  • Molecular Weight: 680.79 g/mol

  • Appearance: White to slightly yellow or beige powder

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for ensuring efficient coupling reactions in solid-phase peptide synthesis (SPPS). Poor solubility can lead to incomplete reactions and lower purity of the final peptide. This compound, being a large and relatively hydrophobic molecule, requires careful solvent selection.

Quantitative Solubility Data
SolventConcentrationObservationSource
Dimethylformamide (DMF)1 mmole in 2 mL (~340 mg/mL)Clearly SolubleSigma-Aldrich
General Solubility Guidelines
  • Recommended Solvents: For Fmoc-amino acids, polar aprotic solvents are generally effective. These include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).

  • Enhancing Solubility: If solubility issues arise, gentle heating (e.g., to 37°C) or brief sonication can be employed to aid dissolution. It is crucial to ensure the solution is clear and free of particulates before use.

  • Testing Procedure: Before committing the entire sample, it is best practice to test the solubility of a small amount of the peptide. For highly hydrophobic derivatives, dissolving in a minimal amount of a strong organic solvent like DMSO before diluting with the reaction solvent can be an effective strategy.

Stability Profile

The stability of this compound is defined by the lability of its two key protecting groups: the temporary N-α-Fmoc group and the permanent γ-ODmab side-chain group.

Fmoc Group Stability

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS due to its base-lability.

  • Cleavage Condition: It is rapidly removed by treatment with a mild base, typically 20% piperidine in DMF.

  • Stability: It is stable to acidic conditions, such as the trifluoroacetic acid (TFA) solutions used for final peptide cleavage from the resin.

ODmab Group Stability

The ODmab ester is a "quasi-orthogonal" protecting group, meaning it is stable to the standard conditions of Fmoc-SPPS but can be removed selectively using specific reagents.

  • Stability: The ODmab group is stable to both repeated treatments with 20% piperidine in DMF and final cleavage cocktails containing strong acids like TFA.

  • Selective Cleavage: It is quantitatively cleaved by treatment with 2% hydrazine in DMF. This allows the glutamic acid side-chain to be unmasked while the peptide remains attached to the solid support, with all other acid-labile protecting groups intact.

  • Cleavage Mechanism: The removal of the ODmab group is a two-step process. First, hydrazine cleaves the N-ivDde moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid.

  • Potential Issues:

    • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue may form a pyroglutamate side-product if the N-terminal α-amino group is left unprotected for extended periods.

    • Sluggish Cleavage: In some cases, the cleavage of the ODmab group can be slow and sequence-dependent.

Summary of Stability
ConditionFmoc GroupODmab GroupComments
20% Piperidine in DMFLabile (Cleaved)StableStandard condition for Fmoc removal in SPPS.
Trifluoroacetic Acid (TFA)StableStableStandard condition for final peptide cleavage.
2% Hydrazine in DMFLabile (Cleaved)Labile (Cleaved)Specific condition for selective ODmab removal.
Long-term StorageStableStableStore as a dry powder at 2-8°C or 15-25°C.

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent using HPLC.

Materials:

  • This compound

  • Test Solvents (e.g., DMF, DMSO, NMP)

  • Analytical balance (± 0.1 mg)

  • Vials with caps

  • Vortex mixer and thermostatic shaker

  • Centrifuge

  • HPLC system with a UV detector

  • Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL).

    • Vortex the vial for 1 minute to ensure initial mixing.

    • Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Perform a precise serial dilution of the filtered sample with the test solvent to bring its concentration into the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the final solubility in mg/mL.

Protocol 2: HPLC-Based Stability Assay

This protocol assesses the stability of this compound under specific chemical conditions (e.g., acidic, basic) over time.

Materials:

  • This compound solution of known concentration

  • Stress condition reagents (e.g., 20% piperidine in DMF, 50% TFA in DCM)

  • Quenching solution (if necessary)

  • HPLC system with a UV detector

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMF).

    • In separate vials, mix the stock solution with the stress condition reagents. For example:

      • Test Condition: 100 µL of stock + 100 µL of 40% piperidine in DMF (final concentration 20%).

      • Control Condition: 100 µL of stock + 100 µL of DMF.

  • Time-Course Study:

    • Place the vials in an HPLC autosampler set to a controlled temperature.

    • Set the autosampler to inject a sample from each vial onto the HPLC column at defined time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).

  • HPLC Analysis:

    • Use a suitable reverse-phase HPLC method to separate the parent this compound from any potential degradants (e.g., cleaved Fmoc group, cleaved ODmab group).

    • Monitor the chromatograms at a suitable wavelength (e.g., 262 nm or 301 nm for the Fmoc group).

  • Data Analysis:

    • For each time point, calculate the peak area of the intact this compound.

    • Plot the percentage of remaining this compound (relative to t=0) against time.

    • The rate of degradation under the test condition compared to the control provides a quantitative measure of its stability.

Visualizations

Experimental and Logical Workflows

Solubility_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Processing cluster_hplc 3. HPLC Analysis & Calculation prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 prep3 Equilibrate in thermostatic shaker prep2->prep3 sample1 Centrifuge to pellet solid prep3->sample1 sample2 Filter supernatant sample1->sample2 sample3 Perform precise dilution sample2->sample3 hplc2 Inject diluted sample & determine concentration sample3->hplc2 hplc1 Generate calibration curve with standards hplc1->hplc2 hplc3 Calculate original solubility (mg/mL) hplc2->hplc3

Caption: Experimental workflow for the quantitative determination of solubility.

ODmab_Cleavage cluster_steps Two-Step Cleavage Mechanism start Peptide-Glu(ODmab) reagent + 2% Hydrazine in DMF start->reagent step1 Step 1: Hydrazinolysis of N-ivDde moiety reagent->step1 step2 Step 2: 1,6-Elimination of p-amino benzyl ester step1->step2 final Peptide-Glu(OH) + Cleavage Byproducts step2->final

Caption: Cleavage mechanism of the ODmab protecting group.

Stability_Assay_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Time-Course Analysis cluster_data 3. Data Processing prep1 Prepare stock solution of this compound prep2 Mix with stress agent (Test Sample) prep1->prep2 prep3 Mix with solvent only (Control Sample) prep1->prep3 analysis1 Place samples in autosampler at T°C prep2->analysis1 prep3->analysis1 analysis2 Inject automatically at defined time points (t=0, 1h, 2h, ... 24h) analysis1->analysis2 data1 Measure peak area of intact compound analysis2->data1 data2 Plot % Remaining vs. Time data1->data2 data3 Determine degradation rate data2->data3

Caption: Workflow for an HPLC-based stability assessment.

References

Methodological & Application

Application Notes and Protocols for Dmab Group Removal with Hydrazine in DMF

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)benzyl (Dmab) protecting group is a valuable tool in peptide and organic synthesis, particularly in the context of Fmoc-based solid-phase peptide synthesis (SPPS). Its selective removal under mild conditions, orthogonal to the commonly used acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups, allows for site-specific modifications of complex molecules.[1][2] The standard protocol for the deprotection of the Dmab group involves the use of a dilute solution of hydrazine in N,N-dimethylformamide (DMF). This document provides detailed protocols and application notes for this procedure.

The removal of the Dmab group is a two-step process. Initially, hydrazine cleaves the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) moiety. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which liberates the free carboxylic acid.[1][2][3]

Experimental Protocols

Materials and Reagents:
  • Peptide-resin containing the Dmab-protected residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Piperidine (for optional Fmoc removal monitoring)

  • Dichloromethane (DCM)

  • Optional: Diisopropylethylamine (DIPEA)

  • Optional: 5 mM Sodium hydroxide (NaOH) in methanol/water

  • Reaction vessel (e.g., solid-phase synthesis vessel, flask)

  • Filtration apparatus

  • UV-Vis spectrophotometer (for monitoring)

Protocol 1: Batch-wise Dmab Group Removal

This protocol is suitable for routine deprotection of Dmab groups on a solid support.

  • Resin Preparation: Swell the Dmab-protected peptide-resin in DMF (approximately 10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.

  • Deprotection Reaction:

    • Drain the DMF from the swollen resin.

    • Add the 2% hydrazine/DMF solution to the resin (approximately 10-25 mL per gram of resin).

    • Agitate the mixture gently at room temperature.

    • The reaction is typically performed in multiple short treatments. A common procedure is to treat the resin for 3 minutes and then drain the solution. This is repeated two to three more times.

  • Monitoring the Reaction (Optional but Recommended): The cleavage of the Dmab group releases an indazole by-product that can be monitored by UV spectrophotometry at 290 nm. Collect the filtrate after each hydrazine treatment and measure its absorbance. The reaction is considered complete when the absorbance at 290 nm of the filtrate returns to baseline.

  • Washing: After the final hydrazine treatment, wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and by-products. The resin is now ready for the next synthetic step or for cleavage from the solid support.

Protocol 2: Continuous Flow Dmab Group Removal

This method is often employed in automated peptide synthesizers and allows for real-time monitoring of the deprotection.

  • System Preparation: Pack the Dmab-protected peptide-resin in a column compatible with a continuous flow synthesis system.

  • Deprotection: Flow a 2% (v/v) solution of hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 mL/min for a 1 cm diameter column).

  • Real-Time Monitoring: The eluent from the column is passed through a UV detector set to 290 nm. The deprotection is complete when the UV absorbance returns to the baseline value.

  • Washing: Once the deprotection is complete, flush the column with DMF to remove all traces of hydrazine and the cleavage by-product.

Troubleshooting and Special Considerations

  • Sluggish Cleavage: In some cases, particularly with certain peptide sequences, the 1,6-elimination step can be slow. If incomplete deprotection is observed, the following post-hydrazine treatments can be employed:

    • Wash the resin with a solution of 20% DIPEA in DMF/water (90:10 v/v).

    • Treat the resin with a 5 mM solution of NaOH in methanol/water (1:1 v/v) for up to 3 hours.

  • Fmoc Group Removal: Hydrazine can also remove the Fmoc protecting group. Therefore, the peptide backbone synthesis should be completed before proceeding with Dmab deprotection. The N-terminus should ideally be protected with a group stable to hydrazine, such as Boc.

  • Safety Precautions: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

Data Presentation

Table 1: Summary of Reaction Conditions for Dmab Group Removal

ParameterConditionReference(s)
Reagent Hydrazine monohydrate in DMF
Concentration 2% (v/v)
Temperature Room Temperature
Batch Reaction Time 3 x 3 minutes
Continuous Flow Rate ~3 mL/min
Monitoring Wavelength 290 nm

Table 2: Troubleshooting Guide for Incomplete Dmab Removal

IssueRecommended SolutionReference(s)
Sluggish CleavageWash with 20% DIPEA in DMF/water (90:10 v/v)
Sluggish CleavageTreat with 5 mM NaOH in methanol/water (1:1 v/v) for 3h

Visualizations

Deprotection Mechanism

Dmab_Deprotection_Mechanism cluster_step1 Step 1: Hydrazinolysis of ivDde cluster_step2 Step 2: 1,6-Elimination Dmab_Protected Dmab-Protected Carboxyl Group Hydrazine 2% Hydrazine in DMF Intermediate p-Aminobenzyl Ester Intermediate Dmab_Protected->Intermediate Hydrazine Attack Indazole Indazole By-product (UV active at 290 nm) Intermediate->Indazole Intermediate_2 p-Aminobenzyl Ester Intermediate Free_Carboxyl Free Carboxylic Acid Intermediate_2->Free_Carboxyl Spontaneous 1,6-Elimination Aza_Quinone_Methide Aza-quinone Methide By-product Intermediate_2->Aza_Quinone_Methide Experimental_Workflow Start Start: Dmab-Protected Peptide-Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection Add Hydrazine Solution to Resin (e.g., 3 x 3 min) Swell_Resin->Deprotection Prepare_Hydrazine Prepare 2% Hydrazine in DMF Prepare_Hydrazine->Deprotection Monitor Monitor Filtrate at 290 nm (Optional) Deprotection->Monitor Monitor->Deprotection Incomplete Wash_DMF Wash Resin with DMF Monitor->Wash_DMF Complete Troubleshoot Incomplete? (Optional Troubleshooting) Wash_DMF->Troubleshoot Post_Treatment Post-treatment with DIPEA or NaOH Troubleshoot->Post_Treatment Yes End End: Deprotected Peptide-Resin Troubleshoot->End No Final_Wash Final Wash with DMF Post_Treatment->Final_Wash Final_Wash->End

References

Application Note: On-Resin Cyclization Protocol using Fmoc-Glu-ODmab for the Synthesis of Head-to-Tail Cyclic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides are a prominent class of molecules in drug discovery and chemical biology, offering a unique combination of high binding affinity, selectivity, and stability compared to their linear counterparts. On-resin cyclization is an efficient strategy for synthesizing these molecules, minimizing intermolecular side reactions and simplifying purification. This application note provides a detailed protocol for the synthesis of head-to-tail cyclic peptides using Fmoc-Glu-ODmab. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is a hydrazine-labile protecting group, orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS). This orthogonality allows for the selective deprotection of the C-terminal glutamic acid side chain and subsequent on-resin cyclization to the N-terminal amine.

Principle of the Method

The synthesis begins with the linear peptide chain being assembled on a solid support, with this compound incorporated as the C-terminal amino acid. The Dmab protecting group is stable to the piperidine used for Fmoc group removal during chain elongation. Once the linear sequence is complete, the Dmab ester is selectively cleaved using a dilute solution of hydrazine in DMF. This exposes the carboxylic acid side chain of the C-terminal glutamic acid. The N-terminal Fmoc group is then removed, and the free N-terminal amine is coupled with the now-exposed C-terminal side-chain carboxyl group to form the cyclic peptide, still attached to the resin. Finally, the cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail.

Materials and Reagents

  • Fmoc-Glu(Wang resin)-ODmab or a similar pre-loaded resin

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Boc, Trt, Pbf)

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or Hydroxybenzotriazole (HOBt)

    • N,N'-Diisopropylcarbodiimide (DIPCDI) and 1-hydroxy-7-azabenzotriazole (HOAt)

  • Fmoc Deprotection: 20% piperidine in dimethylformamide (DMF)

  • Dmab Deprotection: 2% hydrazine monohydrate in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Precipitation: Cold diethyl ether

Experimental Protocols

Linear Peptide Synthesis

The linear peptide is synthesized on a pre-loaded Fmoc-Glu(Wang resin)-ODmab support using a standard Fmoc-SPPS protocol. This can be performed on an automated microwave peptide synthesizer or manually.

Manual Protocol:

  • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF. Add to the resin and allow to react for 1-2 hours at room temperature.

  • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat steps 2-5 for each amino acid in the sequence.

On-Resin Cyclization

a. Dmab Group Deprotection:

  • After the final amino acid coupling, ensure the N-terminal Fmoc group is still attached.

  • Wash the peptidyl-resin with DMF.

  • Treat the resin with 2% hydrazine monohydrate in DMF (25 ml/g of resin) for 3 minutes. Repeat this treatment two more times.[1]

  • Wash the resin thoroughly with DMF to remove any residual hydrazine.

b. N-terminal Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5x).

c. Head-to-Tail Cyclization:

  • Swell the resin in DMF.

  • Add a solution of DIC (5 eq.) and HOBt (5 eq.) or DIPCDI (1.1 eq.) and HOAt (1.1 eq.) in DMF.[1][2]

  • Allow the cyclization reaction to proceed for 2-18 hours at room temperature.[1][2] The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Cleavage and Deprotection
  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

The crude cyclic peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data

The following table summarizes the crude purity and synthesis times for a selection of head-to-tail cyclic peptides synthesized using an automated microwave-enhanced SPPS protocol with this compound.

InstrumentSequenceCrude PuritySynthesis Time
Liberty Bluecyclo-[GVYLHIE]78%2 h 13 min
Liberty Bluecyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%3 h 1 min
Liberty PRIMEcyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%2 h
Liberty PRIMEcyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E]66%2 h 5 min
Liberty PRIMEcyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]73%2 h 12 min

Troubleshooting

  • Incomplete Dmab Deprotection: Sluggish cleavage of the Dmab group can be sequence-dependent. If incomplete deprotection is observed, washing the resin with 20% DIPEA in DMF/water (90:10) after the hydrazine treatment may be beneficial.

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) should not be left with the α-amino group unprotected for extended periods, as this can lead to the formation of a pyroglutamate side product.

  • Aspartimide Formation: If Asp residues are present in the peptide sequence, aspartimide formation can occur. The use of a Hmb-protected amino acid preceding the Asp residue can help to prevent this side reaction.

Visualizations

Experimental Workflow

On_Resin_Cyclization_Workflow Experimental Workflow for On-Resin Cyclization using this compound cluster_SPPS Linear Peptide Synthesis cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps start Start with Fmoc-Glu(Wang resin)-ODmab spps Iterative Fmoc-SPPS (Fmoc deprotection and amino acid coupling) start->spps linear_peptide Resin-bound Linear Peptide (N-terminal Fmoc protected) spps->linear_peptide dmab_deprotection Dmab Deprotection (2% Hydrazine in DMF) linear_peptide->dmab_deprotection fmoc_deprotection N-terminal Fmoc Deprotection (20% Piperidine in DMF) dmab_deprotection->fmoc_deprotection cyclization Head-to-Tail Cyclization (e.g., DIC/HOBt in DMF) fmoc_deprotection->cyclization cyclic_peptide_resin Resin-bound Cyclic Peptide cyclization->cyclic_peptide_resin cleavage Cleavage from Resin (TFA Cocktail) cyclic_peptide_resin->cleavage purification Purification (RP-HPLC) cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Caption: Workflow for on-resin cyclization.

Signaling Pathway Example: Integrin Signaling by RGD Peptides

Many cyclic peptides, such as those containing the Arg-Gly-Asp (RGD) motif, are known to interact with integrin receptors on the cell surface. The following diagram illustrates a simplified integrin signaling pathway that can be modulated by RGD-containing cyclic peptides.

Integrin_Signaling_Pathway Simplified Integrin Signaling Pathway Modulated by RGD Peptides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular rgd_peptide Cyclic RGD Peptide integrin Integrin Receptor (e.g., αvβ3) rgd_peptide->integrin Binds and Activates ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin Binds and Activates fak Focal Adhesion Kinase (FAK) integrin->fak Recruits and Activates src Src Kinase fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream Downstream Effects (Cell Proliferation, Survival, Migration) erk->downstream

Caption: Integrin signaling by RGD peptides.

Conclusion

The on-resin cyclization protocol using this compound offers a robust and efficient method for the synthesis of head-to-tail cyclic peptides. The orthogonality of the Dmab protecting group allows for selective deprotection and cyclization on the solid support, which can be readily automated. This methodology is a valuable tool for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of diverse cyclic peptides for therapeutic and research applications.

References

Application Note: Monitoring Dmab Deprotection Using UV Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and modification.

Introduction

The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) group is an orthogonal protecting group used for the side-chain carboxyl groups of aspartic and glutamic acid residues in solid-phase peptide synthesis (SPPS).[1][2] It is stable to the standard acid and base conditions used in Fmoc/tBu strategies but can be selectively removed using hydrazine.[2][3] This orthogonality is crucial for complex peptide modifications such as side-chain cyclization or glycosylation.[4]

Monitoring the deprotection reaction is essential to ensure complete removal of the Dmab group before subsequent synthetic steps. Incomplete deprotection can lead to failed couplings and the generation of impurities. UV spectrophotometry offers a convenient and non-destructive method for real-time monitoring of the Dmab cleavage.

Principle of Detection

The removal of the Dmab group is a two-stage process initiated by treatment with hydrazine.

  • Hydrazinolytic Cleavage: The first step involves the rapid, hydrazinolytic cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) moiety from the aminobenzyl core. This reaction releases a UV-active indazole byproduct.

  • 1,6-Elimination: The resulting unstable p-aminobenzyl ester then undergoes a spontaneous, slower 1,6-elimination to release the free carboxylate and p-aminobenzyl alcohol.

The key to monitoring this reaction is the indazole byproduct generated in the first step. This compound has a strong UV absorbance at a characteristic wavelength, allowing the progress of the deprotection to be followed spectrophotometrically. By measuring the absorbance of the reaction solution over time, one can determine the point at which the release of the indazole is complete, indicating the full cleavage of the ivDde group.

Quantitative Data Summary

The spectrophotometric monitoring relies on the distinct UV absorbance properties of the key molecules involved in the deprotection reaction.

Compound/MoietyRoleλmax (nm)Molar Extinction Coefficient (ε)Notes
Indazole byproduct Chromophore for monitoring290Not specified in resultsThe appearance of this byproduct is monitored to track the reaction progress.
Dmab-protected peptide Starting materialNot specified in resultsNot applicableThe starting material does not interfere with monitoring at 290 nm.
Deprotected peptide Final productNot specified in resultsNot applicableThe final product does not absorb at 290 nm.

Deprotection Mechanism and Monitoring Point

The following diagram illustrates the two-step deprotection mechanism of the Dmab group and highlights the UV-active byproduct used for monitoring.

G cluster_0 Dmab Deprotection Pathway Peptide_Dmab Resin-Bound Peptide-Asp/Glu(ODmab) Intermediate Transient p-Aminobenzyl Ester Intermediate Peptide_Dmab->Intermediate Step 1: Hydrazinolysis Indazole UV-Active Indazole Byproduct Peptide_Dmab->Indazole Release Peptide_Free Resin-Bound Peptide-Asp/Glu(OH) Intermediate->Peptide_Free Step 2: 1,6-Elimination Monitor Monitor Absorbance at 290 nm Indazole->Monitor Hydrazine 2% Hydrazine in DMF Hydrazine->Peptide_Dmab G start Start: Dmab-Peptidyl Resin add_hydrazine Add 2% Hydrazine/DMF Agitate for 3 min start->add_hydrazine collect_filtrate Collect Filtrate add_hydrazine->collect_filtrate measure_uv Measure Absorbance at 290 nm collect_filtrate->measure_uv check_complete Absorbance > Baseline? measure_uv->check_complete check_complete->add_hydrazine Yes wash_resin Wash Resin with DMF check_complete->wash_resin No end End: Deprotection Complete wash_resin->end

References

Application Notes and Protocols for Lactam Bridge Formation Using Fmoc-Glu-ODmab and Fmoc-Lys(ivDde)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of lactam bridges in peptides is a crucial strategy for introducing conformational constraints, which can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity. The use of orthogonally protected amino acids is paramount for the successful on-resin synthesis of these cyclic peptides. This document provides detailed application notes and protocols for the synthesis of lactam-bridged peptides utilizing the orthogonal protecting group pair: Fmoc-Glu-ODmab and Fmoc-Lys(ivDde).

The 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (ivDde) group on the lysine side chain and the 2-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (ODmab) group on the glutamic acid side chain are both labile to dilute hydrazine. This unique property allows for their simultaneous and selective removal on the solid support without affecting the acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) or the N-terminal Fmoc group, which is removed by piperidine. This orthogonal strategy enables the specific formation of a lactam bridge between the side chains of glutamic acid and lysine.

Orthogonal Deprotection and On-Resin Cyclization Strategy

The core of this methodology lies in the selective deprotection of the Glu(ODmab) and Lys(ivDde) side chains, followed by an intramolecular amide bond formation (lactamization) while the peptide is still attached to the solid support.

Key Features of the Fmoc-Glu(ODmab)/Fmoc-Lys(ivDde) Strategy:
  • Orthogonality: The ODmab and ivDde groups are stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions used for final cleavage from the resin (e.g., TFA).

  • Selective Deprotection: Both groups are efficiently removed by a mild treatment with 2% hydrazine in DMF.[1]

  • On-Resin Cyclization: The lactam bridge is formed on the solid phase, which can favor intramolecular cyclization over intermolecular oligomerization, especially at low resin loading.

  • Monitoring: The deprotection of both ODmab and ivDde can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which absorbs at approximately 290 nm.[1]

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Glu(ODmab)-OH

  • Fmoc-L-Lys(ivDde)-OH

  • Rink Amide resin or other suitable solid support

  • Standard Fmoc-protected amino acids with acid-labile side-chain protection

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

    • Piperidine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM)

  • Deprotection Reagent:

    • Hydrazine monohydrate

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

    • Water

Protocol 1: Solid-Phase Synthesis of the Linear Peptide
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as described in step 1.3.

  • Repeat: Repeat steps 1.2 to 1.5 for each amino acid in the sequence, incorporating Fmoc-Glu(ODmab)-OH and Fmoc-Lys(ivDde)-OH at the desired positions.

  • N-terminal Fmoc removal: After the final coupling, remove the N-terminal Fmoc group as described in step 1.2.

  • Optional N-terminal Acetylation: If a free N-terminus is not desired, acetylate the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8) for 30 minutes.

Protocol 2: On-Resin Side-Chain Deprotection and Lactamization
  • Washing: Wash the peptidyl-resin thoroughly with DMF.

  • ODmab and ivDde Deprotection:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Treat the resin with the hydrazine solution (10 mL per gram of resin) for 3 minutes.

    • Drain and repeat the treatment 2-3 more times.

    • Monitor the deprotection by taking a small aliquot of the filtrate and measuring its absorbance at 290 nm. The deprotection is complete when the absorbance returns to baseline.

  • Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the indazole byproduct.

  • On-Resin Lactamization (Cyclization):

    • Swell the resin in DMF.

    • Add a solution of the chosen coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time depends on the peptide sequence and the coupling reagent used.

    • Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 3: Cleavage from Resin and Purification
  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for On-Resin Lactamization
Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Aminium SaltVery HighFast reaction kinetics, low racemization, highly efficient for difficult couplings.[2]Higher cost, potential for side reactions if not used correctly.
HBTU Aminium SaltHighGood efficiency, widely used.Can cause guanidinylation of the N-terminal amine, leading to capped peptides.[3]
PyBOP Phosphonium SaltHighAvoids guanidinylation side reaction, good for sterically hindered couplings.[3]Byproducts can be more difficult to remove.
DIC/HOBt CarbodiimideModerateCost-effective.Slower reaction times, higher risk of racemization compared to aminium/phosphonium reagents.

Note: The optimal coupling reagent and conditions should be determined empirically for each specific peptide sequence.

Visualization of Workflow and Chemical Pathways

lactam_bridge_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Start with Resin s1 Fmoc Deprotection (Piperidine) start->s1 s2 Amino Acid Coupling s1->s2 s3 Repeat for Linear Sequence (Incorporate Fmoc-Glu(ODmab) & Fmoc-Lys(ivDde)) s2->s3 c1 Selective Deprotection (2% Hydrazine in DMF) s3->c1 c2 Lactam Bridge Formation (Coupling Reagent + Base) c1->c2 f1 Cleavage from Resin (TFA Cocktail) c2->f1 f2 Purification (RP-HPLC) f1->f2 f3 Characterization (MS, HPLC) f2->f3 end Final Cyclic Peptide f3->end

Caption: Experimental workflow for the synthesis of lactam-bridged peptides.

deprotection_cyclization_pathway cluster_peptide Resin-Bound Peptide peptide ...-Glu(ODmab)-...-Lys(ivDde)-...-Resin reagent1 2% Hydrazine / DMF peptide->reagent1 Selective Deprotection intermediate ...-Glu(O-)-...-Lys(NH2)-...-Resin reagent1->intermediate reagent2 Coupling Reagent (e.g., HATU) / Base (e.g., DIPEA) intermediate->reagent2 Intramolecular Cyclization product Cyclic Peptide on Resin reagent2->product

References

Synthesis of Head-to-Tail Cyclic Peptides Utilizing Fmoc-Glu-ODmab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Head-to-tail cyclic peptides represent a significant class of molecules in therapeutic drug development, offering enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability compared to their linear counterparts.[1] A robust and efficient method for the synthesis of these cyclic peptides is crucial for advancing their research and clinical applications. The use of Nα-Fmoc-L-glutamic acid α-(4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl) ester (Fmoc-Glu-ODmab) provides a reliable strategy for the on-resin synthesis of head-to-tail cyclic peptides.

This application note provides detailed protocols for the synthesis of head-to-tail cyclic peptides using this compound, including both standard and microwave-assisted solid-phase peptide synthesis (SPPS), Dmab deprotection, on-resin cyclization, and final cleavage and purification.

Principle

The strategy revolves around the use of the Dmab protecting group, which is orthogonal to the standard Fmoc/tBu strategy. The Dmab ester is stable to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for final cleavage from many resins and removal of tert-butyl-based side-chain protecting groups. The Dmab group can be selectively cleaved on-resin using a dilute solution of hydrazine in DMF.[2] This selective deprotection exposes a free α-carboxyl group of the C-terminal glutamic acid, which can then react with the N-terminal amino group of the resin-bound linear peptide to form the cyclic product.

Experimental Workflow

The overall experimental workflow for the synthesis of head-to-tail cyclic peptides using this compound is depicted below.

G cluster_0 Linear Peptide Synthesis cluster_1 On-Resin Cyclization cluster_2 Final Processing A Start with Fmoc-Glu(Wang)-ODmab Resin B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Amino Acid Coupling (e.g., DIC/Oxyma) B->C D Repeat Steps B and C for all residues C->D E Final N-terminal Fmoc Deprotection D->E F Selective Dmab Deprotection (2% Hydrazine in DMF) E->F G On-Resin Cyclization (e.g., DIC/HOBt) F->G H Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) G->H I Precipitation and Purification (e.g., HPLC) H->I J Characterization (e.g., MS) I->J

Caption: Overall workflow for head-to-tail cyclic peptide synthesis.

Data Presentation

Table 1: Automated Synthesis of Head-to-Tail Cyclized Peptides[1]
InstrumentSequenceCrude PuritySynthesis Time
Liberty Bluecyclo-[GVYLHIE]78%2 h 13 min
Liberty Bluecyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%3 h 1 min
Liberty PRIMEcyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%2 h
Liberty PRIMEcyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E]66%2 h 5 min
Liberty PRIMEcyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]73%2 h 12 min

Note: Data obtained from automated microwave-enhanced SPPS.

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of Linear Peptide

Materials:

  • Fmoc-Glu(Wang)-ODmab resin (e.g., 0.25 meq/g substitution)

  • Fmoc-protected amino acids

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Glu(Wang)-ODmab resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (5-fold excess), DIC (5-fold excess), and Oxyma Pure or HOBt (5-fold excess) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Selective Deprotection of the Dmab Group

Materials:

  • Resin-bound linear peptide with a C-terminal Glu(ODmab) and a free N-terminus

  • Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF

  • DMF

Procedure:

  • Batchwise Method:

    • Treat the peptidyl-resin with the 2% hydrazine monohydrate in DMF solution (25 mL/g of resin).

    • Stopper the vessel and allow it to stand at room temperature for 3 minutes.

    • Drain the solution and repeat the treatment two more times.

    • Wash the resin thoroughly with DMF.

  • Continuous Flow Method:

    • Flow the 2% hydrazine monohydrate in DMF solution through the column packed with the peptidyl-resin at a flow rate of approximately 3 mL/min.

    • Monitor the deprotection by measuring the UV absorbance of the eluant at 290 nm. The release of an indazole byproduct indicates the progress of the reaction.

    • Continue the flow until the absorbance returns to the baseline, indicating complete deprotection.

    • Flush the column with DMF.

Note on Monitoring Dmab Deprotection:

G A Peptidyl-Resin with Dmab D Indazole Byproduct (UV Active) A->D E Deprotected Peptidyl-Resin A->E B 2% Hydrazine in DMF B->A C UV Spectrophotometer (290 nm) D->C

Caption: Monitoring Dmab deprotection via UV spectrophotometry.

Protocol 3: On-Resin Head-to-Tail Cyclization

Materials:

  • Resin-bound linear peptide with a free N-terminus and a free C-terminal α-carboxyl group

  • Cyclization reagents: DIC and HOBt, or N,N'-diisopropylcarbodiimide (DIPCDI) and 1-hydroxy-7-azabenzotriazole (HOAt)

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DMF

  • DMF

Procedure:

  • After Dmab deprotection, the resulting glutamic acid is a hydrazine salt. To facilitate cyclization, wash the resin with 5% DIPEA in DMF to convert it to the DIPEA salt.

  • Wash the resin thoroughly with DMF.

  • Add a solution of the cyclization reagents in DMF to the resin. For example, use DIC (5-fold excess) and HOBt (5-fold excess) or DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents).

  • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 18 hours with DIPCDI/HOAt).

  • After completion of the cyclization, wash the resin with DMF and DCM.

Protocol 4: Microwave-Assisted Synthesis and Cyclization

Microwave irradiation can significantly accelerate both the linear synthesis and the cyclization steps, leading to shorter synthesis times and often improved purity.

Materials:

  • Automated microwave peptide synthesizer (e.g., CEM Liberty Blue or Liberty PRIME)

  • Reagents as listed in Protocol 1, 2, and 3.

Procedure:

  • Linear Synthesis: Program the automated microwave peptide synthesizer for the desired peptide sequence using Fmoc-Glu(Wang)-ODmab resin.

    • Deprotection: Microwave-assisted Fmoc deprotection can be completed in as little as 3 minutes.

    • Coupling: Microwave-assisted amino acid couplings are typically completed within 5 minutes. Use a 5-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure.

  • Dmab Deprotection: Perform the Dmab deprotection with a solution of hydrazine in DMF as described in Protocol 2. This step can also be performed with microwave irradiation, but careful optimization is required.

  • On-Resin Cyclization:

    • Wash the resin with 5% DIPEA in DMF.

    • Perform the head-to-tail cyclization using DIC/HOBt in DMF with microwave-enhanced coupling. This step can be significantly shortened to around 10-30 minutes depending on the peptide sequence and microwave conditions.

Protocol 5: Cleavage, Purification, and Characterization

Materials:

  • Resin-bound cyclic peptide

  • Cleavage cocktail: e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/triisopropylsilane (TIS)/1,2-ethanedithiol (DODT) or 90:1:5:4 TFA/TIS/H₂O/EDT

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Troubleshooting and Considerations

  • Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) should not be left with an unprotected α-amino group for extended periods, as this can lead to the formation of a pyroglutamate side product.

  • Sluggish Dmab Cleavage: The cleavage of the Dmab group can sometimes be slow and sequence-dependent. In such cases, repeated treatments with the hydrazine solution may be necessary. Monitoring the reaction by UV is highly recommended. Washing the resin with 20% DIPEA in DMF/water (90:10) has been reported to be effective in some instances of sluggish cleavage.

  • Aspartimide Formation: Similar to other ester-based side-chain protecting groups for aspartic acid, the use of Asp(ODmab) can lead to aspartimide formation. The use of an Hmb-protecting group on the preceding amino acid can help to suppress this side reaction.

  • Cyclization Efficiency: The efficiency of the on-resin cyclization can be influenced by the peptide sequence and the length of the linear precursor. For difficult cyclizations, using different coupling reagents or optimizing the reaction time and temperature may be necessary.

By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize head-to-tail cyclic peptides using the this compound strategy for a wide range of applications in drug discovery and development.

References

Application Notes and Protocols for Peptide Synthesis using Fmoc-Glu-ODmab Pre-loaded Wang Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fmoc-Glu-ODmab pre-loaded Wang resin in solid-phase peptide synthesis (SPPS), with a particular focus on the synthesis of cyclic peptides. The protocols outlined below are designed to ensure high-yield and high-purity peptide products.

Introduction

This compound pre-loaded Wang resin is a specialized solid support for Fmoc-based solid-phase peptide synthesis. The key feature of this resin is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group on the side chain of the pre-loaded glutamic acid. This protecting group is orthogonal to the acid-labile Wang resin linkage and the base-labile Fmoc protecting group of the alpha-amino group. The ODmab group can be selectively removed under mild conditions using hydrazine, making this resin an excellent choice for the on-resin cyclization of peptides and the synthesis of other modified peptides.[1][2]

Key Features and Advantages

  • Orthogonal Protection: The ODmab group is stable to the piperidine treatment used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage from the Wang resin, allowing for selective deprotection of the glutamic acid side chain.[1][3]

  • Ideal for Cyclic Peptides: The ability to deprotect the glutamic acid side chain on-resin facilitates the formation of a lactam bridge with a deprotected amino group elsewhere in the peptide sequence.

  • Mild Cleavage of ODmab: The ODmab group is removed with 2% hydrazine in DMF, which are mild conditions that preserve other protecting groups.[3]

  • Pre-loaded Convenience: The pre-loaded nature of the resin simplifies the initial steps of SPPS, saving time and potentially improving loading consistency.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of this compound pre-loaded Wang resin and related SPPS protocols.

ParameterTypical ValueReference
Resin Loading Capacity 0.25 - 0.40 mmol/g
Fmoc Deprotection Time 2 x 10 minutes
Amino Acid Coupling Time 1 - 2 hours
ODmab Deprotection Time 3 x 3 minutes (batchwise)
On-resin Cyclization Time 18 hours
Final Cleavage Time 1.5 - 4 hours
ReagentEquivalents (relative to resin loading)
Amino Acid (for coupling) 3 - 5 eq
Coupling Reagent (e.g., HBTU) 3 - 5 eq
Base (e.g., DIPEA) 6 - 10 eq
Cyclization Reagent (e.g., DIPCDI/HOAt) 1.1 eq

Experimental Protocols

A detailed methodology for the synthesis of a cyclic peptide using this compound pre-loaded Wang resin is provided below.

Resin Swelling
  • Place the desired amount of this compound pre-loaded Wang resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF from the vessel.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

SPPS_Workflow start Start with Fmoc-Glu(ODmab)-Wang Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each amino acid in sequence wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence

Fig. 1: SPPS Cycle Workflow

2.1. Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2. Amino Acid Coupling

  • In a separate vial, dissolve the incoming Fmoc-amino acid (4 equivalents) and HBTU (3.8 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After coupling, drain the solution and wash the resin thoroughly with DMF (3 times).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

On-Resin Cyclization

Cyclization_Workflow start_cyclization Peptidyl-Resin after final Fmoc deprotection odmab_deprotection ODmab Deprotection (2% Hydrazine in DMF) start_cyclization->odmab_deprotection wash3 DMF Wash odmab_deprotection->wash3 neutralization Neutralization (5% DIPEA in DMF) wash3->neutralization wash4 DMF Wash neutralization->wash4 cyclization On-Resin Cyclization (DIPCDI, HOAt) wash4->cyclization wash5 DMF & DCM Wash cyclization->wash5 final_cleavage Final Cleavage from Resin wash5->final_cleavage

Fig. 2: On-Resin Cyclization Workflow

3.1. ODmab Deprotection

  • Treat the peptidyl-resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin) for 3 minutes at room temperature.

  • Drain the solution and repeat the hydrazine treatment two more times.

  • Wash the resin thoroughly with DMF. Note: The progress of the deprotection can be monitored by spectrophotometrically measuring the release of the indazole by-product at 290 nm.

3.2. Neutralization and Cyclization

  • Wash the resin with a solution of 5% DIPEA in DMF to convert the resin-bound hydrazine salt of glutamic acid to the DIPEA salt.

  • Wash the resin again with DMF.

  • Add a solution of DIPCDI (1.1 equivalents) and HOAt (1.1 equivalents) in DMF to the resin.

  • Agitate the mixture for 18 hours at room temperature to effect on-resin cyclization.

  • After cyclization, wash the resin thoroughly with DMF and then with dichloromethane (DCM).

Final Cleavage and Deprotection
  • Dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard cocktail for Wang resin is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) can be used. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin and agitate for 1.5 to 4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Potential Side Reactions and Troubleshooting

  • Pyroglutamate Formation: Peptides with an N-terminal glutamic acid residue can be prone to pyroglutamate formation, especially if the α-amino group is left unprotected for an extended period. It is recommended to proceed with the subsequent coupling or cyclization step promptly after Fmoc deprotection of the N-terminal residue.

  • Aspartimide Formation: Similar to aspartic acid residues, glutamic acid residues protected with ODmab can be susceptible to aspartimide formation, particularly in sequences with a following small amino acid like glycine. Using a weaker base for Fmoc deprotection or adding an acidic additive like HOBt to the piperidine solution can help minimize this side reaction.

  • Sluggish ODmab Cleavage: In some sequence-dependent cases, the cleavage of the aminobenzyl moiety of the ODmab group can be slow. If this is observed, washing the resin with 20% DIPEA in DMF/water (90:10) after the hydrazine treatment can be beneficial.

Chemical Pathways

Chemical_Pathways cluster_fmoc Fmoc Deprotection cluster_odmab ODmab Deprotection cluster_cyclization On-Resin Cyclization Fmoc_Peptide Fmoc-NH-Peptide-Resin Free_Amine H2N-Peptide-Resin Fmoc_Peptide->Free_Amine Piperidine 20% Piperidine in DMF Glu_ODmab Peptide-Glu(ODmab)-Resin Glu_Free Peptide-Glu(O-)-Resin Glu_ODmab->Glu_Free Hydrazine 2% Hydrazine in DMF Linear_Peptide H2N-...-Glu(O-)-...-Resin Cyclic_Peptide Cyclic-Peptide-Resin Linear_Peptide->Cyclic_Peptide Lactam Bridge Formation Coupling_Reagents DIPCDI, HOAt

Fig. 3: Key Chemical Transformations

References

Automated Solid-Phase Synthesis of Peptides Incorporating Fmoc-Glu-ODmab for On-Resin Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced stability, receptor affinity, and proteolytic resistance compared to their linear counterparts. A key strategy in solid-phase peptide synthesis (SPPS) for achieving cyclization is the use of orthogonally protected amino acids. This application note details the automated synthesis of peptides incorporating N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (Fmoc-Glu-ODmab). The Dmab (ODmab) protecting group is quasi-orthogonal to the standard acid-labile (tBu) and base-labile (Fmoc) protecting groups used in Fmoc-SPPS. It can be selectively removed on-resin using a dilute solution of hydrazine, enabling subsequent on-resin lactam bridge formation.[1] This protocol provides a detailed methodology for automated synthesis, Dmab deprotection, on-resin cyclization, cleavage, and purification.

Materials and Reagents

Reagent/MaterialGradeSupplier
Fmoc-Rink Amide MBHA resin100-200 mesh, 0.4-0.8 mmol/gVarious
Fmoc-amino acids (standard)Peptide synthesis gradeVarious
Fmoc-Glu(ODmab)-OH >98% purityVarious
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVarious
Dichloromethane (DCM)ACS gradeVarious
PiperidinePeptide synthesis gradeVarious
Diisopropylethylamine (DIPEA)Peptide synthesis gradeVarious
N,N'-Diisopropylcarbodiimide (DIC)>99%Various
Oxyma Pure>99%Various
Hydrazine monohydrateReagent gradeVarious
Trifluoroacetic acid (TFA)Reagent gradeVarious
Triisopropylsilane (TIS)Reagent gradeVarious
1,2-Ethanedithiol (EDT)Reagent gradeVarious
Diethyl etherACS gradeVarious
Acetonitrile (ACN)HPLC gradeVarious
WaterHPLC gradeVarious

Experimental Protocols

Automated Linear Peptide Synthesis

This protocol is designed for a 0.1 mmol scale synthesis on an automated peptide synthesizer.

  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin (0.1 mmol) in DMF for 30-60 minutes in the synthesizer's reaction vessel.

  • Initial Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5 x 1 min).

  • Amino Acid Coupling Cycle (for each amino acid):

    • Activation: Prepare a solution of the Fmoc-amino acid (5 eq.), DIC (5 eq.), and Oxyma Pure (5 eq.) in DMF.

    • Coupling: Add the activated amino acid solution to the resin and allow to react for 45-60 minutes. Microwave-enhanced synthesizers can significantly reduce coupling times.[2]

    • Washing: Wash the resin with DMF (3 x 1 min).

    • Fmoc Deprotection: Treat with 20% piperidine in DMF as described in step 2.

    • Washing: Wash the resin with DMF (5 x 1 min).

  • Incorporation of Fmoc-Glu(ODmab)-OH: Follow the standard coupling cycle (step 3) for the incorporation of Fmoc-Glu(ODmab)-OH at the desired position in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • N-terminal Protection (Optional but Recommended): To avoid side reactions during Dmab deprotection, it is advisable to protect the N-terminal amine with a Boc group by reacting the peptide-resin with Boc-anhydride (Boc2O) and DIPEA in DMF.

On-Resin Dmab Group Deprotection
  • Resin Preparation: Wash the peptide-resin with DMF (3 x 1 min).

  • Hydrazine Treatment:

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

    • Treat the peptide-resin with the 2% hydrazine solution (2 x 10 min).[1] The deprotection can be monitored by taking an aliquot of the filtrate and measuring the absorbance at 290 nm, which corresponds to the release of the indazole by-product.[1]

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Wash with 5% DIPEA in DMF to neutralize the resulting carboxylic acid salt.[1]

    • Wash again with DMF (3 x 1 min) and DCM (3 x 1 min).

On-Resin Cyclization (Lactam Bridge Formation)
  • Resin Preparation: Swell the resin with the deprotected side-chain carboxylate and a deprotected side-chain amine (e.g., from a Lys(Mtt) residue after Mtt removal) in DMF.

  • Cyclization:

    • Prepare a solution of a suitable coupling agent, for example, 1.1 equivalents of N,N'-diisopropylcarbodiimide (DIPCDI) and 1.1 equivalents of 1-hydroxy-7-azabenzotriazole (HOAt) in DMF. Alternatively, PyBOP/HOBt with DIPEA can be used.

    • Add the coupling solution to the resin and allow the reaction to proceed for 12-18 hours at room temperature.

    • The completion of the cyclization can be monitored by performing a test cleavage on a small amount of resin followed by HPLC-MS analysis.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Cleavage and Deprotection
  • Resin Drying: Dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/EDT (90:5:2.5:2.5, v/v/v/v). The specific scavengers depend on the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

The following table summarizes representative data for the synthesis of a model cyclic peptide using the described protocol.

ParameterValue
Synthesis Scale 0.1 mmol
Crude Peptide Yield 75-85 mg
Purity (Crude) 60-75% (by analytical RP-HPLC at 220 nm)
Purity (Purified) >98% (by analytical RP-HPLC at 220 nm)
Overall Yield (Purified) 25-40%
Mass Spectrometry (ESI-MS) Calculated [M+H]⁺: xxxx.x, Found: xxxx.x

Visualizations

Workflow for Automated Synthesis and On-Resin Cyclization

Automated_SPPS_Cyclization cluster_synthesis Automated Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Fmoc_Deprotection->Coupling Incorp_Glu 4. Incorporate Fmoc-Glu(ODmab)-OH Coupling->Incorp_Glu Final_Deprotection 5. Final Fmoc Deprotection Incorp_Glu->Final_Deprotection Dmab_Deprotection 6. Dmab Deprotection (2% Hydrazine/DMF) Final_Deprotection->Dmab_Deprotection Cyclization 7. Lactam Bridge Formation (DIPCDI/HOAt) Dmab_Deprotection->Cyclization Cleavage 8. Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Purification 9. HPLC Purification Cleavage->Purification Analysis 10. Analysis (HPLC/MS) Purification->Analysis

Caption: Automated Fmoc-SPPS workflow for cyclic peptide synthesis.

Logical Relationship of Orthogonal Protecting Groups

Orthogonal_Protection Peptide_Resin Peptide-Resin (Fmoc-N-term, tBu-side chains, Glu(ODmab)) Fmoc Fmoc (N-terminus) tBu tBu (Side Chains) Dmab Dmab (Glu Side Chain) Resin_Linker Resin Linker Piperidine Piperidine (Base) Piperidine->Fmoc Removes Hydrazine Hydrazine (Nucleophile) Hydrazine->Dmab Removes TFA TFA (Strong Acid) TFA->tBu Removes TFA->Resin_Linker Cleaves

Caption: Orthogonality of protecting groups in the synthesis strategy.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Crude Yield Incomplete coupling or deprotection steps. Peptide aggregation.Use a higher excess of reagents. Increase coupling/deprotection times. Incorporate pseudo-prolines or use a different resin. Perform a test cleavage to monitor synthesis progress.
Incomplete Dmab Deprotection Insufficient hydrazine treatment. Sluggish elimination of the aminobenzyl moiety.Increase hydrazine treatment time or perform additional treatments. After hydrazine treatment, wash with 20% DIPEA in DMF/water (90:10) to facilitate elimination. Monitor deprotection by UV at 290 nm.
Dimerization during Cyclization High resin loading.Use a low-loading resin (0.2-0.4 mmol/g).
Side Product Formation Pyroglutamate formation at the N-terminus. Aspartimide formation.Protect the N-terminus with Boc before Dmab deprotection. Use Hmb-protected amino acids preceding Asp or Glu residues to prevent aspartimide formation.

Conclusion

The use of Fmoc-Glu(ODmab)-OH in automated solid-phase peptide synthesis provides a robust and efficient method for the production of cyclic peptides. The orthogonality of the Dmab protecting group allows for selective on-resin deprotection and subsequent lactam bridge formation with high efficiency. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to synthesize complex cyclic peptides for various applications in drug discovery and chemical biology.

References

Application Notes and Protocols for the Purification of Cyclic Peptides Synthesized with Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclic peptides are a significant class of molecules in drug discovery, offering advantages in binding affinity, specificity, and stability compared to their linear counterparts.[1] A robust method for their synthesis involves solid-phase peptide synthesis (SPPS) utilizing an orthogonal protection strategy. The use of N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester (Fmoc-Glu-ODmab) is particularly advantageous for creating side-chain lactam bridges.[2] The Dmab protecting group is quasi-orthogonal to the standard Fmoc/tBu strategy; it is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage, but can be selectively removed on-resin using dilute hydrazine.[3] This allows for on-resin cyclization between the deprotected glutamic acid side-chain and a corresponding amino group, followed by cleavage and purification.

This document provides detailed protocols for the purification of these cyclic peptides, from on-resin deprotection and cyclization to final purification and analysis.

Principle of the Method

The overall strategy relies on a multi-orthogonal protection scheme. The peptide backbone is assembled using standard Fmoc/tBu chemistry. The glutamic acid residue intended for cyclization is incorporated as this compound. After assembly of the linear peptide, the process follows three key stages:

  • Selective On-Resin Deprotection: The ODmab group on the glutamic acid side-chain is selectively removed using a mild hydrazine solution, leaving the tBu-based side-chain protecting groups and the resin linkage intact.[4]

  • On-Resin Cyclization: A peptide bond (lactam bridge) is formed between the newly exposed glutamic acid carboxyl group and a deprotected side-chain amine (e.g., from a Lys, Orn, Dab, or Dpr residue).

  • Cleavage, Deprotection, and Purification: The cyclic peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., 95% TFA). The resulting crude peptide is then purified to homogeneity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

G cluster_0 On-Resin Procedures cluster_1 Cleavage & Purification A 1. Linear Peptidyl-Resin (Fmoc-Glu(ODmab) incorporated) B 2. Selective ODmab Deprotection (2% Hydrazine in DMF) A->B Selective Cleavage C 3. On-Resin Cyclization (e.g., HATU/DIPEA) B->C Lactam Bridge Formation D 4. Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) C->D E 5. Crude Cyclic Peptide Precipitation (Cold Diethyl Ether) D->E F 6. Preparative RP-HPLC Purification E->F G 7. Fraction Analysis (Analytical HPLC & MS) F->G H 8. Lyophilization G->H Pool Pure Fractions I Purified Cyclic Peptide H->I

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sluggish Dmab Deprotection in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding sluggish or incomplete deprotection of the 4-(N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl (Dmab) ester protecting group in Fmoc solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Dmab protecting group and what is its standard deprotection mechanism?

The Dmab group is a "safety-catch" type protecting group used for the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu). Its removal is orthogonal to the standard acid-labile tBu protecting groups used in Fmoc SPPS.[1] Deprotection is a two-step process:

  • Hydrazinolysis: The N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) "safety-catch" is removed by treatment with a dilute solution of hydrazine (typically 2% in DMF). This step releases a UV-active indazole by-product.

  • 1,6-Elimination: The resulting unstable p-amino benzyl ester intermediate spontaneously collapses through a 1,6-elimination reaction, releasing the free carboxylic acid.

Q2: Why is my Dmab deprotection reaction sluggish or incomplete?

Sluggish Dmab deprotection is a known issue that can be sequence-dependent. The most common causes are:

  • Slow 1,6-Elimination: The second step of the deprotection, the collapse of the p-amino benzyl ester, is often the rate-limiting step and can be very slow for certain peptide sequences.

  • Incomplete Hydrazinolysis: The initial removal of the ivDde group may be inefficient due to factors like peptide aggregation on the solid support, hindering reagent access.

  • Protecting Group Degradation: Repeated treatments with piperidine during the Fmoc-deprotection steps of the main synthesis can cause some decomposition of the Dmab group, leading to side products and incomplete final deprotection.

Q3: How can I effectively monitor the progress of the Dmab deprotection?

The deprotection process can be monitored spectrophotometrically. The indazole by-product released during the initial hydrazinolysis step has a strong UV absorbance at 290 nm. By monitoring the eluate from the reaction vessel, you can ensure the first step is complete when the absorbance at 290 nm returns to its baseline value.

Q4: What are the potential side reactions associated with Dmab-protected residues?

Researchers should be aware of two primary side reactions:

  • Aspartimide Formation: Peptides containing Asp(ODmab) are susceptible to base-catalyzed aspartimide formation, which is a common side reaction in Fmoc SPPS.

  • Pyroglutamate Formation: If a peptide has an N-terminal Glu(ODmab) residue, leaving its α-amino group unprotected can lead to the formation of a pyroglutamyl chain-terminated peptide. It is crucial to ensure the N-terminus is protected (e.g., with a Boc group) before initiating Dmab deprotection.

Troubleshooting Guide

This section addresses specific issues encountered during Dmab deprotection.

Issue 1: Incomplete Removal of the ivDde "Safety-Catch" Group
  • Symptom: The UV absorbance of the column eluate at 290 nm remains high after the initial hydrazine treatments, indicating continuous release of the indazole by-product.

  • Cause: Insufficient hydrazine treatment, poor solvent penetration, or peptide aggregation.

  • Solution: Perform additional treatments with the deprotection solution until the UV signal returns to baseline.

Issue 2: Sluggish 1,6-Elimination After Complete Hydrazinolysis
  • Symptom: The UV absorbance at 290 nm has returned to baseline (indicating complete ivDde removal), but subsequent analytical tests show the carboxyl group is still protected.

  • Cause: The spontaneous 1,6-elimination is proceeding very slowly, which is a known sequence-dependent phenomenon.

  • Solution: After confirming complete hydrazinolysis and washing the resin, apply a secondary treatment to facilitate the elimination reaction. Several efficacious cocktails have been reported.

Data Presentation

The following table summarizes the reagents and conditions for Dmab deprotection and for resolving sluggish elimination.

Procedure Reagent Concentration Solvent Typical Conditions & Notes Reference
Standard Deprotection Hydrazine Monohydrate2% (v/v)DMFPerform multiple 3-15 minute treatments at room temperature. Monitor eluate at 290 nm.
Troubleshooting Sluggish Elimination Diisopropylethylamine (DIPEA)20% (v/v)DMF / Water (90:10)Wash the resin with this solution after hydrazine treatment.
Troubleshooting Sluggish Elimination Sodium Hydroxide (NaOH)5 mMMethanol or H₂O/Methanol (1:1)Wash the resin for up to 3 hours. This can be significantly faster than other methods.
Troubleshooting Sluggish Elimination Hydrochloric Acid (HCl)2 mMDioxaneAn alternative wash to promote the elimination reaction.

Experimental Protocols

Protocol 1: Standard Dmab Deprotection with UV Monitoring

  • Swell the peptidyl-resin in DMF.

  • Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the solution and collect the eluate. Measure its absorbance at 290 nm.

  • Repeat steps 2-4 until the absorbance value returns to the baseline, confirming the complete removal of the ivDde group.

  • Wash the resin thoroughly with DMF (5x) to remove all residual hydrazine and the indazole by-product.

Protocol 2: Post-Hydrazine Treatment for Sluggish 1,6-Elimination

  • Following successful completion of Protocol 1 (Standard Dmab Deprotection), confirm that the resin has been thoroughly washed with DMF.

  • Prepare a solution of 20% DIPEA in a 90:10 mixture of DMF and water.

  • Add this solution to the peptidyl-resin and agitate for 10-20 minutes at room temperature.

  • Drain the solution and wash the resin extensively with DMF (5x), followed by DCM (3x), and then DMF (3x) to prepare for the next step in your synthesis (e.g., on-resin cyclization).

Visualizations

The following diagrams illustrate the Dmab deprotection pathway and a logical workflow for troubleshooting common issues.

Dmab_Deprotection_Mechanism Start Peptide-Asp(ODmab) on-resin inv1 Start->inv1 Intermediate Intermediate: Peptide-Asp(O-p-aminobenzyl) inv2 Intermediate->inv2 End Deprotected Peptide-Asp(OH) inv1->Intermediate Step 1: Hydrazinolysis (2% Hydrazine in DMF) Removes ivDde 'safety-catch' SideProduct Indazole By-product (Monitored at 290 nm) inv1->SideProduct inv2->End Step 2: 1,6-Elimination (Spontaneous) Releases free carboxyl group

Caption: The two-step mechanism of Dmab deprotection in Fmoc SPPS.

Troubleshooting_Workflow Start Start: Sluggish Dmab Deprotection Observed Monitor Monitor Eluate at 290 nm During Hydrazine Treatment Start->Monitor Decision Is Indazole Release Complete (Absorbance at Baseline)? Monitor->Decision Action_Hydrazine Perform Additional 2% Hydrazine Treatments Decision->Action_Hydrazine No Problem_Elimination Diagnosis: Sluggish 1,6-Elimination Decision->Problem_Elimination Yes Action_Hydrazine->Monitor Re-evaluate Action_Wash Apply Secondary Treatment (Choose one) Problem_Elimination->Action_Wash Option1 20% DIPEA in DMF/Water (90:10) Action_Wash->Option1 Option2 5 mM NaOH in Methanol Action_Wash->Option2 End Deprotection Complete Option1->End Option2->End

Caption: Troubleshooting workflow for sluggish Dmab deprotection.

References

Technical Support Center: Fmoc-Glu-ODmab and Aspartimide Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Glu-ODmab in solid-phase peptide synthesis (SPPS) and encountering the aspartimide side reaction.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a concern when using Fmoc-protected amino acids?

Aspartimide formation is a common intramolecular side reaction that can occur during Fmoc-based solid-phase peptide synthesis (SPPS), particularly with aspartic acid (Asp) and, to a lesser extent, glutamic acid (Glu) residues.[1][2] The reaction is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine.[1][3] It involves the nitrogen atom of the backbone amide bond following the Glu residue attacking the side-chain ester, forming a cyclic imide intermediate (aspartimide).[4]

This side reaction is problematic for several reasons:

  • Formation of Multiple Byproducts: The aspartimide intermediate is unstable and can be hydrolyzed to form not only the desired α-peptide but also the undesired β-peptide, where the peptide chain is connected through the side-chain carboxyl group.

  • Racemization: The α-carbon of the amino acid can racemize during this process, leading to the formation of D-amino acid-containing peptides.

  • Adduct Formation: The nucleophilic deprotection reagent (e.g., piperidine) can attack the aspartimide ring, forming piperidide adducts.

  • Purification Challenges: These byproducts, particularly the β-peptides and diastereomers, often have very similar physicochemical properties to the target peptide, making their separation by HPLC difficult and sometimes impossible.

  • Altered Biological Activity: The presence of these impurities can significantly alter the structure and biological activity of the final peptide.

Q2: I thought the bulky ODmab protecting group on this compound would prevent aspartimide formation. Is this not the case?

This is a critical point of confusion. While increasing the steric bulk of the side-chain protecting group is a common strategy to hinder aspartimide formation, the 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino)benzyl (Dmab) group does not appear to be effective for this purpose and may even promote the side reaction. Studies have shown that some bulky protecting groups, including Dmab, can lead to an increase in aspartimide propensity. One study specifically investigating an Asp(ODmab)-containing peptide reported a strong tendency to form aspartimide with unusually high efficiency. Therefore, relying solely on the ODmab group to prevent this side reaction is not recommended.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The amino acid residue immediately following the glutamic acid has the most significant impact on the rate of aspartimide formation. Sequences where Glu is followed by a small, sterically unhindered amino acid are particularly prone to this side reaction. The most susceptible sequences are analogous to those for aspartic acid and include:

  • Glu-Gly

  • Glu-Asn

  • Glu-Ser

  • Glu-Ala

The lack of a bulky side chain on these subsequent residues allows for greater flexibility of the peptide backbone, facilitating the nucleophilic attack that initiates aspartimide formation.

Troubleshooting Guide

Problem: I have identified aspartimide-related impurities in my peptide synthesized with this compound. What are my options to solve this?

Here are several strategies, ranging from simple modifications to more involved synthetic approaches, to mitigate or eliminate aspartimide formation.

Strategy 1: Modification of Fmoc Deprotection Conditions

A primary cause of aspartimide formation is the prolonged exposure to strong basic conditions during Fmoc removal. Modifying the deprotection step can be a simple and effective solution.

  • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine can significantly suppress aspartimide formation.

  • Addition of an Acidic Modifier: Adding a weak acid to the piperidine deprotection solution can lower its basicity and reduce the rate of the side reaction.

    • 0.1 M Hydroxybenzotriazole (HOBt): Has been shown to reduce aspartimide formation significantly. Note that HOBt is now typically sold wetted with water, which may introduce other considerations.

    • Formic Acid: The addition of acids like formic acid has also been shown to be effective.

Strategy 2: Backbone Protection

This is one of the most effective methods to completely prevent aspartimide formation. It involves temporarily protecting the backbone amide nitrogen of the residue preceding the Glu(ODmab).

  • Incorporate a Dmb-dipeptide: The 2,4-dimethoxybenzyl (Dmb) group can be used to protect the amide nitrogen. Using a pre-formed dipeptide building block, such as Fmoc-Xaa-(Dmb)Gly-OH, where Xaa is the residue before your Glu(ODmab), can be a highly effective solution. The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage from the resin.

  • Use of Hmb: For Asp(ODmab)-containing peptides, it has been suggested that using an Hmb (2-hydroxy-4-methoxybenzyl) derivative for the introduction of the preceding residue can prevent aspartimide formation. This strategy can also be applied to Glu(ODmab).

Strategy 3: Use of Alternative Side-Chain Protecting Groups for Glutamic Acid

If the ODmab group is not essential for your orthogonal deprotection scheme, consider using a different side-chain protecting group for glutamic acid that is less prone to aspartimide formation. While direct comparative data for Glu is limited, studies on Asp derivatives provide valuable insights into the effectiveness of various protecting groups. Bulkier and more sterically hindering groups are generally more effective.

Quantitative Data on Aspartimide Formation with Different Asp Protecting Groups

The following table summarizes the percentage of aspartimide-related byproducts formed when using different side-chain protecting groups for Aspartic Acid in a model peptide (VKDXYI, where X=G, N, or R) after prolonged treatment with 20% piperidine in DMF. This data illustrates the principle that bulkier protecting groups can significantly reduce aspartimide formation.

Protecting GroupAsp-Gly Sequence (% Byproducts)Asp-Asn Sequence (% Byproducts)Asp-Arg Sequence (% Byproducts)Reference
OtBu (tert-Butyl)26.513.910.9
OMpe (3-Methylpent-3-yl)1.80.40.3
OBno (5-n-butyl-5-nonyl)0.1~0~0

Note: This data is for Aspartic Acid derivatives and serves as an illustration of the principle. The propensity for aspartimide formation can vary based on the specific peptide sequence.

Key Experimental Protocols

Protocol 1: Detection and Quantification of Aspartimide Byproducts by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for detecting and quantifying aspartimide-related impurities.

  • Sample Preparation:

    • Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a typical starting point. This should be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Data Analysis:

    • The aspartimide intermediate will typically elute slightly later than the target peptide.

    • The α- and β-peptides may co-elute or elute very close to the target peptide.

    • Piperidide adducts will have a noticeable increase in retention time.

    • Quantify the impurities by integrating the peak areas.

Protocol 2: Identification of Byproducts by Mass Spectrometry (LC-MS)

Mass spectrometry is used to confirm the identity of the impurities detected by HPLC.

  • Instrumentation: Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire mass spectra for each peak resolved by the HPLC.

  • Data Interpretation:

    • Target Peptide: The observed mass should correspond to the calculated molecular weight of the desired peptide.

    • Aspartimide Intermediate: The mass will be 18 Da less than the target peptide, corresponding to the loss of a water molecule.

    • α- and β-peptides: These are isomers of the target peptide and will have the same mass. Their identity is inferred from their chromatographic separation and fragmentation patterns if tandem MS is performed.

    • Piperidide Adducts: The mass will be 84 Da greater than the target peptide, corresponding to the addition of piperidine (C₅H₁₀N, MW ≈ 84.16 g/mol after reaction).

Visualizations

Aspartimide_Formation Mechanism of Aspartimide Formation Peptide Peptide with Glu(ODmab) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Backbone_Deprotonation Backbone Amide Deprotonation Deprotection->Backbone_Deprotonation Cyclization Intramolecular Nucleophilic Attack Backbone_Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Mass = Target - 18 Da) Cyclization->Aspartimide Hydrolysis Hydrolysis Aspartimide->Hydrolysis Adduct_Formation Nucleophilic Attack by Piperidine Aspartimide->Adduct_Formation Alpha_Peptide Desired α-Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide Byproduct (Same Mass) Hydrolysis->Beta_Peptide Racemized_Peptides Racemized α- and β-Peptides (Same Mass) Hydrolysis->Racemized_Peptides Piperidide_Adduct Piperidide Adduct (Mass = Target + 84 Da) Adduct_Formation->Piperidide_Adduct

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Troubleshooting_Workflow Troubleshooting Aspartimide Formation Start Aspartimide Byproducts Detected (HPLC/MS) Decision1 Is the Glu-Xaa sequence highly susceptible? (e.g., Glu-Gly, Glu-Asn) Start->Decision1 Decision2 Is ODmab group essential for orthogonal cleavage? Start->Decision2 Strategy1 Modify Fmoc Deprotection: - Use weaker base (Piperazine) - Add HOBt or Formic Acid Decision1->Strategy1 No Strategy2 Implement Backbone Protection: - Use Fmoc-Xaa-(Dmb)Gly-OH - Use Hmb on preceding residue Decision1->Strategy2 Yes Resynthesize Resynthesize Peptide Strategy1->Resynthesize Strategy2->Resynthesize Decision2->Decision1 Yes Strategy3 Use Alternative Glu Protecting Group: (e.g., one with greater steric hindrance) Decision2->Strategy3 No Strategy3->Resynthesize End Pure Peptide Resynthesize->End

Caption: Decision workflow for addressing aspartimide formation in SPPS.

References

Technical Support Center: N-Terminal Glu(ODmab) and Pyroglutamate Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding pyroglutamate formation when using N-terminal Fmoc-Glu(ODmab)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a concern with N-terminal Glu(ODmab)?

A1: Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid (Glu) residue. This occurs when the free N-terminal α-amino group nucleophilically attacks the side-chain γ-carboxyl group, leading to the elimination of a water molecule. This modification results in the loss of the N-terminal positive charge and can render the peptide resistant to Edman degradation, complicating sequencing and characterization.[1][2] Peptides with an N-terminal Glu(ODmab) are susceptible to this side reaction, particularly when the α-amino group is deprotected and exposed for a prolonged period during the subsequent coupling step. It is explicitly recommended not to leave peptides with N-terminal Glu(ODmab) residues with the α-amino functionality unprotected to prevent pyroglutamate formation.

Q2: Under what conditions does pyroglutamate formation from N-terminal Glutamic Acid typically occur?

A2: The formation of pyroglutamate from N-terminal glutamic acid is influenced by several factors. The reaction is known to be favored under both acidic (pH 4) and basic (pH 8) conditions, with the rate being minimal around neutral pH (pH 6-7).[1] Elevated temperatures also accelerate this spontaneous conversion. During solid-phase peptide synthesis (SPPS), the primary window of risk is the time between the deprotection of the Fmoc group from the N-terminal Glu(ODmab) and the successful acylation with the subsequent amino acid. Prolonged exposure of the free N-terminal amine to the basic conditions of the coupling reaction can promote cyclization.

Q3: How can I detect and quantify pyroglutamate formation in my peptide sample?

A3: Pyroglutamate formation can be readily detected and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). The pGlu-containing peptide will typically have a different retention time than the desired peptide and will exhibit a mass loss of 18.01 Da, corresponding to the loss of a water molecule. Tandem mass spectrometry (MS/MS) can be used to confirm the location of the modification at the N-terminus. For quantitative analysis, integration of the peak areas of the desired peptide and the pGlu-variant in the HPLC chromatogram can be performed.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Significant peak with a mass of -18 Da compared to the expected product is observed. Pyroglutamate formation at the N-terminal Glu(ODmab).1. Optimize Coupling Protocol: Switch to a faster and more efficient coupling reagent such as HATU, HCTU, or COMU. 2. Implement Double Coupling: Perform a second coupling step for the amino acid following the N-terminal Glu(ODmab) to ensure complete acylation. 3. Review Deprotection and Cleavage Conditions: Ensure that the peptide is not exposed to unnecessarily prolonged acidic or basic conditions.
Low yield of the desired full-length peptide. Incomplete coupling to the N-terminal Glu, with subsequent capping or termination due to pyroglutamate formation.1. Confirm Coupling Completion: Use a qualitative test (e.g., Kaiser test for primary amines) to ensure the coupling reaction to the N-terminal Glu has gone to completion. Note that the Kaiser test will be negative for the secondary amine of a newly formed pGlu. 2. Employ a Double Coupling Strategy: This is particularly important for sterically hindered amino acids being coupled to the N-terminal Glu.
Difficulty in sequencing the peptide using Edman degradation. The N-terminus is blocked by a pyroglutamate residue.1. Confirm pGlu formation using LC-MS. 2. Enzymatic Removal: If sequencing is necessary, the pGlu residue can be enzymatically removed using pyroglutamate aminopeptidase.

Experimental Protocols

To minimize pyroglutamate formation, the primary strategy is to ensure a rapid and complete coupling of the incoming amino acid to the deprotected N-terminal Glu(ODmab). This minimizes the time the free α-amino group is available to initiate cyclization.

Protocol 1: Optimized Coupling of the Amino Acid Following N-Terminal Glu(ODmab) using HCTU

This protocol is designed for high coupling efficiency and speed.

Reagents:

  • Peptidyl-resin with N-terminal deprotected Glu(ODmab)

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • HCTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Following the standard Fmoc deprotection of the N-terminal Glu(ODmab) using 20% piperidine in DMF, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid and HCTU in DMF. Add DIPEA to the solution and allow for a short pre-activation period of 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture for 30-60 minutes. For known difficult couplings, this time can be extended, or a double coupling is recommended.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free primary amines), a second coupling is necessary.

  • Double Coupling (if required): Wash the resin with DMF and repeat steps 2 and 3 with fresh reagents.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).

Data Presentation: Recommended Coupling Conditions to Minimize Pyroglutamate Formation
Coupling ReagentEquivalents (AA:Reagent:Base)Pre-activation TimeCoupling TimeKey Advantages
HCTU 3-5 : 3-5 : 6-101-2 minutes30-60 minutesHighly efficient, fast reaction kinetics.
HATU 2 : 2 : 4~1 minute10-60 minutesVery fast with low racemization.
COMU 3 : 3 : 61 minute10-30 minutesHigh efficiency, enhanced safety profile.
Protocol 2: Deprotection of the Glu(ODmab) Side-Chain

The ODmab group is labile to hydrazine and can be selectively removed on-resin.

Reagents:

  • Peptidyl-resin with Glu(ODmab)

  • 2% (v/v) Hydrazine monohydrate in DMF

Procedure:

  • Resin Preparation: Ensure the peptide synthesis is complete and the N-terminus is appropriately protected (e.g., with an Fmoc or Boc group). Swell the resin in DMF.

  • Hydrazine Treatment: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. Agitate the mixture for 3 minutes.

  • Repeat: Filter the resin and repeat the hydrazine treatment two more times.

  • Monitoring: The removal of the Dmab protecting group can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole by-product.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with DMF to remove all traces of hydrazine and the by-products.

Visualizations

Mechanism of Pyroglutamate Formation

pyroglutamate_formation N_terminal_Glu N-terminal Glu(ODmab) (Free α-amine) Transition_State Intramolecular Nucleophilic Attack N_terminal_Glu->Transition_State Cyclization Pyroglutamate Pyroglutamate (pGlu) Residue Transition_State->Pyroglutamate Water H₂O Transition_State->Water Elimination

Caption: Intramolecular cyclization of N-terminal Glutamic Acid to form Pyroglutamate.

Experimental Workflow for Avoiding Pyroglutamate Formation

experimental_workflow start Start: Peptidyl-resin with N-terminal Fmoc-Glu(ODmab) fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Thorough Washing (DMF) fmoc_deprotection->wash1 coupling Optimized Coupling (Fast Reagent: HCTU/HATU/COMU) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test double_coupling Double Coupling kaiser_test->double_coupling Positive wash2 Washing (DMF) kaiser_test->wash2 Negative double_coupling->coupling continue_synthesis Continue Peptide Synthesis wash2->continue_synthesis

Caption: Recommended SPPS workflow to minimize pyroglutamate formation.

Troubleshooting Decision Tree

troubleshooting_tree start LC-MS shows -18 Da peak check_coupling Was a fast coupling reagent used? start->check_coupling check_double_coupling Was double coupling performed for difficult residues? check_coupling->check_double_coupling Yes implement_fast_coupling Action: Use HATU, HCTU, or COMU. check_coupling->implement_fast_coupling No implement_double_coupling Action: Implement double coupling. check_double_coupling->implement_double_coupling No review_conditions Review overall synthesis conditions (pH, temp, exposure times). check_double_coupling->review_conditions Yes

Caption: Decision tree for troubleshooting pyroglutamate formation.

References

Technical Support Center: Optimizing Hydrazine Concentration for Dmab Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the removal of the 4,4-dimethyl-2,6-dioxocyclohex-1-ylidenemethyl (Dmab) protecting group using hydrazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard concentration of hydrazine for Dmab removal?

A1: The standard and most frequently recommended concentration for the removal of the Dmab protecting group is 2% hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][3] This concentration is generally effective for cleaving the Dmab group without causing significant side reactions.[4]

Q2: How does the Dmab removal process with hydrazine work?

A2: The removal of the Dmab group is a two-step process. First, hydrazine removes the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) "safety-catch" group. This is followed by a spontaneous 1,6-elimination of the resulting p-aminobenzyl ester, which releases the free carboxylic acid.

Q3: Can I use a higher concentration of hydrazine if the deprotection is slow?

A3: While solutions of up to 10% hydrazine have been employed for difficult ivDde removals, it is crucial to note that concentrations exceeding 2% can lead to undesirable side reactions. These can include peptide cleavage at glycine residues and the conversion of arginine to ornithine. An optimization study for removing the related ivDde group found that increasing the hydrazine concentration to 4% resulted in nearly complete removal. However, this should be considered carefully on a case-by-case basis.

Q4: How can I monitor the progress of the Dmab deprotection reaction?

A4: The deprotection reaction can be conveniently monitored by UV spectrophotometry. The removal of the Dmab group releases an indazole by-product that absorbs light at 290 nm. By monitoring the absorbance of the column eluant or reaction filtrate at this wavelength, you can track the progress of the deprotection until the absorbance returns to its baseline value.

Q5: What are the potential side reactions to be aware of during Dmab removal?

A5: Several side reactions can occur. Aspartimide formation is a common issue, particularly with Asp(ODmab) residues. Peptides with N-terminal Glu(ODmab) can form pyroglutamate if the α-amino group is left unprotected. Additionally, as mentioned, higher concentrations of hydrazine can cause peptide bond cleavage and amino acid modifications.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or Sluggish Dmab Removal - Sequence-dependent steric hindrance. - Aggregation of the peptide on the solid support. - Insufficient reaction time or number of treatments.- Increase the number of hydrazine treatments (e.g., repeat the 3-minute treatment four more times). - After hydrazine treatment, wash the resin with 20% N,N-diisopropylethylamine (DIPEA) in DMF/water (90:10). - A wash with 2 mM HCl in dioxane has also been reported to be effective. - Consider a modest increase in hydrazine concentration (e.g., to 4%), but be mindful of potential side reactions.
Aspartimide Formation - The Dmab protecting group on aspartic acid has a strong tendency to promote aspartimide formation.- Use a hindered protecting group on the preceding residue, such as an Hmb-derivative, to prevent this side reaction. - Be aware that Asp(ODmab) can result in significantly higher levels of aspartimide compared to tBu-protected Asp.
Pyroglutamate Formation - The N-terminal Glu(ODmab) residue's α-amino functionality is unprotected, leading to cyclization.- Ensure the N-terminus of the peptide is protected (e.g., with a Boc group) before Dmab deprotection. This can be done by using a Boc-protected amino acid for the N-terminal residue or by acylating the free N-terminal amino group with Boc₂O.
Unwanted Peptide Cleavage or Amino Acid Modification - Hydrazine concentration is too high (above 2%).- Strictly adhere to a 2% hydrazine concentration in DMF. If deprotection is still an issue, explore alternative troubleshooting steps before increasing the concentration.

Experimental Protocols

Protocol 1: Batchwise Dmab Removal on Solid Support

This protocol is suitable for manual solid-phase peptide synthesis (SPPS).

  • Place the peptidyl-resin in a suitable reaction vessel.

  • Add 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

  • Stopper the vessel and allow it to stand at room temperature for 3 minutes.

  • Filter the resin to remove the deprotection solution.

  • Repeat steps 2-4 four more times to ensure complete removal.

  • Wash the resin thoroughly with DMF to remove any residual hydrazine and by-products.

  • (Optional Troubleshooting Step) If removal is sluggish, wash the resin with 20% DIPEA in DMF/water (90:10).

  • After deprotection, the resin-bound peptide will have a free carboxylic acid at the deprotected site, which is present as a hydrazine salt. To proceed with subsequent reactions like on-resin cyclization, this can be converted to a DIPEA salt by washing with 5% DIPEA in DMF.

Protocol 2: Continuous-Flow Dmab Removal

This protocol is designed for automated peptide synthesizers equipped with a flow-through reaction column.

  • Pack the peptidyl-resin in a reaction column (e.g., 1 cm diameter).

  • Flow a solution of 2% hydrazine monohydrate in DMF through the column at a constant flow rate (e.g., 3 ml/min).

  • Monitor the absorbance of the column eluant at 290 nm using a UV flow cell (a 0.1 mm path-length cell is recommended).

  • Continue the flow until the absorbance returns to its original baseline value, indicating the completion of the reaction.

  • Flush the column with DMF to remove excess hydrazine and by-products.

Data Summary

Table 1: Recommended Reagent Concentrations and Volumes

ReagentConcentrationVolume/AmountApplication
Hydrazine Monohydrate in DMF2% (v/v)25 mL per gram of resin (batchwise)Standard Dmab deprotection
DIPEA in DMF/Water (90:10)20% (v/v)Sufficient to wash the resinTroubleshooting sluggish removal
HCl in Dioxane2 mMSufficient to wash the resinAlternative for troubleshooting sluggish removal
DIPEA in DMF5% (v/v)Sufficient to wash the resinConversion of hydrazine salt to DIPEA salt for subsequent reactions

Table 2: Reaction Parameters for Dmab Removal

ParameterBatchwise MethodContinuous-Flow Method
Reaction Time 3 minutes per treatment, repeated 5 timesContinuous flow until UV absorbance at 290 nm returns to baseline
Monitoring Sampling the filtrate and measuring OD at 290 nmContinuous monitoring of eluant at 290 nm
Flow Rate N/A~3 mL/min for a 1 cm diameter column

Visual Guides

Dmab_Deprotection_Mechanism Peptide_Dmab Peptide-Asp(ODmab) Intermediate Peptide-Asp(O-p-aminobenzyl) Peptide_Dmab->Intermediate Step 1: Removal of ivDde 'safety-catch' Hydrazine 2% Hydrazine in DMF Hydrazine->Peptide_Dmab Indazole Indazole By-product (UV active at 290 nm) Intermediate->Indazole Deprotected_Peptide Deprotected Peptide (Free Carboxylic Acid) Intermediate->Deprotected_Peptide Step 2: Spontaneous 1,6-Elimination Dmab_Removal_Workflow Start Start: Peptidyl-resin with Dmab group Add_Hydrazine Add 2% Hydrazine in DMF Start->Add_Hydrazine Incubate Incubate for 3 minutes Add_Hydrazine->Incubate Filter Filter Incubate->Filter Repeat Repeat 4x Filter->Repeat Repeat->Add_Hydrazine Yes Wash_DMF Wash with DMF Repeat->Wash_DMF No Check_Completion Is removal complete? Wash_DMF->Check_Completion Troubleshoot Troubleshooting: - Wash with 20% DIPEA - Wash with 2mM HCl Check_Completion->Troubleshoot No End End: Deprotected Peptidyl-resin Check_Completion->End Yes Troubleshoot->Add_Hydrazine

References

Impact of peptide sequence on Dmab cleavage efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with peptide cleavage experiments. The content is designed to address specific challenges and provide practical solutions to optimize cleavage efficiency.

Frequently Asked Questions (FAQs)

Q1: What is "Dmab" and how does it relate to peptide cleavage?

Based on available scientific literature, "Dmab" or "DMAB" commonly refers to p-dimethylaminobenzaldehyde. This compound is a chemical reagent used in various analytical assays, most notably for the colorimetric detection of indoles, such as the amino acid tryptophan. It is not a protease or a chemical agent that directly cleaves peptide bonds.

It is possible that "Dmab" is a misnomer or an internal abbreviation for a specific protease or cleavage protocol used in your laboratory. We recommend verifying the identity of the cleavage agent you are using. This guide provides general principles and troubleshooting advice applicable to common enzymatic and chemical peptide cleavage methods.

Q2: What are the key factors influencing peptide cleavage efficiency?

Peptide cleavage efficiency is influenced by a combination of factors related to the peptide substrate, the cleavage agent (protease or chemical), and the reaction conditions. Key factors include:

  • Primary Amino Acid Sequence: The amino acids flanking the cleavage site are critical. Proteases have specific recognition sequences, and deviations from the optimal sequence can significantly reduce cleavage rates.

  • Secondary and Tertiary Structure: The accessibility of the cleavage site can be hindered by the peptide's folding. Denaturing agents may be required to expose the site.

  • Post-Translational Modifications (PTMs): Modifications such as glycosylation, phosphorylation, or oxidation near the cleavage site can sterically hinder protease access or alter the recognition motif.

  • Enzyme/Reagent Concentration: The ratio of the cleavage agent to the peptide substrate is a crucial parameter that often requires optimization.

  • Reaction Conditions: pH, temperature, and incubation time must be optimized for the specific protease or chemical agent being used.

  • Inhibitors and Contaminants: The presence of protease inhibitors or contaminants in the sample can drastically reduce cleavage efficiency.

Q3: How can I predict potential cleavage sites within my peptide sequence?

Several bioinformatics tools can predict potential cleavage sites for various proteases. These tools use algorithms based on known protease specificity motifs. Some commonly used tools include:

  • PeptideCutter (ExPASy): Predicts cleavage sites for a wide range of proteases and chemicals.

  • NetChop: Specifically designed to predict proteasome cleavage sites.

It is important to remember that these are predictions, and empirical validation is always necessary.

Troubleshooting Guide

Problem 1: Incomplete or No Cleavage

Q: I am observing a high amount of uncleaved peptide after my cleavage reaction. What are the possible causes and how can I fix it?

A: Incomplete cleavage is a common issue with several potential causes. Refer to the following table for troubleshooting steps:

Possible Cause Recommended Solution
Inactive Protease/Reagent - Verify the expiration date and proper storage of the enzyme or chemical.[1] - Perform a control reaction with a known, susceptible substrate to confirm activity. - Avoid multiple freeze-thaw cycles of the enzyme stock.[1]
Suboptimal Reaction Conditions - Ensure the pH, temperature, and buffer composition are optimal for the specific protease. - For chemical cleavage, confirm the concentration of the reagent and the reaction time.
Insufficient Enzyme/Reagent Concentration - Increase the enzyme-to-substrate ratio. A typical starting point for proteases is 1:20 to 1:100 (w/w).[2] - The optimal ratio should be determined empirically for each specific peptide.[2]
Inaccessible Cleavage Site - Add a denaturant (e.g., urea, guanidinium HCl) or a detergent (e.g., SDS) to unfold the peptide. Note that some proteases are sensitive to denaturants. - Perform the cleavage reaction at a higher temperature, if the protease is thermostable.
Presence of Inhibitors - Ensure the peptide sample is free from protease inhibitors (e.g., PMSF, EDTA for metalloproteases). - Purify the peptide sample before cleavage using methods like dialysis or desalting columns to remove potential inhibitors.
Suboptimal Peptide Sequence - If possible, re-design the peptide to include an optimal recognition motif for the chosen protease. - Consider using a different protease with a specificity that matches your sequence.

Problem 2: Unexpected Cleavage Products (Non-Specific Cleavage)

Q: My analysis shows multiple cleavage fragments that do not correspond to the expected cleavage site. What could be the reason?

A: Non-specific cleavage can result from several factors, leading to a heterogeneous mixture of peptide fragments.

Possible Cause Recommended Solution
High Enzyme/Reagent Concentration - Reduce the enzyme-to-substrate ratio. - Perform a titration experiment to find the optimal concentration that maximizes specific cleavage while minimizing non-specific cuts.
Prolonged Incubation Time - Decrease the incubation time. - Perform a time-course experiment to determine the optimal reaction duration.
Contaminating Proteases - Use a highly purified, sequencing-grade protease. - Check for protease contamination in your peptide sample or other reagents.
Extreme pH or Temperature - Ensure that the reaction conditions are within the recommended range for the specific protease to maintain its native conformation and specificity.
Peptide Instability - Certain amino acid sequences are inherently unstable at particular pH values, leading to non-enzymatic cleavage (e.g., acid-labile bonds like Asp-Pro). - Analyze the sequence for such motifs and adjust the cleavage conditions accordingly.

Quantitative Data on Cleavage Efficiency

The efficiency of peptide cleavage is highly dependent on the amino acid sequence surrounding the cleavage site. The following table summarizes the preferred cleavage motifs for some commonly used proteases.

ProteaseP1 Position (Cleaves C-terminal to)P1' Position (N-terminal to cleavage site)Notes
Trypsin Arginine (Arg), Lysine (Lys)Proline (Pro) is not preferred.Cleavage can be inhibited by acidic residues on either side of the cleavage site.
Chymotrypsin Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr)Not Proline (Pro).Cleavage is enhanced by non-polar residues in the P2 and P3 positions.
Elastase Alanine (Ala), Glycine (Gly), Serine (Ser), Valine (Val)Not Proline (Pro).Prefers small, neutral residues.
Pepsin Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr), Leucine (Leu)Not specified.Has broad specificity but preferentially cleaves after hydrophobic and aromatic amino acids.
Thermolysin Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe)Not specified.Cleaves N-terminal to hydrophobic residues.

Experimental Protocols

Protocol: Assessing Peptide Cleavage Efficiency by RP-HPLC

This protocol provides a general framework for determining the cleavage efficiency of a peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

1. Materials:

  • Peptide substrate
  • Cleavage agent (protease or chemical)
  • Reaction buffer (optimized for the cleavage agent)
  • Quenching solution (e.g., acid for enzymatic reactions)
  • RP-HPLC system with a C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Reaction Setup:
  • Dissolve the peptide substrate in the reaction buffer to a final concentration of 1 mg/mL.
  • Prepare the cleavage agent at the desired concentration.
  • Add the cleavage agent to the peptide solution at the desired enzyme:substrate ratio.
  • Incubate the reaction at the optimal temperature for a defined period.
  • Time-Point Sampling:
  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to the quenching solution (e.g., 10% TFA).
  • RP-HPLC Analysis:
  • Inject the quenched samples onto the RP-HPLC system.
  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
  • Monitor the elution profile at 214 nm or 280 nm.
  • Data Analysis:
  • Identify the peaks corresponding to the uncleaved peptide and the cleavage fragments based on their retention times (the uncleaved peptide will typically have a longer retention time).
  • Integrate the peak areas for the uncleaved substrate and the cleavage products at each time point.
  • Calculate the percentage of cleavage at each time point using the formula: % Cleavage = (Sum of product peak areas) / (Uncleaved peak area + Sum of product peak areas) * 100

Visualizations

Experimental_Workflow Figure 1. Experimental Workflow for Assessing Peptide Cleavage Efficiency cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_peptide Prepare Peptide Substrate mix Mix Peptide, Reagent, and Buffer prep_peptide->mix prep_reagent Prepare Cleavage Agent prep_reagent->mix prep_buffer Prepare Reaction Buffer prep_buffer->mix incubate Incubate at Optimal Temperature mix->incubate sampling Take Time-Point Samples incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by RP-HPLC quench->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate % Cleavage integrate->calculate

Caption: Figure 1. Workflow for cleavage efficiency assessment.

Troubleshooting_Flowchart Figure 2. Troubleshooting Flowchart for Incomplete Peptide Cleavage start Incomplete Cleavage Observed q1 Is the cleavage agent active? start->q1 sol1 Replace with new reagent. Verify storage conditions. q1->sol1 No q2 Are reaction conditions optimal? q1->q2 Yes a1_yes Yes a1_no No sol2 Adjust pH, temperature, and buffer. q2->sol2 No q3 Is the enzyme:substrate ratio sufficient? q2->q3 Yes a2_yes Yes a2_no No sol3 Increase enzyme concentration. q3->sol3 No q4 Is the cleavage site accessible? q3->q4 Yes a3_yes Yes a3_no No sol4 Add denaturants or detergents. q4->sol4 No end_node Re-evaluate peptide sequence or consider alternative cleavage method q4->end_node Yes a4_yes Yes a4_no No

Caption: Figure 2. Troubleshooting incomplete cleavage.

References

Incomplete Dmab removal and strategies for resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Dmab protecting group and what are its common applications?

A1: The Dmab group is a carboxyl protecting group used in solid-phase peptide synthesis (SPPS). It is particularly useful for protecting the side chains of aspartic acid (Asp) and glutamic acid (Glu). Its key feature is its orthogonality to the widely used Fmoc/tBu strategy, as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu removal (e.g., TFA).[1]

Q2: How is the Dmab group typically removed?

A2: The removal of the Dmab group is a two-step process initiated by treatment with hydrazine.[2][3]

  • Hydrazinolytic Cleavage: Hydrazine first cleaves the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety.

  • 1,6-Elimination: This initial cleavage results in an unstable p-amino benzyl ester, which then spontaneously undergoes a 1,6-elimination to release the free carboxylic acid.

This deprotection is typically carried out using a 2% hydrazine solution in DMF.

Q3: How can I monitor the progress of Dmab removal?

A3: The deprotection reaction can be monitored spectrophotometrically. The cleavage of the ivDde moiety releases an indazole by-product that absorbs light at approximately 290 nm. By monitoring the absorbance of the solution at this wavelength, you can track the progress of the reaction.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Dmab Removal

Symptoms:

  • Mass spectrometry (MS) analysis of the final product shows a mass corresponding to the peptide with the Dmab group still attached.

  • HPLC analysis of the crude product shows a significant peak corresponding to the protected peptide.

  • UV monitoring at 290 nm shows a plateau in absorbance before the expected completion of the reaction.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Insufficient Reaction Time or Reagent Increase the number of hydrazine treatments or the overall reaction time. A standard protocol involves treating the resin with 2% hydrazine in DMF for 3 minutes, repeated three times.The kinetics of Dmab removal can be sequence-dependent and may require more extensive treatment for complete removal.
Peptide Aggregation Swell the resin adequately in a suitable solvent like DMF for at least 30 minutes before deprotection. Consider using chaotropic agents or alternative solvents like NMP to disrupt secondary structures.Aggregation of the peptide on the solid support can hinder reagent access to the Dmab group.
Sluggish 1,6-Elimination After hydrazine treatment, wash the resin with 20% DIPEA in DMF/water (90:10) or 5 mM sodium hydroxide in methanol.The second step of Dmab removal, the 1,6-elimination, can sometimes be slow. A mild base wash can help to facilitate this step.
Steric Hindrance Optimize the coupling of adjacent amino acids to minimize steric hindrance. In some cases, a stronger deprotection cocktail may be necessary, but this should be approached with caution to avoid side reactions.Bulky amino acids near the Dmab-protected residue can sterically hinder the approach of hydrazine.
Issue 2: Observation of Side Products

Symptoms:

  • MS analysis reveals unexpected masses, such as the formation of pyroglutamate or aspartimide.

  • HPLC chromatogram shows multiple unexpected peaks.

Possible Causes and Solutions:

Side Product Possible Cause Recommended Solution
Pyroglutamate Formation N-terminal glutamic acid protected with Dmab can cyclize to form pyroglutamate, especially if the N-terminal amino group is unprotected for an extended period.Keep the N-terminus protected (e.g., with Boc) until after Dmab removal. Minimize the time the N-terminal amine is free.
Aspartimide Formation Dmab-protected aspartic acid can be susceptible to aspartimide formation, similar to other ester-based protecting groups.Use a Hmb (2-hydroxy-4-methoxybenzyl) backbone protecting group on the preceding amino acid to reduce aspartimide formation.
Modification of Lysine Residues When using HBTU as a coupling reagent for cyclization involving a Dmab-protected Glu and a Lys residue, modification of the Lys side chain has been observed.Consider using an alternative coupling reagent or a different protecting group strategy for cyclization, such as using an allyl ester for the glutamyl residue.

Experimental Protocols

Protocol 1: Standard Dmab Removal
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Hydrazine Treatment:

    • Drain the DMF.

    • Add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3 minutes.

    • Drain the solution.

    • Repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF.

  • (Optional) Mild Base Wash: If sluggish removal is suspected, wash the resin with 20% DIPEA in DMF/water (90:10).

  • Final Washing: Wash the resin with DMF followed by DCM and dry under vacuum.

Protocol 2: Monitoring Dmab Removal by UV-Vis Spectrophotometry
  • Setup: Use a continuous flow synthesizer with a UV detector or collect the filtrate after each batch-wise hydrazine treatment.

  • Measurement: Set the spectrophotometer to measure the absorbance at 290 nm.

  • Procedure:

    • For continuous flow, monitor the absorbance of the eluant in real-time. Deprotection is complete when the absorbance returns to the baseline.

    • For batch-wise treatment, measure the absorbance of the filtrate after each hydrazine addition. The reaction is complete when subsequent treatments show no significant increase in absorbance.

  • Analysis: A lack of or a premature plateau in absorbance can indicate incomplete removal.

Visual Guides

Dmab_Removal_Workflow start Start: Dmab-protected peptide-resin swell Swell Resin in DMF start->swell hydrazine Treat with 2% Hydrazine in DMF swell->hydrazine monitor Monitor at 290 nm hydrazine->monitor complete Is Removal Complete? monitor->complete wash Wash with DMF complete->wash Yes troubleshoot Troubleshoot: - Extend reaction time - Increase treatments - Use additives complete->troubleshoot No base_wash Optional: Mild Base Wash (e.g., 20% DIPEA) wash->base_wash final_wash Final Wash and Dry base_wash->final_wash end End: Deprotected Peptide-resin final_wash->end troubleshoot->hydrazine

Caption: Workflow for the removal of the Dmab protecting group.

Dmab_Troubleshooting_Logic issue Issue: Incomplete Dmab Removal cause1 Possible Cause: Insufficient Reaction issue->cause1 cause2 Possible Cause: Peptide Aggregation issue->cause2 cause3 Possible Cause: Sluggish Elimination issue->cause3 solution1 Solution: - Increase reaction time - Add more hydrazine treatments cause1->solution1 solution2 Solution: - Ensure proper resin swelling - Use chaotropic agents/NMP cause2->solution2 solution3 Solution: - Wash with 20% DIPEA - Wash with 5 mM NaOH cause3->solution3

Caption: Troubleshooting logic for incomplete Dmab removal.

References

Technical Support Center: Fmoc-Glu(ODmab)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fmoc-Glu(ODmab)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges related to side reactions with coupling reagents.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Glu(ODmab)-OH and why is it used?

Fmoc-Glu(ODmab)-OH is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the alpha-amino function provides temporary protection, which is removed at each cycle of peptide elongation. The ODmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)) ester protects the side-chain carboxyl group of glutamic acid. This protecting group is notable for its orthogonality to the acid-labile protecting groups commonly used in Fmoc-SPPS, as it can be selectively cleaved under mild hydrazinolytic conditions. This feature is particularly useful for the on-resin synthesis of cyclic peptides and other complex peptide structures.

Q2: What are the most common side reactions observed when using Fmoc-Glu(ODmab)-OH with coupling reagents?

The primary side reactions encountered involve the ODmab protecting group and the choice of coupling reagent. These include:

  • Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue.

  • Aspartimide Formation: (Primarily with the analogous Fmoc-Asp(ODmab)-OH) Cyclization involving the aspartic acid side chain.

  • Modification of Lysine Side-Chain: Undesired reaction on the ε-amino group of lysine residues when using certain coupling reagents.

  • Guanidinylation: Modification of the N-terminal α-amino group by uronium/aminium-based coupling reagents.

Q3: Which coupling reagents are commonly used with Fmoc-Glu(ODmab)-OH?

Commonly used coupling reagents in Fmoc-SPPS that you might use with Fmoc-Glu(ODmab)-OH include:

  • Uronium/Aminium salts: HBTU, HATU, HCTU

  • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure®.

The choice of coupling reagent can significantly influence the efficiency of the coupling reaction and the prevalence of side reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with Fmoc-Glu(ODmab)-OH.

Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 18 Da from the expected product, and the N-terminus is blocked.
  • Likely Cause: Pyroglutamate Formation. This occurs when the N-terminal glutamic acid residue, after Fmoc deprotection, cyclizes to form a pyroglutamyl residue, resulting in the loss of a water molecule. This side reaction is particularly prevalent if the N-terminal Fmoc-Glu(ODmab)-OH is left with its α-amino group unprotected for an extended period, and it can be catalyzed by the basic conditions of Fmoc deprotection or the coupling step.[1][2]

  • Troubleshooting Steps:

    • Minimize Deprotection Times: Use the shortest effective time for piperidine treatment to remove the Fmoc group.

    • Immediate Coupling: Introduce the next activated amino acid immediately after the washing step following Fmoc deprotection.

    • Use a Milder Base for Deprotection (with caution): While piperidine is standard, for highly sensitive sequences, a weaker base might be considered, though this can lead to incomplete deprotection.

    • Couple the Penultimate Residue as a Dipeptide: If the problem persists, coupling a pre-formed dipeptide to the N-terminal Glu can prevent the exposure of the free amino group of glutamic acid.

Problem 2: During the synthesis of a peptide containing Fmoc-Asp(ODmab)-OH, multiple peaks with the same mass as the target peptide and piperidide adducts (+84 Da) are observed on HPLC.
  • Likely Cause: Aspartimide Formation. This is a significant side reaction for aspartic acid derivatives, and studies have shown a strong tendency for Dmab-protected aspartic acid to form an aspartimide intermediate.[3][4] This five-membered ring is susceptible to nucleophilic attack by piperidine (from deprotection) or water, leading to a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[4] These isomers are often difficult to separate by HPLC.

  • Troubleshooting Steps:

    • Modify Deprotection Conditions:

      • Add HOBt to the Piperidine Solution: A common strategy is to use a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt to suppress aspartimide formation.

      • Use a Weaker Base: Consider using 2% DBU/2% piperidine in DMF, or other milder basic conditions, although this may require longer deprotection times.

    • Choose an Alternative Protecting Group (if possible): For sequences highly prone to aspartimide formation, using an aspartic acid derivative with a bulkier side-chain protecting group (e.g., OMpe, OBno) has been shown to significantly reduce this side reaction.

    • Backbone Protection: Incorporating a backbone-protecting group on the residue following the aspartic acid can prevent the nucleophilic attack that initiates aspartimide formation.

Problem 3: Unexpected modification of a lysine residue is detected by mass spectrometry when using HBTU for a cyclization or difficult coupling step in a peptide containing Glu(ODmab).
  • Likely Cause: Modification of the Lysine Side-Chain by the Coupling Reagent. Uronium-based coupling reagents like HBTU can react with nucleophilic side chains. In the context of cyclization involving a lysine residue, HBTU can mediate the modification of the ε-amino group of lysine. The exact nature of the modification can vary, but it represents an undesired side reaction.

  • Troubleshooting Steps:

    • Switch to a Different Class of Coupling Reagent: Carbodiimides, such as DIC in combination with an additive like HOBt or OxymaPure®, are less likely to cause this type of side reaction.

    • Optimize Coupling Conditions:

      • Use Stoichiometric Amounts of Coupling Reagent: Avoid using a large excess of HBTU.

      • Pre-activation: Pre-activate the carboxylic acid for a short period before adding it to the resin-bound peptide to minimize the time the free coupling reagent is in contact with the peptide.

    • Protect the Lysine Side-Chain Differently: If the modification is specific to a particular combination of protecting groups and reagents, consider an alternative orthogonal protection strategy for the lysine residue if the synthesis plan allows.

Problem 4: A significant portion of the peptide chain is terminated, and mass spectrometry shows an adduct on the N-terminus corresponding to a guanidinium group.
  • Likely Cause: Guanidinylation. This side reaction occurs when uronium/aminium-based coupling reagents, such as HBTU or HATU, react directly with the free N-terminal α-amino group of the growing peptide chain. This forms a stable guanidinium group, which caps the peptide and prevents further elongation.

  • Troubleshooting Steps:

    • Pre-activation of the Amino Acid: The most effective way to prevent guanidinylation is to pre-activate the incoming Fmoc-amino acid with the coupling reagent and a base (like DIPEA) in a separate vessel for a few minutes before adding the mixture to the deprotected peptide-resin. This ensures the coupling reagent is consumed in the activation of the carboxylic acid and is not available to react with the N-terminal amine.

    • Use a Slight Excess of the Amino Acid: Employing a slight excess of the Fmoc-amino acid relative to the coupling reagent can also help to ensure the reagent is fully consumed during the activation step.

    • Alternative Coupling Reagents: If guanidinylation remains a persistent issue, consider using a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide-based method (e.g., DIC/HOBt), which do not have the same propensity for this side reaction.

Quantitative Data Summary

Direct quantitative comparisons of side reactions for Fmoc-Glu(ODmab)-OH with different coupling reagents are limited in the literature. The following table provides a qualitative summary and includes quantitative data from analogous systems to guide reagent selection.

Side ReactionCoupling Reagent ClassPropensityQuantitative Data (from related studies)Mitigation Strategy
Pyroglutamate Formation All (Base-catalyzed)Sequence and time-dependentBase-catalyzed pyroglutamate formation from N-terminal Gln is reported to be a slow reaction (0.1% per hour in 50% piperidine/DMF).Minimize deprotection time; immediate coupling.
Aspartimide Formation All (Base-catalyzed)High with ODmab groupA study on a model peptide showed that Asp(ODmab) had a high tendency for aspartimide formation. In a comparative study, Fmoc-Asp(OtBu)-OH led to significant aspartimide formation in a sensitive sequence, while Fmoc-Asp(OBno)-OH reduced it to almost undetectable levels.Use deprotection cocktails with HOBt; use bulky side-chain protecting groups.
Modification of Lys Side-Chain Uronium/Aminium (HBTU, HATU)ModerateData is primarily qualitative, indicating the potential for side reactions with nucleophilic side chains.Switch to DIC/additive; avoid excess coupling reagent.
Guanidinylation Uronium/Aminium (HBTU, HATU)High without pre-activationCan be a significant side reaction if coupling reagent is not pre-activated with the amino acid.Pre-activate the Fmoc-amino acid before adding to the resin.

Experimental Protocols

Protocol 1: HPLC Method for Detection of Pyroglutamate and Aspartimide Formation

This protocol provides a general method for analyzing crude peptide products to identify side reactions.

  • Sample Preparation: Cleave a small aliquot of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is suitable.

    • Column: C18, 3.5-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • Pyroglutamate Formation: Look for a peak eluting slightly earlier than the main product peak with a mass difference of -18 Da.

    • Aspartimide Formation: Aspartimide itself is an intermediate. Look for peaks corresponding to the α- and β-aspartyl isomers (often co-eluting or closely eluting with the main peak) and piperidide adducts (mass increase of +84 Da), which typically have different retention times.

Protocol 2: LC-MS/MS for Identification of Side-Chain Modifications
  • Sample Preparation: Prepare the cleaved peptide as described in Protocol 1.

  • LC-MS/MS System:

    • Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The HPLC method can be similar to Protocol 1, but formic acid (0.1%) should be used instead of TFA if electrospray ionization is sensitive to ion suppression by TFA.

  • Mass Spectrometry Analysis:

    • Acquire full MS scans to identify the molecular weights of the components in the crude product.

    • Perform tandem MS (MS/MS) on the parent ions of interest (the expected product and any unexpected masses).

    • Guanidinylation: Look for a mass increase on the N-terminal residue corresponding to the addition of the guanidinium moiety from the coupling reagent.

    • Lysine Modification: Look for a specific mass addition to lysine-containing fragments in the MS/MS spectrum. The exact mass will depend on the nature of the adduct formed with the coupling reagent.

Visualizations

Pyroglutamate Formation Pathway

Pyroglutamate_Formation

Caption: Mechanism of N-terminal pyroglutamate formation.

Aspartimide Formation and Subsequent Reactions

Aspartimide_Formation

Caption: Pathway of aspartimide formation and subsequent side reactions.

Troubleshooting Logic for Coupling Reactions

Troubleshooting_Logic

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Optimizing Cyclization Yield for Peptides with Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide cyclization using Fmoc-Glu-ODmab. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is a specialized amino acid derivative used for the on-resin synthesis of head-to-tail cyclic peptides.[1][2] The 4-{(E)-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protects the side-chain carboxyl group of glutamic acid. This protecting group is orthogonal to the standard Fmoc/tBu strategy, as it can be selectively cleaved with a dilute solution of hydrazine without affecting other acid-labile side-chain protecting groups or the Fmoc group on the N-terminus.[2] This allows for the selective deprotection of the C-terminal carboxyl group, which can then react with the N-terminal amino group to form a cyclic peptide while it is still attached to the solid support.[1]

Q2: What are the advantages of on-resin cyclization compared to solution-phase cyclization?

On-resin cyclization offers several advantages over solution-phase cyclization:

  • Pseudo-dilution Effect: The solid support physically isolates individual peptide chains, which favors intramolecular cyclization over intermolecular reactions (dimerization and oligomerization).

  • Simplified Purification: Byproducts and excess reagents can be easily washed away from the resin-bound cyclic peptide, simplifying the final purification process.

  • Improved Efficiency: For many sequences, on-resin cyclization can lead to higher yields of the desired cyclic monomer.

Q3: Which coupling reagents are recommended for the on-resin cyclization step?

Several coupling reagents can be effectively used for on-resin lactam bridge formation. The choice of reagent can impact the cyclization efficiency and the extent of side reactions like racemization. Commonly used and effective coupling reagents include:

  • Phosphonium Salts: Such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and optionally an additive like 1-Hydroxybenzotriazole (HOBt).

  • Carbodiimides: Such as N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), typically used with an additive like HOBt or Oxyma Pure to suppress racemization.

  • Aminium/Uronium Salts: Reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are also highly effective.

The optimal choice of coupling reagent may be sequence-dependent, and it is advisable to perform small-scale test cyclizations to determine the best conditions for a specific peptide.

Troubleshooting Guides

Issue 1: Low or No Yield of the Cyclic Peptide

A low yield of the desired cyclic product is one of the most common challenges. This can be attributed to several factors, from incomplete deprotection to inefficient cyclization.

Troubleshooting Workflow for Low Cyclization Yield

LowYieldWorkflow start Low Cyclization Yield check_deprotection Verify ODmab Deprotection start->check_deprotection check_coupling Assess Coupling Efficiency start->check_coupling check_aggregation Evaluate Peptide Aggregation start->check_aggregation check_structure Consider Peptide Structure start->check_structure solution_deprotection Optimize Deprotection: - Use fresh 2% hydrazine in DMF - Increase reaction time/repetitions - Monitor with UV (290 nm) check_deprotection->solution_deprotection Incomplete? solution_coupling Optimize Coupling: - Use a more potent coupling reagent (e.g., HATU, COMU) - Increase reagent equivalents - Elevate temperature cautiously check_coupling->solution_coupling Inefficient? solution_aggregation Mitigate Aggregation: - Use NMP or DMSO as co-solvent - Incorporate chaotropic salts (e.g., LiCl) - Synthesize on a low-substitution or PEG-based resin check_aggregation->solution_aggregation Suspected? solution_structure Address Structural Hindrance: - Modify peptide sequence if possible - Introduce a turn-inducing residue (e.g., Gly, Pro) near the cyclization site check_structure->solution_structure Hindered?

Caption: Troubleshooting workflow for low cyclization yield.

Quantitative Data on Cyclization Conditions

The efficiency of cyclization can be highly dependent on the reaction conditions. Below is a table summarizing reported yields for different cyclization protocols.

Peptide SequenceCyclization ReagentsSolventTime (h)Crude Purity/YieldReference
cyclo-[GVYLHIE]DIC/HOBtDMF-78%
cyclo-[WTaRRR-nal-R-Fpa-nle-Q]DIC/HOBtDMF-75%
cyclo(Tyr-D-Trp-Val-D-Trp-D-Trp-Arg-Glu)DIPCDI/HOAtDMF18High Purity
M2pep(RY)BiotinPyBOP/HOBt/DIPEADCM/DMF/NMP (3:2:2) + 1% Triton X10024-
Issue 2: Presence of Significant Side Products

The appearance of unexpected peaks in your HPLC or mass spectrometry analysis indicates the formation of side products.

Common Side Reactions and Solutions
Side ProductCauseIdentification (Mass Spec)Prevention Strategies
Dimer/Oligomer Intermolecular reaction favored over intramolecular cyclization, often due to high peptide concentration on the resin or unfavorable conformation.Multiple of the target cyclic peptide mass.- Use a lower substitution resin to increase distance between peptide chains. - Ensure high dilution conditions if performing solution-phase cyclization.
Pyroglutamate Formation The N-terminal glutamine or glutamic acid can cyclize to form a pyroglutamyl residue, especially if the N-terminal Fmoc group is prematurely removed or left deprotected for an extended period.Mass loss of 17 Da (NH₃) from N-terminal Gln or 18 Da (H₂O) from N-terminal Glu.- Ensure the N-terminus remains Fmoc-protected until the final deprotection before cyclization. - For peptides with N-terminal Glu(ODmab), avoid prolonged exposure of the unprotected α-amino group.
Aspartimide Formation The side-chain carboxyl group of an aspartic acid residue can attack the backbone amide bond, especially at Asp-Gly or Asp-Ser sequences. This is more common under basic conditions.Mass loss of 18 Da (H₂O) from the linear precursor.- Add HOBt to the piperidine solution for Fmoc deprotection. - Use sterically hindered protecting groups on the Asp side chain.
Modified Peptide from Coupling Reagents Side reactions with coupling reagents, for example, modification of the Lys Nε-amino group by HBTU has been reported in failed cyclizations involving Glu(ODmab).Unexpected mass addition corresponding to a fragment of the coupling reagent.- Screen different coupling reagents. - Consider using carbodiimide-based activators like DIC/Oxyma.

Logical Flow for Identifying Side Products

SideProductIdentification start Unexpected Peak in MS/HPLC mass_check Analyze Mass of Impurity start->mass_check is_dimer Mass = 2x Target? mass_check->is_dimer is_pyroglu Mass = Target - 18 Da? is_dimer->is_pyroglu No dimer_out Probable Dimer/Oligomer is_dimer->dimer_out Yes is_aspartimide Mass = Linear - 18 Da? is_pyroglu->is_aspartimide No pyroglu_out Probable Pyroglutamate Formation is_pyroglu->pyroglu_out Yes is_adduct Mass > Target? is_aspartimide->is_adduct No aspartimide_out Probable Aspartimide Formation is_aspartimide->aspartimide_out Yes adduct_out Probable Reagent Adduct is_adduct->adduct_out Yes unknown_out Other Side Product is_adduct->unknown_out No

Caption: Decision tree for identifying common side products.

Experimental Protocols

Protocol 1: On-Resin Head-to-Tail Cyclization using this compound

This protocol outlines the key steps for synthesizing a head-to-tail cyclic peptide on a solid support.

Workflow Diagram

CyclizationProtocol cluster_spps Solid-Phase Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization Cyclization & Cleavage spps 1. Assemble linear peptide on resin using standard Fmoc-SPPS. Incorporate Fmoc-Glu(Resin)-ODmab as the C-terminal residue. odmab_deprotect 2. Treat resin with 2% hydrazine in DMF (e.g., 3 x 3 min) to remove the ODmab group. spps->odmab_deprotect fmoc_deprotect 3. Treat resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. odmab_deprotect->fmoc_deprotect cyclize 4. Perform on-resin cyclization using coupling reagents (e.g., DIC/HOBt) in DMF. fmoc_deprotect->cyclize cleave 5. Cleave the cyclic peptide from the resin and remove side-chain protecting groups with TFA cocktail. cyclize->cleave

Caption: Experimental workflow for on-resin peptide cyclization.

Detailed Methodology
  • Linear Peptide Synthesis:

    • Assemble the linear peptide sequence on a suitable resin (e.g., Wang resin attached to the Glu side chain) using standard automated or manual Fmoc-SPPS protocols. The C-terminal residue for cyclization should be this compound.

  • ODmab Group Removal:

    • Wash the peptidyl-resin thoroughly with DMF.

    • Treat the resin with a solution of 2% hydrazine monohydrate in DMF (e.g., 25 mL per gram of resin).

    • Agitate for 3 minutes and drain. Repeat this step two more times.

    • Optional: The progress of the deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole by-product.

    • Wash the resin thoroughly with DMF to remove all traces of hydrazine.

  • N-terminal Fmoc Group Removal:

    • Treat the resin with 20% piperidine in DMF for 7-10 minutes to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF (e.g., 5x) and DCM (e.g., 3x).

  • On-Resin Cyclization:

    • Swell the deprotected peptidyl-resin in the reaction solvent (e.g., DMF).

    • Prepare the coupling reagent solution. For example, dissolve DIC (3-5 eq.) and HOBt (3-5 eq.) in DMF.

    • Add the coupling solution to the resin and agitate at room temperature. Reaction times can vary significantly (from 2 to 24 hours) depending on the peptide sequence.

    • Monitor the reaction for completion by taking a small aliquot of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Cleavage and Final Deprotection:

    • Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.

    • Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry under vacuum.

  • Purification:

    • Purify the crude cyclic peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

References

Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to manage aggregation issues encountered during the synthesis of peptides containing the Fmoc-Glu-ODmab residue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the alpha-amino group, while the ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester) group protects the side-chain carboxyl group of glutamic acid. The ODmab group is an orthogonal protecting group, meaning it can be selectively removed under conditions that do not affect other protecting groups like tert-butyl (tBu) or the Fmoc group itself.[1] This selective deprotection is particularly useful for on-resin cyclization or side-chain modifications.[1]

Q2: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can lead to intermolecular hydrogen bonding between peptide chains, causing them to aggregate.[2][3] This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling of subsequent amino acids, ultimately resulting in lower yields and deletion sequences. Hydrophobic sequences are particularly prone to aggregation.

Q3: Can the this compound residue itself contribute to aggregation?

A3: While aggregation is highly sequence-dependent, the presence of bulky side-chain protecting groups can sometimes contribute to steric hindrance and aggregation. However, the primary drivers of aggregation are typically the overall hydrophobicity and secondary structure propensity of the peptide sequence.

Q4: What are the common side reactions associated with this compound, and can they be exacerbated by aggregation?

A4: Two common side reactions associated with glutamic acid derivatives in SPPS are pyroglutamate formation and aspartimide formation (if aspartic acid is also present).

  • Pyroglutamate formation: Peptides with an N-terminal Glu(ODmab) residue can be susceptible to pyroglutamate formation if the N-terminal amino group is left unprotected.

  • Aspartimide formation: While more prevalent with aspartic acid, the conditions that promote aggregation (e.g., prolonged reaction times, difficult couplings) can also increase the likelihood of side reactions. Studies have shown that the Dmab protecting group on aspartic acid can lead to significant aspartimide formation.

Aggregation can worsen these issues by hindering reaction kinetics, leading to longer exposure to reagents and potentially promoting side reactions.

Troubleshooting Guide

Issue 1: Poor Resin Swelling, Incomplete Fmoc Deprotection, or Failed Coupling

Symptoms:

  • Visible shrinking or clumping of the resin.

  • Slow or incomplete Fmoc deprotection, indicated by a persistent blue color with the Kaiser test.

  • Positive Kaiser test after a coupling step, indicating unreacted free amines.

  • Presence of deletion sequences in the final product upon mass spectrometry analysis.

Logical Flowchart for Troubleshooting Aggregation:

G cluster_symptoms Symptoms of Aggregation cluster_strategies Mitigation Strategies Symptom1 Poor Resin Swelling Strategy1 Modify Solvents Symptom1->Strategy1 Symptom2 Incomplete Deprotection Symptom2->Strategy1 Symptom3 Failed Coupling Symptom3->Strategy1 Strategy2 Increase Temperature Strategy1->Strategy2 If aggregation persists Strategy4 Incorporate Backbone Modification Strategy1->Strategy4 For known difficult sequences (Proactive approach) Strategy3 Use Chaotropic Salts Strategy2->Strategy3 If aggregation persists Strategy5 Optimize Coupling Strategy3->Strategy5 If aggregation persists

Caption: A decision-making workflow for addressing peptide aggregation.

Troubleshooting Strategies & Experimental Protocols:

A multi-faceted approach is often the most effective for severe aggregation.

StrategyDescriptionExperimental Protocol
Solvent Modification Switch from standard solvents like DMF to more disruptive "chaotropic" solvents or mixtures that can break up secondary structures.Protocol 1: Use of NMP or "Magic Mixture"Option A (NMP): Replace DMF with N-Methyl-2-pyrrolidone (NMP) for all washing, deprotection, and coupling steps.• Option B ("Magic Mixture"): Prepare a solvent system of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylene carbonate. Use this mixture for the coupling (acylation) step at 55°C and for preparing the 20% piperidine solution for Fmoc cleavage.
Elevated Temperature Increasing the temperature during coupling and deprotection can provide enough thermal energy to disrupt intermolecular hydrogen bonds.Protocol 2: High-Temperature Synthesis • Perform the coupling and deprotection steps at an elevated temperature, for example, 40-50°C. For particularly difficult couplings, temperatures up to 75°C can be used with microwave synthesizers.• Caution: Be aware that higher temperatures can increase the risk of side reactions like racemization or aspartimide formation.
Use of Chaotropic Salts These salts disrupt the hydrogen bonding networks that cause peptide chains to aggregate.Protocol 3: Chaotropic Salt Washes • Prepare a 0.8 M solution of NaClO₄ or LiCl, or a 4 M solution of KSCN in DMF.• Before the coupling step, wash the resin with the chaotropic salt solution for 2-5 minutes.• Thoroughly wash the resin with DMF to remove the salt before proceeding with coupling.• Alternatively, the salt can be added directly to the coupling mixture.
Backbone Modification Incorporating structure-disrupting elements into the peptide backbone is a highly effective preventative measure.Protocol 4: Incorporating Pseudoproline or Dmb-DipeptidesPseudoproline Dipeptides: At a suitable position (ideally every 5-6 residues), substitute a Ser or Thr residue with a corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. Couple using a standard activator like HATU (5 eq.) and DIPEA (10 eq.) for 1-2 hours. The native structure is restored during final TFA cleavage.• Dmb/Hmb-Protected Amino Acids: Insert a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, such as Fmoc-(Dmb)Gly-OH, every 6-7 residues. Couple using standard methods (e.g., PyBOP/DIPEA). The subsequent acylation of the secondary amine may require a stronger coupling reagent like PyBrOP or HATU.
Optimized Coupling Strategy For difficult couplings, using a more potent activation method or performing a double coupling can improve efficiency.Protocol 5: Enhanced CouplingStronger Reagents: Switch to a more effective coupling reagent such as HATU, HCTU, or PyBrOP.• Double Coupling: After the initial coupling reaction (1-2 hours), drain the vessel, wash with DMF, and perform a second coupling with a fresh solution of activated amino acid and reagents for another 1-2 hours.

Workflow for SPPS Highlighting Aggregation-Prone Steps:

SPPS_Workflow cluster_difficult Aggregation Prone Steps Resin Start: Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat n times Wash2->Cycle Cycle->Deprotection1 Next cycle Cleavage Final Cleavage Cycle->Cleavage Final cycle

Caption: A standard SPPS cycle highlighting steps where aggregation issues are common.

Issue 2: Side Reactions Associated with Glu(ODmab) Deprotection

Symptoms:

  • Mass spectrometry data shows unexpected masses corresponding to pyroglutamate formation or guanidinylation of the deprotected side-chain carboxyl group.

Troubleshooting Strategies:

Side ReactionDescriptionMitigation Strategy
Pyroglutamate Formation Intramolecular cyclization of an N-terminal glutamic acid residue. This has been observed with the Dmab protecting group.• Avoid leaving peptides with N-terminal Glu(ODmab) residues with the α-amino functionality unprotected for extended periods.• Ensure complete coupling of the subsequent amino acid to minimize the time the N-terminal amine is free.
Modification during Cyclization When using coupling reagents like HBTU for side-chain to side-chain cyclization after ODmab removal, modification of other side chains (e.g., Lysine) has been reported.• For on-resin cyclization involving the deprotected Glu side chain, consider using alternative coupling reagents to HBTU.• Alternatively, using a different orthogonal protecting group for glutamic acid, such as an allyl ester (OAll), has been shown to result in successful cyclization without side products.
Sluggish ODmab Removal The 1,6-elimination step of Dmab cleavage can sometimes be slow and sequence-dependent.• Monitor the deprotection reaction by following the release of the indazole by-product spectrophotometrically at 290 nm to ensure completion.

By understanding the causes of aggregation and implementing these targeted troubleshooting strategies, researchers can significantly improve the success rate of synthesizing complex peptides containing the this compound residue.

References

Compatibility of Dmab group with other protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dmab Protecting Group

This guide provides technical information and troubleshooting advice for researchers using the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) protecting group in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Dmab protecting group and what is its primary application?

The Dmab group is a "safety-catch" type protecting group used for the side-chain carboxyl groups of amino acids, particularly Aspartic acid (Asp) and Glutamic acid (Glu), in solid-phase peptide synthesis (SPPS).[1][2] Its key feature is its orthogonality to the most common protection strategies used in Fmoc-based synthesis.[3]

Q2: How is the Dmab group removed?

Removal of the Dmab group is a two-stage process initiated by a specific chemical trigger.[4][5]

  • Hydrazinolysis: The process starts with the removal of a masking group (an ivDde group) using 2% hydrazine in N,N-dimethylformamide (DMF).

  • 1,6-Elimination: The resulting intermediate, a p-aminobenzyl ester, spontaneously collapses through a 1,6-elimination reaction to release the free carboxylic acid.

The progress of the deprotection can be conveniently monitored by spectrophotometry, as the removal of the ivDde group releases a chromophoric indazole by-product that absorbs at 290 nm.

Q3: Which other protecting groups are compatible with Dmab?

The Dmab group is designed to be compatible with the most common strategies in Fmoc-based peptide synthesis. Its stability profile makes it orthogonal to several widely used protecting groups.

  • Stable towards:

    • Acidic Conditions: Dmab is stable to strong acids like Trifluoroacetic Acid (TFA), making it fully compatible with acid-labile groups such as tert-butyl (tBu), t-Butoxycarbonyl (Boc), and Trityl (Trt).

    • Basic Conditions (Piperidine): It is stable to the 20% piperidine in DMF used for Fmoc group removal. However, some studies note that in very long syntheses with repeated piperidine treatments, minor degradation of the Dmab group can occur.

    • Palladium(0) Catalysis: Dmab is stable to the conditions required for the cleavage of Allyl (All) and Allyloxycarbonyl (Alloc) groups.

  • Not stable towards:

    • Hydrazine: The 2% hydrazine solution used to cleave Dmab will also remove other Dde and ivDde groups, as well as the N-terminal Fmoc group. Therefore, peptide synthesis must be complete and the N-terminus protected (e.g., with Boc) before Dmab removal.

Data Presentation

Table 1: Orthogonality of Dmab with Common Protecting Groups
Protecting GroupDeprotection ReagentStability of DmabStability of Other GroupsOrthogonal?
Fmoc 20% Piperidine/DMFStable LabileYes
Boc / tBu / Trt Trifluoroacetic Acid (TFA)Stable LabileYes
Alloc / Allyl Pd(Ph₃P)₄ / ScavengerStable LabileYes
ivDde / Dde 2% Hydrazine/DMFLabileLabileNo

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Dmab Deprotection

  • Symptom: After treatment with 2% hydrazine, analysis shows that the Dmab group has not been fully cleaved from the peptide.

  • Cause: The second step of the deprotection, the 1,6-elimination of the p-aminobenzyl ester, can be slow and sequence-dependent.

  • Solution: To drive the elimination to completion after the initial hydrazine treatment, perform a resin wash with a mild, non-nucleophilic base. Recommended solutions include:

    • 20% N,N-Diisopropylethylamine (DIPEA) in DMF/water (90:10 v/v).

    • 5 mM Sodium Hydroxide (NaOH) in Methanol.

Issue 2: Formation of Aspartimide Side Products

  • Symptom: Mass spectrometry of the crude product reveals a significant peak corresponding to the peptide mass minus 18 Da (loss of water), particularly when Aspartic acid is in the sequence.

  • Cause: Peptides containing Asp(ODmab) show a strong tendency to form aspartimide side products, especially at Asp-Ala and Asp-Gly sequences. This side reaction is more pronounced than when using the standard Asp(OtBu) protection.

  • Solution:

    • Backbone Protection: Incorporate a 2,4-dimethoxybenzyl (Dmb) backbone protecting group on the nitrogen of the amino acid residue immediately following the Asp(ODmab). This has been shown to effectively overcome aspartimide formation.

    • Optimize Coupling: Use milder coupling conditions and avoid extended reaction times during the incorporation of the residue following Asp(ODmab).

Issue 3: Formation of Pyroglutamate Side Products

  • Symptom: During peptide synthesis, chain termination is observed, and analysis shows the formation of an N-terminal pyroglutamyl peptide.

  • Cause: This side reaction is common when a Glutamic acid protected with Dmab (Glu(ODmab)) is at the N-terminus of a peptide and the α-amino group is deprotected and left free for an extended period.

  • Solution: If a peptide sequence requires an N-terminal Glu(ODmab), ensure that the α-amino group is immediately coupled with the next residue or re-protected without delay after Fmoc removal. Avoid leaving the N-terminal amine exposed.

Experimental Protocols

Protocol: Selective On-Resin Deprotection of the Dmab Group (Batchwise)

This protocol describes the standard procedure for removing a Dmab side-chain protecting group from a peptidyl-resin.

Prerequisites:

  • Peptide synthesis must be complete.

  • The N-terminal α-amino group should be protected (e.g., with a Boc group), as hydrazine will remove the Fmoc group.

Reagents:

  • Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF.

  • Wash Solution: Anhydrous DMF.

Procedure:

  • Place the Dmab-protected peptidyl-resin (1 g) into a suitable reaction vessel.

  • Add the 2% hydrazine/DMF solution (25 mL) to the resin.

  • Stopper the vessel and allow the mixture to stand at room temperature for 3 minutes.

  • Filter the resin and collect the filtrate.

  • Repeat the treatment with the hydrazine solution two more times (Steps 2-4).

  • (Optional) The progress of the reaction can be monitored by measuring the absorbance of the collected filtrate at 290 nm to detect the released indazole by-product.

  • Wash the resin thoroughly with DMF (at least 3 times) to remove all traces of hydrazine and the by-product.

  • If cleavage was found to be sluggish (see Troubleshooting Guide), wash the resin with a solution of 5% DIPEA in DMF to facilitate the final elimination step.

  • The resin is now ready for subsequent steps, such as on-resin cyclization or final cleavage from the support.

Visualizations

G cluster_workflow Dmab Deprotection Workflow start Start: Resin with Dmab-protected Peptide treat_hydrazine Treat resin with 2% Hydrazine in DMF (3 x 3 min) start->treat_hydrazine wash_dmf Wash with DMF treat_hydrazine->wash_dmf analyze Analyze for complete cleavage? wash_dmf->analyze troubleshoot Troubleshooting: Wash with 5% DIPEA/DMF analyze->troubleshoot  No (Sluggish) end End: Deprotected Peptide Ready for Next Step analyze->end  Yes troubleshoot->end

Caption: Dmab group deprotection and troubleshooting workflow.

G cluster_ortho Orthogonal Protection Strategy with Dmab cluster_Fmoc Step 1: Chain Elongation cluster_Dmab Step 2: Side-Chain Deprotection cluster_tBu Step 3: Final Cleavage Peptide Fully Protected Peptide Fmoc-AA(tBu)-AA(Dmab)-Resin Fmoc_Removal Piperidine/DMF Fmoc_Product H₂N-AA(tBu)-AA(Dmab)-Resin Fmoc_Removal->Fmoc_Product Removes Fmoc Dmab_Removal Hydrazine/DMF Dmab_Product Boc-AA(tBu)-AA(COOH)-Resin Dmab_Removal->Dmab_Product Removes Dmab tBu_Removal TFA tBu_Product H₂N-AA(OH)-AA(COOH)-OH tBu_Removal->tBu_Product Removes tBu & Resin

Caption: Orthogonality of Fmoc, Dmab, and tBu protecting groups.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Glu-ODmab and Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for trifunctional amino acids is a critical determinant of the final peptide's purity, yield, and overall success of the synthesis. For glutamic acid, a variety of side-chain protecting groups are available, each with its own set of advantages and potential drawbacks. This guide provides an objective comparison of the performance of peptides synthesized using Fmoc-Glu-ODmab against two commonly used alternatives: Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH. The comparison is supported by a summary of expected performance characteristics and detailed experimental protocols for synthesis and subsequent HPLC analysis.

Performance Comparison of Glutamic Acid Protecting Groups

The choice of a protecting group for the γ-carboxyl group of glutamic acid impacts coupling efficiency, the propensity for side reactions, and the overall yield and purity of the final peptide. While direct, side-by-side comparative studies with quantitative data are not extensively published, the following table summarizes the expected performance of this compound, Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OAll)-OH based on their chemical properties and information from various sources.

Protecting GroupDeprotection ConditionOrthogonalityPotential Side ReactionsExpected Crude PurityExpected Overall Yield
ODmab 2% Hydrazine in DMFOrthogonal to acid-labile (tBu, Boc, Trt) and Pd-labile (All, Alloc) groups.Pyroglutamate formation, especially if the N-terminus is deprotected. Possible cyclization side reactions.Moderate to HighModerate to High
OtBu (tert-butyl) Strong acid (e.g., TFA)Not orthogonal to other acid-labile groups.Stable under standard Fmoc-SPPS conditions. Minimal side reactions during synthesis.HighHigh
OAll (Allyl) Pd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to acid-labile and base-labile groups.Potential for incomplete deprotection. Requires specific catalytic conditions.HighHigh

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model peptide containing a glutamic acid residue, utilizing each of the compared protecting groups, followed by a standardized HPLC analysis method for purity assessment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To synthesize a model peptide (e.g., Ac-Tyr-Val-Ala-Glu -Leu-NH₂) using Fmoc-Glu(ODmab)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OAll)-OH to enable a comparative analysis of their performance.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the respective Fmoc-Glu derivatives)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • For Fmoc-Glu(ODmab)-OH: 2% (v/v) Hydrazine in DMF

  • For Fmoc-Glu(OAll)-OH: Pd(PPh₃)₄, Phenylsilane in DCM

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) by dissolving it in DMF with DIC (3 eq.) and OxymaPure® (3 eq.) for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. A negative test (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each amino acid in the sequence.

  • Side-Chain Deprotection (for ODmab and OAll):

    • For Fmoc-Glu(ODmab)-OH containing peptide: After the full peptide is assembled and the final N-terminal Fmoc group is removed (or acetylated), wash the resin with DMF. Treat the resin with 2% hydrazine in DMF (2 x 30 minutes). Wash thoroughly with DMF.

    • For Fmoc-Glu(OAll)-OH containing peptide: After the full peptide is assembled, wash the resin with DCM. Treat the resin with a solution of Pd(PPh₃)₄ (0.1 eq.) and phenylsilane (10 eq.) in DCM for 2 hours. Wash thoroughly with DCM and DMF.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Analysis of Crude Peptides

Objective: To analyze and compare the purity of the crude peptides synthesized using the different glutamic acid protecting groups.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Crude peptide samples.

Procedure:

  • Sample Preparation: Dissolve a small amount of each crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the samples through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (linear gradient)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (linear gradient)

      • 50-55 min: 5% B

  • Data Analysis: Integrate the peak areas of the chromatograms. Calculate the purity of the main peptide peak as a percentage of the total integrated area. Compare the chromatograms for the presence of side-product peaks, such as those corresponding to pyroglutamate formation or incomplete deprotection.

Visualization of Experimental and Logical Workflows

To facilitate a clear understanding of the processes involved, the following diagrams illustrate the key workflows.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_synthesis_loop Repeat for each Amino Acid Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Loop Wash2->Loop Cleavage Cleavage & Deprotection Loop->Cleavage Deprotection_Loop Fmoc Deprotection Coupling_Loop Amino Acid Coupling Deprotection_Loop->Coupling_Loop Purification HPLC Analysis Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Comparison cluster_strategies Protecting Group Strategies Start Synthesize Model Peptide Glu_ODmab This compound Start->Glu_ODmab Glu_OtBu Fmoc-Glu(OtBu)-OH Start->Glu_OtBu Glu_OAll Fmoc-Glu(OAll)-OH Start->Glu_OAll HPLC HPLC Analysis of Crude Peptides Glu_ODmab->HPLC Glu_OtBu->HPLC Glu_OAll->HPLC Data Compare Purity, Yield, and Side Products HPLC->Data Conclusion Select Optimal Protecting Group Data->Conclusion

Caption: Logical workflow for comparing glutamic acid protecting groups.

Discussion and Conclusion

The selection of a protecting group for glutamic acid in Fmoc-SPPS is a critical decision that influences the efficiency and outcome of peptide synthesis.

  • Fmoc-Glu(OtBu)-OH remains the standard choice for many routine peptide syntheses due to its high stability and the clean, well-established deprotection with TFA. Its primary limitation is the lack of orthogonality with other acid-labile protecting groups.

  • Fmoc-Glu(OAll)-OH offers excellent orthogonality, allowing for selective deprotection in the presence of both acid- and base-labile groups. This makes it highly valuable for the synthesis of complex peptides, such as cyclic or branched structures. However, it requires the use of a palladium catalyst, which can sometimes be difficult to completely remove and may require optimization of the deprotection conditions.

  • This compound provides a useful orthogonal protecting group that is removed under mild, non-acidic, and non-catalytic conditions with hydrazine. This makes it an attractive alternative to allyl esters. However, researchers should be mindful of the potential for pyroglutamate formation, particularly if the N-terminal amino group is deprotected for an extended period. Careful control of the synthesis and deprotection steps is necessary to minimize this side reaction.

Ultimately, the choice between these protecting groups should be guided by the specific requirements of the target peptide. For simple, linear peptides without the need for on-resin side-chain modification, Fmoc-Glu(OtBu)-OH is often the most straightforward and reliable option. For more complex synthetic strategies requiring orthogonal deprotection, both Fmoc-Glu(OAll)-OH and This compound are powerful tools, with the final selection depending on the desired deprotection conditions and the potential for side reactions within the specific peptide sequence. Rigorous HPLC analysis of the crude product is essential to validate the chosen strategy and guide the purification process.

A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-Glu-ODmab Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), particularly for complex structures like cyclic or branched peptides, the choice of side-chain protecting groups is paramount. The Fmoc-Glu(ODmab)-OH derivative offers an orthogonal protection strategy for glutamic acid, removable under mild hydrazinolytic conditions, which preserves the acid-labile groups common in Fmoc/tBu chemistry. However, its unique structure presents distinct challenges and a characteristic mass spectrometry profile compared to more conventional protecting groups like tert-butyl (OtBu). This guide provides an objective comparison of Fmoc-Glu(ODmab)-OH with its alternatives, supported by experimental data and detailed protocols for its mass spectrometry characterization.

Performance Comparison: ODmab vs. OtBu Protecting Groups

The primary advantage of the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is its orthogonality. It is stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage of tBu-based groups, allowing for selective deprotection of the glutamic acid side chain on the resin. This is particularly useful for on-resin cyclization or modification. However, this versatility comes with potential drawbacks, most notably the propensity for side reactions.

A significant concern is the formation of N-terminal pyroglutamate from a deprotected Glu(ODmab) residue, a side reaction that is not observed with the more robust Glu(OtBu) protection[1][2]. This cyclization results in a mass loss of 18.01 Da (the mass of water) and can terminate peptide chain elongation, reducing the yield of the desired full-length peptide.

FeatureFmoc-Glu(ODmab)-OHFmoc-Glu(OtBu)-OH
Orthogonality High; removable with 2% hydrazine in DMF, stable to piperidine and TFA[3].Low; removed with TFA during final cleavage.
Primary Application On-resin side-chain modification, synthesis of cyclic peptides.Standard incorporation of glutamic acid in linear peptides.
Key Side Reaction Prone to N-terminal pyroglutamate formation upon Fmoc removal[1].Generally stable; potential for t-butyl cation side reactions during cleavage.
Cleavage Conditions Two-step: 1) Hydrazine removes the ivDde moiety, 2) Spontaneous 1,6-elimination of the p-aminobenzyl ester.Single step with standard TFA cleavage cocktail.
MS Analysis Concern Potential for in-source pyroglutamate formation; complex fragmentation.Stable during ionization; predictable fragmentation.

Mass Spectrometry Characterization

The mass spectrometric analysis of peptides containing the Fmoc-Glu(ODmab) group requires careful consideration of both the ionization method and the interpretation of fragmentation spectra. Due to the lack of published mass spectra for Fmoc-Glu(ODmab)-containing peptides, we present a theoretical workflow and expected fragmentation patterns based on the known chemistry of the Dmab group and general peptide fragmentation rules.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines a typical workflow for the characterization of a crude peptide synthesized using Fmoc-Glu(ODmab)-OH.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s1 Fmoc-SPPS with Fmoc-Glu(ODmab)-OH s2 Cleavage from Resin (e.g., 95% TFA) s1->s2 s3 Precipitation & Crude Peptide s2->s3 a1 Dissolve in 0.1% Formic Acid in Water/Acetonitrile s3->a1 Sample Prep a2 Inject on C18 Column a1->a2 a3 Gradient Elution (Water/ACN + 0.1% FA) a2->a3 a4 ESI-MS Analysis (MS1 Scan) a3->a4 a5 Data-Dependent MS/MS (CID Fragmentation) a4->a5 d1 Identify Molecular Ion [M+H]+ a5->d1 Data Acquisition d2 Search for Pyroglutamate Variant [M-18+H]+ d1->d2 d3 Analyze MS/MS Spectra (b- and y-ions) d1->d3 d4 Identify ODmab-specific Fragment Ions d3->d4

Caption: LC-MS/MS workflow for Fmoc-Glu(ODmab) peptide analysis.

Predicted Fragmentation Pathway

Upon collision-induced dissociation (CID), a peptide containing a Glu(ODmab) residue is expected to fragment along the peptide backbone, producing the characteristic b- and y-type ions. The large ODmab group (Molecular Weight: 452.58 g/mol ) itself can undergo fragmentation, leading to complex MS/MS spectra. The initial cleavage of the Dmab group is a two-step process initiated by hydrazine, but in the gas phase during MS/MS, fragmentation may occur at different points.

The diagram below illustrates the logical relationship of potential fragmentation events for a hypothetical peptide Ac-Ala-Glu(ODmab)-Ala-NH₂.

G cluster_backbone Backbone Fragmentation cluster_sidechain Side-Chain Fragmentation Precursor Precursor Ion Ac-Ala-Glu(ODmab)-Ala-NH₂ b2 b₂-ion Ac-Ala-Glu(ODmab)+ Precursor->b2 Cleavage C-term to Glu y2 y₂-ion Glu(ODmab)-Ala-NH₂ Precursor->y2 Cleavage N-term to Glu Loss_Dmab Complete Loss of ODmab Precursor->Loss_Dmab Neutral Loss Loss_ivDde Loss of ivDde moiety b2->Loss_ivDde Fragment of b₂ y1 y₁-ion Ala-NH₂ y2->y1 Cleavage N-term to Ala Loss_pab Loss of p-aminobenzyl ester y2->Loss_pab Fragment of y₂

References

A Comparative Guide to Fmoc-Glu-ODmab and Fmoc-Glu(OAll)-OH for Peptide Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development, offering advantages in stability, potency, and target selectivity over their linear counterparts. The formation of a lactam bridge between the side chains of amino acids is a common strategy for cyclization. This guide provides a detailed comparison of two widely used glutamic acid derivatives, Fmoc-Glu-ODmab and Fmoc-Glu(OAll)-OH, to aid researchers in selecting the optimal reagent for their specific peptide cyclization needs. This comparison is based on their chemical properties, deprotection methods, and reported performance in synthesizing cyclic peptides.

Chemical Properties and Deprotection Mechanisms

A fundamental difference between this compound and Fmoc-Glu(OAll)-OH lies in the nature of their side-chain protecting groups and the corresponding deprotection strategies. This orthogonality to the standard Fmoc solid-phase peptide synthesis (SPPS) chemistry is crucial for selective side-chain manipulation and subsequent cyclization.

FeatureThis compoundFmoc-Glu(OAll)-OH
Protecting Group 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab)[1][2]Allyl (All)[3][4]
Molecular Weight 680.79 g/mol 409.43 g/mol
Deprotection Reagent 2% Hydrazine in DMFPalladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)
Deprotection Monitoring Spectrophotometric detection of indazole by-product at 290 nmTypically monitored by HPLC/MS analysis of a cleaved test sample.
Orthogonality Stable to piperidine and TFA.Stable to piperidine and TFA.
This compound: The Hydrazine-Labile Approach

The Dmab protecting group is renowned for its lability to mild hydrazine treatment, a condition that leaves most other standard protecting groups in Fmoc-SPPS intact. The deprotection proceeds via a two-step mechanism: an initial rapid hydrazinolysis of the N-ivDde (a component of the Dmab group), followed by a 1,6-elimination that liberates the free carboxylic acid and a chromogenic indazole by-product. The release of this by-product allows for real-time monitoring of the deprotection progress.

Fmoc-Glu(OAll)-OH: The Palladium-Catalyzed Strategy

The allyl ester is a versatile protecting group that is stable to both the basic conditions of Fmoc removal and the acidic conditions of resin cleavage. Its removal is achieved through a palladium(0)-catalyzed allyl transfer reaction. This method is highly selective and efficient, typically employing a catalyst like tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger to trap the allyl cation.

Experimental Workflows and Performance in Peptide Cyclization

The choice between this compound and Fmoc-Glu(OAll)-OH can significantly impact the success and efficiency of a peptide cyclization strategy. Below are generalized experimental workflows and a discussion of their performance based on available data.

On-Resin Cyclization Workflow

The general workflow for on-resin cyclization using either of these reagents involves the following key steps:

On-Resin Cyclization Workflow A 1. Solid-Phase Peptide Synthesis B 2. Selective Side-Chain Deprotection A->B Fmoc-SPPS C 3. On-Resin Cyclization (Lactamization) B->C Activation of free carboxyl group D 4. Cleavage from Resin and Global Deprotection C->D e.g., TFA cocktail E 5. Purification and Analysis D->E e.g., RP-HPLC

Caption: A generalized workflow for on-resin peptide cyclization.

Performance Comparison and Potential Side Reactions

While both reagents are designed for the same purpose, studies have highlighted differences in their performance, particularly concerning reaction efficiency and the occurrence of side reactions.

This compound:

  • Potential Issues:

    • Pyroglutamate Formation: A significant side reaction associated with N-terminal glutamic acid residues, where the free α-amino group can attack the side-chain ester, is a known issue. This is particularly problematic if the N-terminal Fmoc group is removed before cyclization.

    • Incomplete Deprotection: The second step of Dmab removal, the 1,6-elimination, can be slow and sequence-dependent, leading to incomplete deprotection.

    • Reactivity Issues in Cyclization: There are reports of failed cyclization attempts using this compound, with subsequent modification of other amino acid side chains, such as lysine, when using certain coupling reagents like HBTU.

Fmoc-Glu(OAll)-OH:

  • Advantages:

    • Higher Cyclization Success Rates: In direct comparative studies, peptides that failed to cyclize when synthesized with this compound were successfully cyclized using the Fmoc-Glu(OAll)-OH strategy.

    • Fewer Side Products: The use of the allyl protecting group has been reported to result in higher yields of the desired cyclic peptide with fewer impurities compared to the Dmab approach for the same peptide sequence.

  • Potential Issues:

    • Aspartimide Formation: Similar to other unhindered esters, the allyl group offers minimal steric protection to the peptide backbone, which can increase the risk of aspartimide formation at adjacent aspartic acid residues.

    • Catalyst Contamination: Residual palladium from the deprotection step can potentially interfere with subsequent biological assays, necessitating thorough washing steps.

Experimental Protocols

Deprotection of the Dmab Group
  • Resin Swelling: Swell the peptidyl-resin in DMF.

  • Deprotection: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The reaction can be performed in a batch-wise manner with repeated treatments or in a continuous flow setup.

  • Monitoring: Monitor the deprotection by taking aliquots of the filtrate and measuring the absorbance at 290 nm until the release of the indazole by-product is complete.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine and the by-products.

  • Neutralization: Wash the resin with a 5% DIPEA solution in DMF to convert the resulting carboxylate salt to a more reactive form for the subsequent cyclization.

Deprotection of the Allyl Group
  • Resin Swelling: Swell the peptidyl-resin in an appropriate solvent like DCM or a mixture of CHCl₃/AcOH/NMM.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas such as argon or nitrogen.

  • Deprotection Cocktail: Add a solution containing the palladium(0) catalyst (e.g., 3 equivalents of Pd(PPh₃)₄) and a scavenger (e.g., 20 equivalents of phenylsilane) in the chosen solvent.

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 20 minutes to 2 hours), often with gentle agitation. The deprotection may be repeated to ensure completeness.

  • Washing: Wash the resin extensively with the reaction solvent, followed by washes with a chelating agent solution (e.g., 5 mM sodium diethyldithiocarbamate in DMF) to remove residual palladium catalyst, and finally with DMF and DCM.

Chemical Structures

Chemical Structures cluster_dmab This compound cluster_oall Fmoc-Glu(OAll)-OH dmab oall

Caption: Chemical structures of this compound and Fmoc-Glu(OAll)-OH.

Conclusion

Both this compound and Fmoc-Glu(OAll)-OH are valuable tools for the synthesis of side-chain cyclized peptides. The choice between them should be guided by the specific peptide sequence, the desired cyclization conditions, and potential side reactions.

  • This compound offers a convenient deprotection monitoring method. However, researchers should be cautious about potential side reactions like pyroglutamate formation and incomplete deprotection, which can be sequence-dependent.

  • Fmoc-Glu(OAll)-OH has been shown to provide higher success rates and cleaner products in some challenging cyclizations. The deprotection chemistry is robust, but care must be taken to avoid aspartimide formation and to thoroughly remove the palladium catalyst.

For novel or complex peptide cyclizations, a small-scale pilot study comparing both reagents may be a prudent approach to identify the optimal synthetic route.

References

Advantages of Dmab protection over other glutamic acid protecting groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the selection of an appropriate protecting group for the side chain of glutamic acid is a critical decision that significantly impacts yield, purity, and the potential for side reactions. The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester has emerged as a valuable tool, offering unique advantages in specific synthetic strategies. This guide provides an objective comparison of Dmab protection with other commonly used glutamic acid protecting groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Orthogonality and Strategic Advantage of Dmab

The primary advantage of the Dmab protecting group lies in its unique deprotection chemistry, which confers orthogonality to the most common solid-phase peptide synthesis (SPPS) strategies. Dmab is stable to the acidic conditions used to remove t-butyl-based protecting groups (like OtBu) and the basic conditions used for Fmoc deprotection.[1][2] It is selectively cleaved under mild conditions using hydrazine, allowing for selective deprotection of the glutamic acid side chain while the peptide remains attached to the resin and other protecting groups are intact.[1][3] This feature is particularly advantageous for on-resin peptide modifications, such as cyclization, labeling, or conjugation.[1]

Head-to-Head Comparison: Dmab vs. Other Protecting Groups

The choice of a protecting group is always a trade-off between stability, ease of removal, and the propensity for side reactions. Below is a comparative overview of Dmab against other standard glutamic acid protecting groups.

Protecting GroupStructureDeprotection ConditionsAdvantagesDisadvantages & Side Reactions
Dmab 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester2% Hydrazine in DMFOrthogonal to Fmoc/tBu strategies; enables on-resin modifications.Prone to pyroglutamate and aspartimide formation (for Asp); deprotection can sometimes be sluggish.
OtBu (t-Butyl ester)tert-butyl esterStrong acid (e.g., TFA)Robust and widely used in Fmoc-SPPS; less prone to side reactions like pyroglutamate formation compared to Dmab.Not suitable for acid-sensitive peptides; not orthogonal to other tBu-based protecting groups.
OBzl (Benzyl ester)benzyl esterCatalytic hydrogenation (e.g., H₂/Pd) or strong acid (e.g., HF)Stable to TFA; useful in Boc-SPPS.Requires heavy metal catalyst for hydrogenation which can be problematic; strong acid cleavage can damage sensitive residues.
OAll (Allyl ester)allyl esterPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerOrthogonal to both Fmoc/tBu and Boc/Bzl strategies; useful for complex syntheses.Requires careful removal of palladium catalyst which can be difficult; potential for catalyst poisoning.

Quantitative Performance Data

While comprehensive head-to-head quantitative data is often sequence-dependent, literature reports provide valuable insights into the performance of different protecting groups.

Protecting GroupPeptide Sequence ContextObserved Side ProductYield/Purity OutcomeReference
Asp(ODmab) Galanin fragment analogue (Asp-Ala motif)Aspartimide72% aspartimide, 27% aspartyl methyl ester, 12% desired peptide
Asp(OtBu) Same galanin fragment analogueNone observed100% aspartimide-free peptide
Glu(ODmab) Peptide elongationPyroglutamateIncreased pyroglutamate formation observed
Glu(OtBu) Same peptide elongationNone observedNo significant pyroglutamate formation

Experimental Protocols

Detailed and reliable experimental protocols are crucial for successful peptide synthesis. Below are representative protocols for the deprotection of Dmab, OtBu, and OBzl protected glutamic acid side chains.

Protocol 1: On-Resin Deprotection of Glu(ODmab)

This protocol describes the selective removal of the Dmab group from a glutamic acid residue on a solid support.

Materials:

  • Peptidyl-resin containing a Glu(ODmab) residue

  • 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)

  • DMF for washing

  • 5% (v/v) Diisopropylethylamine (DIPEA) in DMF (optional, for salt conversion)

Procedure:

  • Swell the peptidyl-resin in DMF in a suitable reaction vessel.

  • Drain the DMF and add the 2% hydrazine in DMF solution to the resin.

  • Gently agitate the mixture at room temperature. The progress of the deprotection can be monitored by taking small aliquots of the solution and measuring the absorbance at 290 nm, which corresponds to the release of the indazole by-product.

  • The reaction is typically complete within 30-60 minutes. Once the reaction is complete, drain the hydrazine solution.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine and the by-products.

  • (Optional) To convert the resulting carboxylate salt to a more reactive form for subsequent couplings, wash the resin with 5% DIPEA in DMF.

  • Wash the resin again with DMF (3 x 1 min) and proceed with the next synthetic step.

Protocol 2: Cleavage and Deprotection of Peptides with Glu(OtBu)

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the OtBu protecting group using trifluoroacetic acid (TFA).

Materials:

  • Peptidyl-resin with OtBu-protected glutamic acid

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 3: Deprotection of Glu(OBzl)

This protocol describes the removal of the benzyl ester protecting group by catalytic hydrogenation.

Materials:

  • Peptide with a Glu(OBzl) residue dissolved in a suitable solvent (e.g., methanol, DMF)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the peptide in the chosen solvent in a flask equipped with a stir bar.

  • Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the flask with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.

Visualizing the Workflow: Deprotection Strategies

The choice of protecting group dictates the overall synthetic workflow. The following diagrams illustrate the strategic differences in deprotection.

Deprotection_Workflows cluster_Dmab Dmab Strategy cluster_OtBu OtBu Strategy cluster_OBzl OBzl Strategy a1 Fmoc-SPPS a2 Selective Dmab Deprotection (2% Hydrazine) a1->a2 a3 On-Resin Modification a2->a3 a4 Final Cleavage & Deprotection (TFA) a3->a4 b1 Fmoc-SPPS b2 Final Cleavage & Simultaneous Deprotection (TFA) b1->b2 c1 Boc-SPPS c2 Final Cleavage (HF) or Selective Deprotection c1->c2 c3 Hydrogenation (H2/Pd) c2->c3 if selective

Comparison of synthetic workflows for different glutamic acid protecting groups.

Logical Decision Making for Protecting Group Selection

Choosing the optimal protecting group is a multifactorial decision. The following decision tree can guide researchers through the selection process.

Decision_Tree start Start: Select Glu Protecting Group q1 Is on-resin side chain modification required? start->q1 q2 Is the peptide acid-sensitive? q1->q2 No dmab Choose Dmab q1->dmab Yes q3 Is the sequence prone to pyroglutamate formation? q2->q3 Yes otbu Choose OtBu q2->otbu No oall Consider OAll q3->oall Consider OAll obzl Choose OBzl (in Boc-SPPS) q3->obzl Consider in Boc-SPPS dmab->oall If side reactions are a concern

Decision tree for selecting a glutamic acid protecting group.

Conclusion

The Dmab protecting group offers a distinct advantage in the synthesis of complex peptides requiring on-resin side chain modifications due to its orthogonality with standard Fmoc/tBu strategies. However, researchers must be vigilant about the increased potential for side reactions such as pyroglutamate formation. For straightforward linear peptide synthesis where such modifications are not required, the t-butyl ester (OtBu) remains a robust and reliable choice with a lower risk of side reactions. The benzyl ester (OBzl) and allyl ester (OAll) provide further orthogonal options for more complex synthetic routes. Ultimately, the optimal choice of protecting group depends on the specific synthetic strategy, the peptide sequence, and the desired final product. This guide provides the necessary comparative data and protocols to empower researchers to make the most strategic choice for their synthetic endeavors.

References

A Comparative Guide to Fmoc-Glu-ODmab and Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protected amino acids is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. The choice of side-chain protection for glutamic acid, in particular, can dictate the synthetic strategy, especially when designing peptides with modified structures such as lactam bridges. This guide provides an objective comparison between two commonly used glutamic acid derivatives, Fmoc-Glu-ODmab and Fmoc-Glu(OtBu)-OH, highlighting their respective performances, applications, and the experimental data supporting their use.

Executive Summary

Fmoc-Glu(OtBu)-OH is the conventional and widely adopted choice for the routine synthesis of linear peptides. Its tert-butyl (OtBu) protecting group is stable under the basic conditions required for Fmoc-group removal but is readily cleaved with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the resin. This makes it compatible with the standard Fmoc/tBu orthogonal protection strategy.

This compound , on the other hand, is a specialized derivative designed for more complex peptide architectures, particularly for the on-resin synthesis of cyclic peptides and other side-chain modifications.[1] The 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester is an orthogonally protected group that is stable to both the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal.[2] Its selective cleavage is achieved using a mild solution of hydrazine, leaving the tBu-based protecting groups on other residues intact.[3] This unique feature allows for selective deprotection and subsequent modification of the glutamic acid side chain while the peptide is still attached to the solid support.

Performance Comparison

While direct head-to-head quantitative comparisons in the synthesis of an identical linear peptide are not extensively documented in peer-reviewed literature, their performance can be inferred from their primary applications and known chemical properties.

FeatureThis compoundFmoc-Glu(OtBu)-OH
Primary Application On-resin cyclization, side-chain modification, synthesis of complex peptides.[1]Routine synthesis of linear peptides.[4]
Orthogonality Fully orthogonal to the Fmoc/tBu strategy.Compatible with the standard Fmoc/tBu strategy.
Deprotection Conditions 2% Hydrazine in DMF.Strong acid (e.g., TFA).
Coupling Efficiency Generally good, but steric hindrance can be a factor in challenging sequences.High and well-established for a wide range of sequences.
Side Reactions Potential for Nα-pyroglutamyl chain-termination in some sequences.Minimal side reactions under standard SPPS conditions.
Cost-Effectiveness Higher initial cost per gram.More cost-effective for standard peptide synthesis.
Versatility Enables the synthesis of complex cyclic and modified peptides.Primarily for linear peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Linear Peptide using Fmoc-Glu(OtBu)-OH

This protocol outlines the standard procedure for incorporating Fmoc-Glu(OtBu)-OH into a linear peptide sequence using manual SPPS.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Cyclization using this compound

This protocol describes the synthesis of a head-to-tail cyclic peptide using this compound.

Materials:

  • Fmoc-protected amino acids (including this compound and an Fmoc-protected amino acid for the N-terminus, e.g., Fmoc-Lys(Boc)-OH)

  • Wang resin pre-loaded with the C-terminal amino acid

  • DMF, DCM, Piperidine, DIC, Oxyma Pure

  • Hydrazine monohydrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • TFA, TIS, Water, Diethyl ether

Procedure:

  • Linear Peptide Assembly: Synthesize the linear peptide sequence on the Wang resin using the standard Fmoc-SPPS protocol as described in Protocol 1, incorporating Fmoc-Glu(ODmab) at the desired position.

  • N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Side-Chain Deprotection of Glu(ODmab):

    • Wash the resin extensively with DMF.

    • Treat the resin with 2% hydrazine monohydrate in DMF (2 x 30 minutes).

    • Wash the resin thoroughly with DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add PyBOP (3 eq.), and DIPEA (6 eq.) in DMF to the resin.

    • Allow the reaction to proceed for 4-24 hours, monitoring completion by Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Cleavage: Cleave the cyclic peptide from the resin using a TFA/TIS/Water cocktail as described in Protocol 1.

  • Purification: Purify the crude cyclic peptide by RP-HPLC.

Orthogonal Deprotection Strategy

The key advantage of this compound lies in its orthogonal deprotection scheme, which is visualized in the following diagram.

Deprotection Strategies in SPPS cluster_0 Fmoc-Glu(OtBu)-OH Strategy (Standard) cluster_1 This compound Strategy (Orthogonal) A Fmoc-AA-...-Glu(OtBu)-...-Resin B H-AA-...-Glu(OtBu)-...-Resin A->B 20% Piperidine/DMF (Fmoc Removal) C H-AA-...-Glu-...-OH B->C TFA/TIS/H2O (Final Cleavage & OtBu Removal) D Fmoc-AA-...-Glu(ODmab)-...-Resin E Fmoc-AA-...-Glu-...-Resin D->E 2% Hydrazine/DMF (ODmab Removal) F H-AA-...-Glu-...-Resin E->F 20% Piperidine/DMF (Fmoc Removal) G Cyclic-Peptide-Resin F->G Coupling Reagent (e.g., PyBOP) (On-Resin Cyclization) H Cyclic Peptide G->H TFA/TIS/H2O (Final Cleavage)

Caption: Orthogonal vs. Standard Deprotection in SPPS.

Conclusion

The choice between this compound and Fmoc-Glu(OtBu)-OH is dictated by the final desired structure of the peptide. For the synthesis of linear peptides, Fmoc-Glu(OtBu)-OH remains the cost-effective and efficient standard, benefiting from well-established protocols and high coupling efficiencies. However, for the creation of more complex peptides involving cyclization or specific side-chain modifications, this compound is an indispensable tool. Its orthogonal Dmab protecting group allows for selective deprotection on the solid support, enabling intricate chemical manipulations that are not possible with the standard Fmoc/tBu strategy. Researchers should carefully consider the synthetic endpoint to select the most appropriate glutamic acid derivative for their SPPS needs.

References

A Comparative Guide to the Orthogonal Deprotection of Dmab and ivDde Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate field of solid-phase peptide synthesis (SPPS), the ability to selectively remove specific protecting groups while others remain intact is paramount for creating complex peptides, such as cyclic, branched, or modified structures. This principle, known as orthogonality, relies on a toolbox of protecting groups that are labile to different, specific chemical conditions. Among these, the 4-(N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino)benzyl (Dmab) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups have emerged as valuable tools.

Both Dmab and ivDde are renowned for their stability towards the acidic conditions used for tert-butyl (tBu) and Boc group removal and the basic conditions for Fmoc group removal, establishing their quasi-orthogonality within the popular Fmoc/tBu synthesis strategy.[1] Their selective cleavage is typically achieved using a dilute solution of hydrazine. This guide provides a detailed comparison, supported by experimental data and protocols, to assist researchers in selecting and validating the appropriate protecting group for their synthetic strategy.

Deprotection Chemistry and Orthogonality

The ivDde group is used to protect amine functionalities (e.g., the side chain of Lysine), while the Dmab group is an ester used for protecting carboxyl groups (e.g., the side chain of Aspartic or Glutamic acid). Both are cleaved by a solution of 2% hydrazine in DMF.[1][2][3]

  • ivDde Deprotection: The removal of ivDde is a straightforward, one-step process where hydrazine attacks the protecting group, leading to its cleavage and the formation of a chromophoric indazole derivative. This by-product allows for the reaction to be monitored spectrophotometrically at approximately 290 nm.[1]

  • Dmab Deprotection: The cleavage of the Dmab ester is a more complex, two-step mechanism. First, hydrazine removes the N-ivDde moiety from the benzyl ring, also releasing an indazole by-product. This is followed by a spontaneous 1,6-elimination of the resulting p-amino benzyl ester, which liberates the free carboxylic acid. This second step can sometimes be sluggish and sequence-dependent, occasionally requiring additional reagents to drive it to completion.

A critical consideration is that hydrazine will also cleave the Fmoc group. Therefore, the synthesis of the peptide backbone must be completed, and the N-terminus should be protected (e.g., with a Boc group) prior to the deprotection of Dmab or ivDde side chains.

Comparative Performance Data

The choice between Dmab and ivDde can be influenced by factors such as deprotection efficiency, reaction time, and potential side reactions. The following table summarizes key performance metrics based on published experimental data.

ParameterivDde GroupDmab GroupKey Considerations & References
Protected Group Amine (e.g., Lys, Orn)Carboxyl (e.g., Asp, Glu)Dmab and ivDde are complementary for creating side-chain lactam bridges.
Primary Reagent 2% Hydrazine in DMF2% Hydrazine in DMFStandard condition for removal of both groups.
Typical Reaction Time 3 x 3 minutes3-5 x 3 minutes, plus potential second stepDmab removal involves a two-stage process; the second stage can be slow.
Reaction Monitoring UV absorbance of indazole by-product (~290 nm)UV absorbance of indazole by-product (~290 nm)Monitoring confirms the completion of the initial hydrazinolysis step for both.
Deprotection Efficiency Generally high, but can be sluggish in difficult sequences. Increasing hydrazine to 4% can improve yields but carries risks.Can be sequence-dependent and sluggish. Additives may be required for the second elimination step.For ivDde, near-complete removal was seen with 4% hydrazine vs. ~50% with 2% in one study. For Dmab, sluggish removal is a known issue.
Potential Side Reactions Hydrazine >2% can cause peptide cleavage at Gly residues or convert Arg to Orn. The related Dde group can migrate, but ivDde is more robust.Pyroglutamate formation with N-terminal Glu(ODmab) residues. Aspartimide formation with Asp(ODmab). Some degradation with repeated piperidine treatment in long syntheses.Careful control of hydrazine concentration is crucial. The stability of Dmab during prolonged Fmoc-SPPS should be considered.
Reported Purity A branched peptide was synthesized with 93% purity after Lys(ivDde) deprotection and coupling.Synthesis of an oxytocin mimic using Dmab/ivDde precursors resulted in <50% crude purity, indicating potential challenges.Purity is highly dependent on the peptide sequence and the optimization of deprotection and subsequent reaction steps.

Experimental Protocols & Workflows

Protocol 1: Selective Deprotection of ivDde Group

This protocol details the batch-wise removal of the ivDde protecting group from a peptidyl-resin.

  • Resin Preparation: Swell the ivDde-protected peptidyl-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Hydrazine Treatment: Drain the DMF from the swelled resin. Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).

  • Reaction: Stopper the reaction vessel and agitate gently at room temperature for 3 minutes.

  • Filtration and Repetition: Filter the solution from the resin. Repeat the hydrazine treatment (steps 3-4) two more times to ensure complete removal.

  • Monitoring (Optional): Collect the filtrate after each treatment and measure the UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the indazole by-product. The resin is now ready for the subsequent chemical modification.

ivDde_Deprotection_Workflow Resin Peptidyl-Resin (Lys-ivDde) Deprotected Deprotected Resin (Free Lys-NH2) Resin->Deprotected Hydrazinolysis Reagent 2% Hydrazine in DMF (3 x 3 min) Reagent->Resin Byproduct Indazole By-product (UV active @ 290 nm) Deprotected->Byproduct releases

ivDde deprotection workflow.
Protocol 2: Selective Deprotection of Dmab Group

This protocol describes the two-stage removal of the Dmab protecting group.

  • Resin Preparation: Swell the Dmab-protected peptidyl-resin in DMF for 30-60 minutes.

  • Stage 1: Hydrazinolysis:

    • Prepare a fresh 2% (v/v) hydrazine monohydrate solution in DMF.

    • Treat the resin with the hydrazine solution (approx. 25 mL/g) for 3 minutes, repeating the treatment 3 to 5 times until the release of the indazole by-product is complete (monitored by UV at 290 nm).

    • Wash the resin thoroughly with DMF. At this point, an intermediate p-amino benzyl ester is present on the resin.

  • Stage 2: 1,6-Elimination:

    • Standard Procedure: Allow the resin to stand in DMF. The elimination often proceeds spontaneously, but can be slow.

    • For Sluggish Removal: If cleavage is incomplete, wash the resin with a solution of 20% diisopropylethylamine (DIPEA) in DMF/water (90:10) or a 5 mM solution of sodium hydroxide (NaOH) in methanol/water. Agitate for 1-3 hours.

  • Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and then DMF again to prepare for the next step.

Dmab_Deprotection_Workflow cluster_stage1 Stage 1: Hydrazinolysis cluster_stage2 Stage 2: Elimination Resin Peptidyl-Resin (Glu-ODmab) Intermediate Intermediate Resin (p-amino benzyl ester) Resin->Intermediate Removes ivDde moiety Deprotected Deprotected Resin (Free Glu-COOH) Intermediate->Deprotected 1,6-Elimination Reagent1 2% Hydrazine in DMF Reagent1->Resin Reagent2 Spontaneous or Additive-Assisted Reagent2->Intermediate

Dmab two-stage deprotection workflow.
Visualizing the Orthogonal Strategy

The core value of Dmab and ivDde lies in their orthogonality to the standard Fmoc/tBu SPPS strategy. The following diagram illustrates how different reagents can selectively target specific protecting groups on a fully assembled peptide, enabling precise, site-specific modifications.

Orthogonal_Deprotection_Logic cluster_reagents Deprotection Reagents cluster_results Selective Deprotection Outcomes Peptide Fully Protected Peptide on Resin (N-Fmoc, Lys-ivDde, Asp-tBu, Glu-Dmab) Piperidine Piperidine Peptide->Piperidine TFA TFA Peptide->TFA Hydrazine 2% Hydrazine Peptide->Hydrazine Fmoc_Removed Free N-terminus (ivDde, tBu, Dmab intact) Piperidine->Fmoc_Removed Removes Fmoc tBu_Removed Free Asp-COOH (Fmoc, ivDde, Dmab intact) TFA->tBu_Removed Removes tBu Hydrazine_Removed Free Lys-NH2 & Glu-COOH (tBu intact, Fmoc also removed) Hydrazine->Hydrazine_Removed Removes ivDde, Dmab, Fmoc

Logic of orthogonal deprotection in SPPS.

Conclusion

Both ivDde and Dmab are powerful and effective protecting groups that enable advanced peptide synthesis strategies through their orthogonality to the Fmoc/tBu methodology.

  • ivDde is the protector of choice for amines when a robust, hydrazine-labile group is needed. Its single-step deprotection is generally efficient, though optimization of hydrazine concentration and reaction time may be necessary for challenging sequences.

  • Dmab provides a complementary carboxyl protection, essential for forming side-chain to side-chain lactam bridges. Researchers using Dmab should be aware of its two-stage deprotection mechanism and the potential for sluggish removal of the p-amino benzyl ester, planning for potential troubleshooting steps involving additives like DIPEA or NaOH.

Ultimately, the selection between these groups—or their combined use—depends on the specific modification planned. A thorough validation of the deprotection conditions on a small scale is recommended to ensure high yields and purity for the target molecule, particularly for complex or lengthy peptide sequences.

References

A Comparative Guide to the Purity Assessment of Crude Peptides Featuring Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the crude product is a critical determinant of success for downstream applications. The choice of protecting groups for trifunctional amino acids, such as glutamic acid, plays a pivotal role in the outcome of the synthesis. This guide provides an objective comparison of the purity assessment of crude peptides containing the orthogonally protected Fmoc-Glu-ODmab versus the standard Fmoc-Glu(OtBu)-OH, supported by an analysis of their chemical properties and potential side reactions.

Performance Comparison: this compound vs. Fmoc-Glu(OtBu)-OH

The selection between this compound and the more conventional Fmoc-Glu(OtBu)-OH hinges on the desired synthetic strategy. Fmoc-Glu(OtBu)-OH is the standard choice for linear peptides synthesized via Fmoc-SPPS due to its straightforward deprotection under strong acidic conditions, which occurs concurrently with cleavage from the resin. In contrast, this compound is employed when orthogonal deprotection of the glutamic acid side chain is required on the solid support, a crucial step in the synthesis of cyclic or branched peptides.

While direct, side-by-side quantitative data on crude peptide purity is not extensively documented in publicly available literature, a comparative assessment can be made based on the known chemical characteristics and potential for side reactions associated with each protecting group.

Protecting GroupDeprotection ConditionKey AdvantagesPotential for Side Reactions & ImpuritiesExpected Crude Purity Range
Fmoc-Glu(ODmab)-OH 2% Hydrazine in DMFOrthogonal to acid-labile (e.g., tBu) and base-labile (Fmoc) groups, enabling on-resin side-chain modification.- Pyroglutamate formation: Peptides with an N-terminal Glu(ODmab) can cyclize if the α-amino group is unprotected for extended periods.[1] - Aspartimide-like formation: Can undergo cyclization, similar to aspartimide formation.[1] - Incomplete deprotection: Sluggish cleavage of the Dmab group can be sequence-dependent.Generally high, but can be influenced by the efficiency of the orthogonal deprotection step and the propensity for cyclization side reactions.
Fmoc-Glu(OtBu)-OH Strong acid (e.g., TFA)Simple, one-step deprotection and cleavage from the resin for linear peptides. High stability during synthesis.- Deletion sequences: Arise from incomplete coupling or deprotection steps during SPPS. - Truncated sequences: Premature termination of the peptide chain.85-95% for standard sequences.[2]

Experimental Protocols

Accurate purity assessment of crude peptides relies on robust analytical techniques. The following are detailed methodologies for the key experiments.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.[2]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[2]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the treatment for an additional 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to pre-activate the amino acid solution for 2 minutes before adding it to the resin. Agitate for 1-2 hours.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.

  • Cleavage and Deprotection: Wash the resin with dichloromethane (DCM). Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. Add the cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is the primary technique for assessing the purity of crude peptides.

  • Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC System & Column: Utilize an HPLC system equipped with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the peptides based on their hydrophobicity. A typical starting gradient is 5% to 65% B over 30 minutes. The gradient should be optimized for each specific peptide to achieve the best separation.

  • Flow Rate: A standard flow rate for an analytical column is 1.0 mL/min.

  • Detection: Monitor the UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

  • Purity Calculation: The purity of the peptide is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target peptide and to identify impurities.

  • Sample Preparation: The crude peptide sample prepared for HPLC analysis can typically be used for MS analysis.

  • Instrumentation: Electrospray ionization (ESI) is a common ionization method for peptides. The mass spectrometer can be coupled with an HPLC system (LC-MS) for online analysis of the separated components.

  • Analysis: The experimental molecular weight of the main peak is compared with the theoretical molecular weight of the target peptide. The masses of impurity peaks can be analyzed to identify their structures, such as deletion sequences or products of side reactions.

Visualizing Workflows and Relationships

To better illustrate the processes involved in peptide synthesis and purity assessment, the following diagrams are provided.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_analysis Purity Assessment Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Elongation Chain Elongation Coupling->Elongation Repeat n times Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Isolation Isolation Precipitation->Isolation HPLC RP-HPLC Analysis Isolation->HPLC MS Mass Spectrometry HPLC->MS Identity Confirmation

Caption: Experimental workflow for peptide synthesis and purity analysis.

Orthogonal_Deprotection_Logic cluster_deprotection Selective Deprotection Steps cluster_products Resulting Peptides Peptide_Resin Peptidyl-Resin (Fmoc-N-term, Glu(ODmab), other PGs) Fmoc_Removal Fmoc Removal (Piperidine) Peptide_Resin->Fmoc_Removal For chain elongation ODmab_Removal ODmab Removal (Hydrazine) Peptide_Resin->ODmab_Removal For on-resin modification Final_Cleavage Final Cleavage (TFA) Fmoc_Removal->Final_Cleavage ODmab_Removal->Final_Cleavage Linear_Peptide Linear Peptide Final_Cleavage->Linear_Peptide Modified_Peptide Cyclic/Branched Peptide Final_Cleavage->Modified_Peptide

Caption: Logical relationship of orthogonal deprotection in Fmoc-SPPS.

Conclusion

The purity assessment of crude peptides is a multifaceted process that is heavily influenced by the chosen synthetic strategy, including the selection of protecting groups. While Fmoc-Glu(OtBu)-OH remains the standard for the synthesis of linear peptides, offering high crude purities with a straightforward workflow, this compound provides the essential orthogonality for the synthesis of more complex peptides. Researchers must be aware of the potential side reactions associated with each protecting group to optimize their synthesis and purification protocols. A thorough analysis of the crude product by RP-HPLC and mass spectrometry is indispensable for ensuring the quality and identity of the final peptide product.

References

Spectroscopic Methods for Confirming Dmab Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The selective removal of the 4-((4-(dimethylamino)phenyl)azo)benzoyl (Dmab) protecting group is a critical step in the synthesis of complex peptides and other biomolecules. Confirmation of its complete cleavage is paramount to ensure the desired final product. This guide provides a comparative overview of spectroscopic methods used to monitor and confirm the removal of the Dmab group, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparison of Spectroscopic Methods

The choice of analytical technique for confirming Dmab removal depends on the required level of detail, the available instrumentation, and whether real-time monitoring or endpoint analysis is desired. The following table summarizes the key characteristics of the most common spectroscopic methods.

Method Principle Sample Type Data Output Advantages Disadvantages
UV-Vis Spectrophotometry Monitors the release of the indazole by-product at 290 nm during the first step of deprotection.Liquid phase (filtrate from solid-phase synthesis)Absorbance vs. time/reaction progressReal-time monitoring, simple, cost-effective.Indirect method; completion of the second deprotection step is not monitored. Potential for interference from other UV-absorbing species.
Mass Spectrometry (MS) Confirms the mass of the final deprotected peptide.Purified or crude peptide after cleavage from the solid support.Mass-to-charge ratio (m/z)Highly specific and accurate for final product confirmation. Provides definitive evidence of removal.Endpoint analysis only; requires cleavage from the resin.
High-Performance Liquid Chromatography (HPLC) Separates the Dmab-protected peptide from the deprotected product.Crude or purified peptide after cleavage from the solid support.Chromatogram (retention time and peak area)Can quantify the extent of deprotection and identify impurities.Endpoint analysis; retention time can vary based on peptide sequence and conditions.
Fluorescence Spectroscopy Potential method based on the fluorescence quenching properties of the Dmab (azobenzene) group.[1][2][3]Peptide containing a fluorophore in proximity to the Dmab group.Fluorescence intensityPotentially highly sensitive and suitable for real-time monitoring.Requires the presence of a suitable fluorophore in the peptide. Method not yet widely established for Dmab removal.

Experimental Protocols

UV-Vis Spectrophotometric Monitoring of Dmab Deprotection

This method is widely used for real-time monitoring of the first step of Dmab removal, which involves the hydrazinolytic cleavage of the ivDde group, releasing a chromophoric indazole by-product.[4]

Protocol:

  • Place the Dmab-protected peptide-resin in a suitable reaction vessel.

  • Add a solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).

  • Continuously or periodically collect the filtrate.

  • Measure the absorbance of the filtrate at 290 nm using a UV-Vis spectrophotometer.

  • The reaction is considered complete when the absorbance at 290 nm returns to the baseline, indicating that the release of the indazole by-product has ceased.[4]

  • Proceed with the second step of Dmab removal (e.g., treatment with a mild base if necessary to facilitate the 1,6-elimination of the p-aminobenzyl ester).

Mass Spectrometry Analysis for Final Product Confirmation

Mass spectrometry provides unambiguous confirmation of Dmab group removal by verifying the molecular weight of the final peptide product.

Protocol:

  • After completing the Dmab deprotection protocol, cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Precipitate and wash the crude peptide.

  • Dissolve a small amount of the crude or purified peptide in a suitable solvent for mass spectrometry analysis (e.g., a mixture of water, acetonitrile, and formic acid).

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • Compare the observed molecular weight with the theoretical molecular weight of the fully deprotected peptide. The removal of the Dmab group results in a specific mass decrease that can be precisely calculated.

HPLC Analysis of Deprotection Efficiency

Reverse-phase HPLC is a powerful tool for assessing the purity of the peptide and quantifying the efficiency of the deprotection reaction.

Protocol:

  • After cleavage of the peptide from the resin, dissolve the crude product in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water), both typically containing 0.1% TFA.

  • Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • The removal of the relatively hydrophobic Dmab group will result in a significant decrease in the retention time of the deprotected peptide compared to the starting material. The peak areas can be used to quantify the percentage of deprotected product.

Potential Method: Fluorescence Spectroscopy

The azobenzene moiety of the Dmab group is known to be a potent fluorescence quencher. This property can be exploited to monitor its removal if a fluorophore is strategically placed within the peptide sequence.

Conceptual Protocol:

  • Synthesize a peptide containing a fluorophore (e.g., Tryptophan or a fluorescent amino acid analog) in proximity to the Dmab-protected residue.

  • Measure the initial fluorescence of the Dmab-protected peptide. The fluorescence is expected to be low due to quenching by the Dmab group.

  • Initiate the Dmab deprotection reaction.

  • Monitor the fluorescence intensity in real-time or at specific time points.

  • A significant increase in fluorescence intensity would indicate the removal of the Dmab quenching group.

This method offers the potential for high sensitivity and real-time monitoring but requires careful design of the peptide sequence to incorporate a suitable fluorophore-quencher pair.

Workflow and Pathway Diagrams

Dmab_Removal_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Dmab Deprotection cluster_analysis Confirmation start Dmab-Protected Peptide on Solid Support step1 Step 1: Hydrazine Treatment start->step1 step2 Step 2: 1,6-Elimination step1->step2 uv_vis UV-Vis (290 nm) step1->uv_vis Real-time monitoring cleavage Cleavage from Resin step2->cleavage uv_vis->step1 ms Mass Spectrometry cleavage->ms hplc HPLC cleavage->hplc end Confirmed Deprotected Peptide ms->end hplc->end

Caption: Experimental workflow for Dmab removal and confirmation.

Dmab_Deprotection_Pathway Dmab_Protected Peptide-Asp/Glu(ODmab) Intermediate Peptide-Asp/Glu-O-p-aminobenzyl ester + Indazole by-product Dmab_Protected->Intermediate Step 1 Hydrazine 2% Hydrazine in DMF Hydrazine->Intermediate Deprotected Deprotected Peptide-Asp/Glu-COOH Intermediate->Deprotected Step 2 Elimination Spontaneous 1,6-Elimination Elimination->Deprotected

Caption: Two-step signaling pathway of Dmab deprotection.

References

A Comparative Guide to Resins for Fmoc-Glu-ODmab Based Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solid-phase resin is a critical determinant for the successful synthesis of peptides, particularly for complex targets such as cyclic peptides. This guide provides a comparative analysis of commonly utilized resins for solid-phase peptide synthesis (SPPS) involving the orthogonally protected amino acid, Fmoc-Glu-ODmab. This building block is instrumental in the on-resin cyclization of peptides, where the ODmab (4-{(E)-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) ester is selectively cleaved to enable head-to-tail or side-chain cyclization.

This guide presents a data-driven comparison of two prominent resin types: Wang resin and 2-Chlorotrityl (2-CTC) resin. The objective is to furnish researchers with the necessary information to make an informed decision based on the specific requirements of their peptide synthesis, including desired yield, purity, and the handling of sensitive amino acid sequences.

Resin Performance: A Comparative Analysis

The choice between Wang and 2-Chlorotrityl resins for this compound based synthesis hinges on several factors, including the desired cleavage conditions for the final peptide and the strategy for introducing the first amino acid. Pre-loaded Fmoc-Glu(Wang)-ODmab resins are commercially available, offering convenience and circumventing the initial, sometimes problematic, esterification step.[1][2] Conversely, 2-Chlorotrityl resin provides the flexibility of manual loading and is renowned for its mild cleavage conditions, which are advantageous for sensitive peptides or when a fully protected peptide fragment is the target.[3][4]

ParameterWang Resin2-Chlorotrityl (2-CTC) ResinReferences
Resin Type Polystyrene-based, p-alkoxybenzyl alcohol linkerPolystyrene-based, highly acid-sensitive linker[5]
Typical Loading Capacity 0.20 - 1.00 mmol/g0.4 - 1.6 mmol/g
Cleavage Conditions Strong acid: 50-95% TFA in DCM with scavengersMild acid: 1-5% TFA in DCM, or AcOH/TFE/DCM mixtures
Key Advantages - Commercially available pre-loaded with this compound.- Robust and widely used for standard peptide acids.- Mild cleavage conditions preserve sensitive protecting groups.- High loading capacity.- Reduced racemization during first amino acid loading.
Key Disadvantages - Harsh cleavage conditions may not be suitable for all peptides.- Requires manual loading of the first amino acid.

A study evaluating on-resin head-to-tail cyclization of peptides linked via the side chain of glutamic acid (similar to the this compound strategy) provides insights into the potential outcomes. While this study did not directly compare different resin types, it demonstrated the feasibility of on-resin cyclization and reported the crude purity of the final cyclic peptides.

Peptide LinkageCyclization ConditionCrude Purity of Cyclic Peptide
Glu-linked50°C double coupling22-28%

This data suggests that on-resin cyclization is a viable strategy, and optimization of coupling conditions can influence the purity of the crude product. The longer side chain of glutamic acid is proposed to provide better cyclization potential compared to aspartic acid.

Experimental Protocols

Detailed methodologies for the key stages of this compound based synthesis are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and laboratory instrumentation.

Loading of this compound onto 2-Chlorotrityl Resin

This protocol describes the manual loading of this compound onto 2-Chlorotrityl chloride resin.

  • Resin Swelling: Swell the 2-Chlorotrityl chloride resin (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of resin) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.0-1.5 eq) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Coupling Reaction: Add the this compound solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (2.5-3.0 eq relative to the amino acid) to the resin suspension.

  • Agitation: Agitate the mixture vigorously on a shaker for 1-2 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (MeOH) (approximately 0.8 mL per gram of resin) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination: Determine the loading capacity by spectrophotometric analysis of the Fmoc group released from a known weight of resin upon treatment with piperidine.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for chain elongation using a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell the this compound-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 eq) with a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Cyclization

This protocol describes the head-to-tail cyclization of the peptide on the solid support.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2 of the SPPS protocol.

  • Washing: Wash the resin with DMF and DCM.

  • ODmab Deprotection: Treat the resin with 2% hydrazine in DMF to selectively remove the Dmab protecting group from the glutamic acid side chain. The progress of the deprotection can be monitored by spectrophotometrically detecting the release of the indazole by-product.

  • Washing: Wash the resin thoroughly with DMF.

  • Intramolecular Cyclization:

    • Swell the resin in DMF.

    • Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the resin.

    • Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

  • Washing: Wash the resin with DMF and DCM.

Cleavage and Deprotection

This protocol outlines the final cleavage of the cyclic peptide from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

  • Centrifugation and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key stages of the synthesis.

sps_workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin (Wang or 2-CTC) Loading 1. Loading of This compound Resin->Loading SPPS 2. Stepwise Fmoc-SPPS Loading->SPPS Fmoc_Deprotection 3. Final Fmoc Deprotection SPPS->Fmoc_Deprotection ODmab_Deprotection 4. ODmab Deprotection Fmoc_Deprotection->ODmab_Deprotection Cyclization 5. Intramolecular Cyclization ODmab_Deprotection->Cyclization Cleavage 6. Cleavage from Resin & Side-chain Deprotection Cyclization->Cleavage Purification 7. Purification Cleavage->Purification Final_Peptide Cyclic Peptide Purification->Final_Peptide cyclization_pathway Peptidyl_Resin Linear Peptidyl-Resin (N-terminus Fmoc-protected) Fmoc_Deprotected Linear Peptidyl-Resin (Free N-terminus) Peptidyl_Resin->Fmoc_Deprotected 20% Piperidine/DMF Glu_Deprotected Linear Peptidyl-Resin (Free N-terminus & Glu side-chain) Fmoc_Deprotected->Glu_Deprotected 2% Hydrazine/DMF Cyclized_Resin Cyclic Peptidyl-Resin Glu_Deprotected->Cyclized_Resin Coupling Reagents (e.g., HATU, DIPEA)

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu-ODmab: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and compliance, the disposal of Fmoc-Glu-ODmab must adhere to local, state, and federal environmental regulations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and responsibly, in line with standard laboratory chemical waste management practices.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical waste in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary directive from safety data sheets (SDS) for this compound and similar chemical compounds is to dispose of the waste in accordance with all applicable environmental regulations. The following steps provide a procedural guide to ensure compliance and safety.

  • Consult Your Institution's EHS Office: Before disposing of any chemical waste, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and protocols that are compliant with your local and national regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound should be treated as solid chemical waste. Do not mix it with other laboratory trash. Contaminated materials such as gloves, weighing paper, and pipette tips that have come into contact with this compound should also be disposed of as solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not dispose of these solutions down the drain.

    • Segregation: Keep this compound waste separate from incompatible materials. A general chemical compatibility table is provided below for reference.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container, if in good condition, is often a suitable choice for unused product.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Your institution's EHS office may provide specific hazardous waste labels.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of laboratory personnel and away from general lab traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arrange for Pickup and Disposal:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or their designated hazardous waste contractor.

    • Do not attempt to transport the hazardous waste off-site yourself.

Data Presentation: Chemical Compatibility for Waste Segregation

To prevent dangerous reactions, it is crucial to segregate chemical waste streams. While specific quantitative data for this compound disposal is not provided in safety data sheets, the following table offers general guidance on chemical compatibility for storage and disposal purposes.

Waste CategoryCompatible with this compound WasteIncompatible with this compound Waste
Solid Chemical Waste Other non-reactive solid organic compounds, contaminated labware (gloves, wipes).Strong oxidizing agents, strong acids, strong bases, reactive chemicals.
Liquid Chemical Waste (in compatible solvent) Non-reactive organic solvents.Aqueous solutions of acids and bases, oxidizing agents, reactive chemicals.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information typically found in Safety Data Sheets for chemical reagents. For instance, the recommendation to dispose of waste in accordance with federal, state, and local environmental control regulations is a standard statement in most SDSs[1]. Similarly, guidelines for not allowing the product to reach groundwater, water courses, or sewage systems are common[2]. The general procedures for handling laboratory chemical waste, such as segregation, containerization, and labeling, are established best practices promoted by environmental health and safety organizations[3][4][5].

Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Pickup cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid or Liquid) ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store secondary Use Secondary Containment store->secondary request Request Waste Pickup (Follow EHS Protocol) secondary->request ehs EHS/Contractor Collects Waste request->ehs end Compliant Disposal at Approved Facility ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Protocols for Handling Fmoc-Glu-ODmab

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling of chemical reagents like Fmoc-Glu-ODmab is paramount for both personal safety and experimental integrity. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment and adherence to best practices.

This compound, or N-α-Fmoc-L-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a key reagent in peptide synthesis. While specific hazard information is detailed in its Safety Data Sheet (SDS), general principles of handling protected amino acids should be strictly followed.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound in its solid, powdered form, it is crucial to minimize the risk of inhalation and skin contact.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[1] The minimum required personal protective equipment is outlined below.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[2]Protects eyes from dust particles and accidental splashes.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator for dusts may be necessary.Prevents inhalation of fine powder.

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe and efficient use of this compound. The following diagram illustrates the key stages of handling this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Log Weighing Weighing Storage->Weighing Retrieve from storage Dissolving Dissolving Weighing->Dissolving In fume hood Reaction Reaction Dissolving->Reaction Transfer to vessel Solid Waste Solid Waste Reaction->Solid Waste Contaminated consumables Liquid Waste Liquid Waste Reaction->Liquid Waste Reaction mixture & rinsates Disposal Disposal Solid Waste->Disposal Liquid Waste->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu-ODmab
Reactant of Route 2
Fmoc-Glu-ODmab

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.